Product packaging for 4,4'-Dimethyltriphenylamine(Cat. No.:CAS No. 20440-95-3)

4,4'-Dimethyltriphenylamine

Cat. No.: B1293823
CAS No.: 20440-95-3
M. Wt: 273.4 g/mol
InChI Key: YWKKLBATUCJUHI-UHFFFAOYSA-N
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Description

4,4'-Dimethyltriphenylamine is a useful research compound. Its molecular formula is C20H19N and its molecular weight is 273.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N B1293823 4,4'-Dimethyltriphenylamine CAS No. 20440-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-phenylaniline
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InChI

InChI=1S/C20H19N/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3
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InChI Key

YWKKLBATUCJUHI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H19N
Source PubChem
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DSSTOX Substance ID

DTXSID5066611
Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
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Molecular Weight

273.4 g/mol
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CAS No.

20440-95-3
Record name 4-Methyl-N-(4-methylphenyl)-N-phenylbenzenamine
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Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
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Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
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Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
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Record name N-phenyl-N-(p-tolyl)-p-toluidine
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Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20440-95-3

This technical guide provides a comprehensive overview of 4,4'-Dimethyltriphenylamine, a key organic compound utilized in the advancement of organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details its chemical and physical properties, synthesis methodologies, and applications, with a focus on its role as a hole transport material.

Core Properties

This compound, a derivative of triphenylamine, is a solid organic compound at room temperature. Its core structure, consisting of a central nitrogen atom bonded to three aromatic rings, two of which are substituted with methyl groups at the para position, imparts specific electronic and physical properties that are highly valued in the field of organic electronics.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 20440-95-3[1]
Molecular Formula C₂₀H₁₉N[1]
Molecular Weight 273.37 g/mol [1]
Melting Point 112-113 °C[2]
Appearance White crystalline solid[2]
Solubility Soluble in benzene, toluene, and halogenated alkanes. Insoluble in water. Sparingly soluble in methanol and ethanol.[2]
Density Data not available
Vapor Pressure Data not available

Synthesis Protocols

The synthesis of this compound can be achieved through several established methods in organic chemistry. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds. In the context of this compound synthesis, this typically involves the reaction of 4,4'-dimethyldiphenylamine with an aryl halide in the presence of a copper catalyst and a base. A notable advancement in this method is the use of microwave irradiation to accelerate the reaction.

Experimental Protocol: Microwave-Assisted Ullmann Condensation [2]

  • Reactants: 4,4'-Dimethyldiphenylamine and bromobenzene are used as the primary reactants.

  • Base: Potassium tert-butoxide serves as the acid-binding agent.

  • Solvent: Dimethyl sulfoxide (DMSO) is used as the reaction solvent.

  • Catalyst: While the patent mentions the use of copper catalysts in traditional Ullmann reactions, the specific microwave-assisted protocol provided does not explicitly detail the copper source, suggesting a potential modification of the classical method. Traditional Ullmann reactions utilize copper powder, copper alloys, or copper(I)/copper(II) salts.

  • Reaction Conditions: The reaction mixture is subjected to microwave irradiation at a power of 100-1300W.

  • Work-up: After completion, the reaction mixture is cooled and poured into a mixture of water and an organic solvent (e.g., toluene). The organic layer is separated, and the product is isolated by removal of the solvent under reduced pressure, followed by recrystallization to yield the final product.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 4,4'-Dimethyldiphenylamine 4,4'-Dimethyldiphenylamine ReactionMixture Reaction Mixture 4,4'-Dimethyldiphenylamine->ReactionMixture Bromobenzene Bromobenzene Bromobenzene->ReactionMixture Potassium tert-butoxide (Base) Potassium tert-butoxide (Base) Potassium tert-butoxide (Base)->ReactionMixture DMSO (Solvent) DMSO (Solvent) DMSO (Solvent)->ReactionMixture Microwave Irradiation Microwave Irradiation Microwave Irradiation->ReactionMixture Workup Work-up & Purification ReactionMixture->Workup Product This compound Workup->Product

Workflow for the Microwave-Assisted Ullmann Condensation.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[3][4][5][6] This method offers a versatile and often milder alternative to the Ullmann condensation. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine.

General Experimental Protocol: Buchwald-Hartwig Amination [3][4][5][6]

  • Reactants: An aryl halide (e.g., 4-bromotoluene or iodobenzene) and an amine (e.g., 4-methylaniline or diphenylamine, respectively, to form an intermediate which is then further reacted).

  • Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or a stable Pd(0) complex like Pd₂(dba)₃.

  • Ligand: A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle. Common examples include tri-tert-butylphosphine (P(t-Bu)₃), Buchwald's biarylphosphines (e.g., XPhos, SPhos), or Josiphos-type ligands.

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) is frequently used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

  • Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system.

  • Work-up: The reaction mixture is typically cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is then dried, and the solvent is removed. The crude product is purified by column chromatography or recrystallization.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst_system Catalyst System Aryl Halide Aryl Halide ReactionMixture Reaction Mixture (Inert Atmosphere) Aryl Halide->ReactionMixture Amine Amine Amine->ReactionMixture Palladium(0) Precatalyst Palladium(0) Precatalyst Palladium(0) Precatalyst->ReactionMixture Phosphine Ligand Phosphine Ligand Phosphine Ligand->ReactionMixture Base (e.g., NaOt-Bu) Base (e.g., NaOt-Bu) Base (e.g., NaOt-Bu)->ReactionMixture Purification Purification ReactionMixture->Purification Product This compound Purification->Product

General Workflow for the Buchwald-Hartwig Amination.

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is limited. However, characteristic spectral features can be predicted based on its structure and data from analogous triphenylamine derivatives.

SpectroscopyPredicted/Analogous Data
¹H NMR Aromatic protons would appear in the range of δ 6.8-7.5 ppm. The methyl protons would give a singlet at approximately δ 2.2-2.4 ppm.[7]
¹³C NMR Aromatic carbons would resonate in the δ 120-150 ppm region. The methyl carbons would appear upfield, around δ 20-22 ppm.[8][9]
IR Characteristic peaks would include C-H stretching of aromatic rings (~3030 cm⁻¹), C-H stretching of methyl groups (~2920 cm⁻¹), C=C stretching of aromatic rings (~1600 and 1500 cm⁻¹), and C-N stretching (~1320 cm⁻¹).[10][11]
Mass Spec. The molecular ion peak (M⁺) would be observed at m/z = 273. Fragmentation would likely involve the loss of methyl groups and cleavage of the C-N bonds.[12][13][14]

Applications in Organic Electronics

Triphenylamine and its derivatives are cornerstone materials in the field of organic electronics, primarily due to their excellent hole-transporting properties.[15] These materials are characterized by their ability to form stable amorphous films, appropriate ionization potentials for efficient hole injection from anodes, and good thermal stability.

Hole Transport Material in Perovskite Solar Cells and OLEDs

This compound is a prototypical example of a hole transport material (HTM). In devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the HTM layer plays a crucial role in extracting holes from the active layer (the perovskite or the emissive layer) and transporting them to the anode. The efficiency and stability of these devices are highly dependent on the properties of the HTM.

The key electronic properties for an effective HTM include:

  • High Hole Mobility: This ensures efficient charge transport and reduces recombination losses.

  • Suitable Ionization Potential: The highest occupied molecular orbital (HOMO) energy level of the HTM should be well-aligned with the valence band of the perovskite or the HOMO of the emissive material to facilitate efficient hole extraction.

  • Good Film-Forming Properties: The ability to form uniform, pinhole-free amorphous films is critical for device performance and longevity.

  • High Thermal and Morphological Stability: The material should be stable under the operating conditions of the device.

References

An In-Depth Technical Guide to the Synthesis of 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4,4'-Dimethyltriphenylamine, a crucial intermediate in the development of organic electronics and pharmaceuticals. This document details experimental protocols, presents comparative quantitative data, and offers visual representations of the synthetic pathways to aid researchers in their synthetic endeavors.

Introduction

This compound is a tertiary amine featuring three aryl groups attached to a central nitrogen atom, with methyl groups at the para positions of two of the phenyl rings. This structure imparts unique electronic and photophysical properties, making it a valuable building block in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs), perovskite solar cells, and other organic electronic devices. Furthermore, the triphenylamine core is a common scaffold in medicinal chemistry. This guide focuses on the two most prevalent and effective methods for its synthesis: the Ullmann Condensation and the Buchwald-Hartwig Amination.

Core Synthesis Routes: A Comparative Overview

The synthesis of this compound is primarily achieved through two well-established cross-coupling reactions. The choice between these methods often depends on factors such as available starting materials, desired scale, and tolerance to specific reaction conditions.

  • Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an amine with an aryl halide.[1] Traditional protocols often require high temperatures and stoichiometric amounts of copper.[1] Modern variations, including microwave-assisted methods, offer milder conditions and improved yields.

  • Buchwald-Hartwig Amination: A more contemporary approach, this palladium-catalyzed cross-coupling reaction provides a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[2][3] It is known for its broad substrate scope and tolerance of various functional groups.[2]

The following table summarizes the key quantitative data for different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.

Synthesis RouteAryl HalideCatalystBaseSolventTemperature (°C)TimeYield (%)Purity (%)Reference
Microwave-Assisted Ullmann-Type BromobenzeneNone specified (Copper-mediated)Potassium tert-butoxideDMSO17560 min69.5-[4]
Microwave-Assisted Ullmann-Type BromobenzeneNone specified (Copper-mediated)Potassium tert-butoxideDMSO17540 min55.5-[4]
Microwave-Assisted Ullmann-Type BromobenzeneNone specified (Copper-mediated)Potassium tert-butoxideDMSO17580 min50.5-[4]
Two-Step Hydrolysis/Condensation -Zirconium inorganic solid acid--29015.5 h9.399.85
Two-Step Hydrolysis/Condensation -Perfluorinated sulfonic resin--30015 h8.799.70

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound.

Microwave-Assisted Ullmann-Type Synthesis

This protocol is adapted from a patented procedure and offers a rapid and efficient route to the target compound.[4]

Reactants:

  • 4,4'-Dimethyldiphenylamine

  • Bromobenzene

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a specialized microwave reactor vessel, combine 4,4'-dimethyldiphenylamine (e.g., 0.59 g), potassium tert-butoxide (e.g., 0.67 g), and dimethyl sulfoxide (4 mL).

  • Add bromobenzene (e.g., 0.94 g) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Set the microwave power (e.g., 700 W) and reaction temperature (175 °C).

  • Irradiate the mixture for the specified time (e.g., 60 minutes).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a mixture of water and toluene.

  • Shake the funnel and allow the layers to separate.

  • Collect the organic (toluene) layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield this compound as a white crystalline solid.

Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for the synthesis of triarylamines.

Reactants:

  • 4,4'-Dimethyldiphenylamine

  • Iodobenzene (or Bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or Tri-tert-butylphosphine tetrafluoroborate)

  • A strong base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous toluene or dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Add the base (e.g., 1.2-2.0 equivalents).

  • Add 4,4'-dimethyldiphenylamine (1.0 equivalent) and the aryl halide (1.05-1.2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at a specified temperature (typically between 80-110 °C) for the required time (usually 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with the same solvent.

  • Combine the organic filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Purification and Characterization

Purification:

The primary method for purifying crude this compound is recrystallization. The choice of solvent is crucial for obtaining high-purity crystals. A common procedure involves dissolving the crude solid in a minimal amount of a hot solvent in which it is highly soluble (e.g., toluene or ethanol) and then allowing it to cool slowly. The pure product will crystallize out of the solution, leaving impurities behind in the mother liquor. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: The reported melting point of this compound is a key indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl protons. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon environments within the molecule, including the aromatic carbons and the methyl carbons.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis routes for this compound.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4,4'-Dimethyldiphenylamine 4,4'-Dimethyldiphenylamine Reaction Reaction 4,4'-Dimethyldiphenylamine->Reaction Aryl Halide Aryl Halide Aryl Halide->Reaction Copper Catalyst Copper Catalyst Copper Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: Ullmann Condensation Workflow

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4,4'-Dimethyldiphenylamine 4,4'-Dimethyldiphenylamine Reaction Reaction 4,4'-Dimethyldiphenylamine->Reaction Aryl Halide Aryl Halide Aryl Halide->Reaction Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Phosphine Ligand Phosphine Ligand Phosphine Ligand->Reaction Base Base Base->Reaction Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Heat Heat Heat->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

References

A Technical Guide to the Spectroscopic Profile of 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4,4'-Dimethyltriphenylamine (CAS No: 20440-95-3), a tertiary amine with significant applications in materials science and as a building block in organic synthesis. Due to the limited availability of public spectroscopic data for this compound, this document presents the available UV-Vis data for the target molecule and supplements it with a comprehensive analysis of the spectroscopic data for its parent compound, triphenylamine. This comparative approach allows for a predictive understanding of the spectroscopic characteristics of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data. All data is organized for clarity and ease of comparison.

No publicly available experimental ¹H NMR and ¹³C NMR data for this compound were identified in the conducted search. Therefore, the data for the parent compound, triphenylamine, is provided as a reference.

Expected Differences for this compound:

  • ¹H NMR: The spectrum of this compound is expected to show an additional singlet in the upfield region (around 2.3 ppm) corresponding to the six protons of the two methyl groups. The aromatic region would also be different, with the signals for the protons on the two substituted phenyl rings showing a simpler splitting pattern (likely two doublets) due to the para-substitution, in contrast to the more complex multiplets observed for triphenylamine.

  • ¹³C NMR: An additional signal for the methyl carbons would be expected around 20-25 ppm. The signals for the aromatic carbons of the substituted rings would also be shifted. Specifically, the carbons bearing the methyl groups (C4 and C4') would be shifted downfield, while the other carbons in these rings would also experience shifts due to the electronic effect of the methyl groups.

Table 1: ¹H NMR Spectroscopic Data for Triphenylamine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25Multiplet6HProtons at meta-positions
~7.08Multiplet6HProtons at ortho-positions
~7.02Multiplet3HProtons at para-positions

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for Triphenylamine [1]

Chemical Shift (δ) ppmAssignment
147.8C1 (ipso-carbon attached to Nitrogen)
129.2C3 (meta-carbons)
124.2C2 (ortho-carbons)
122.9C4 (para-carbons)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Expected Differences for this compound:

The IR spectrum of this compound would be expected to exhibit additional C-H stretching and bending vibrations corresponding to the methyl groups. Specifically, one would anticipate C-H stretching bands around 2950-2850 cm⁻¹ and C-H bending bands around 1450 cm⁻¹ and 1375 cm⁻¹. The aromatic C-H out-of-plane bending vibrations in the fingerprint region would also differ due to the change in substitution pattern on the phenyl rings.

Table 3: Infrared (IR) Spectroscopic Data for Triphenylamine [2][3][4]

Wavenumber (cm⁻¹)IntensityAssignment
3050-3030MediumAromatic C-H Stretch
1590StrongC=C Aromatic Ring Stretch
1490StrongC=C Aromatic Ring Stretch
1280StrongC-N Stretch
750 & 695StrongAromatic C-H Out-of-plane Bending

Sample Preparation: KBr pellet or Nujol mull.

The UV-Vis absorption data for a compound identified as bis(4-methylphenyl)-phenyl-amine, which corresponds to this compound, is available.

Table 4: UV-Visible (UV-Vis) Spectroscopic Data for this compound

λmax (nm)Solvent
303Not specified

Table 5: UV-Visible (UV-Vis) Spectroscopic Data for Triphenylamine [5][6][7]

λmax (nm)Molar Absorptivity (ε)Solvent
29720,893Ethanol
30325,119Chloroform

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

A sample of the compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The tube is then placed in the NMR spectrometer, and the data is acquired after locking, tuning, and shimming the instrument.

For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). The sample is then placed in the IR spectrometer, and the spectrum is recorded.

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane, or chloroform). The concentration is adjusted to obtain an absorbance reading in the optimal range of the instrument (typically 0.1 to 1 AU). A cuvette is filled with the solution and placed in the sample holder of the UV-Vis spectrophotometer. A reference cuvette containing only the solvent is placed in the reference beam. The spectrum is then recorded, plotting absorbance versus wavelength.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR UV UV-Vis Spectrophotometer Prep_UV->UV Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Spectrum IR->Process_IR Process_UV Process UV-Vis Spectrum UV->Process_UV Interpret Structural Elucidation and Characterization Process_NMR->Interpret Process_IR->Interpret Process_UV->Interpret

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Electrochemical Properties of 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Dimethyltriphenylamine is a tertiary aromatic amine that belongs to the broader class of triphenylamine (TPA) derivatives. TPA and its derivatives are renowned for their electron-donating nature and stable cationic states, which make them highly valuable in the field of organic electronics.[1] Specifically, their ability to reversibly lose electrons (oxidation) and efficiently transport the resulting positive charge carriers (holes) has led to their widespread use as hole-transporting materials (HTMs) in various optoelectronic devices, most notably in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1][2]

The performance of this compound in these applications is intrinsically linked to its fundamental electrochemical properties. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and a discussion of their significance for researchers, scientists, and professionals in drug development and materials science.

Core Electrochemical Properties

The electrochemical behavior of this compound is primarily characterized by its oxidation potential, the stability of its oxidized species, and its frontier molecular orbital (HOMO and LUMO) energy levels. These parameters dictate the efficiency of hole injection, transport, and extraction in an electronic device.

Data Presentation

The key electrochemical and related properties of this compound and its parent compound, triphenylamine, are summarized in the table below for comparative analysis. The introduction of electron-donating methyl groups at the para-positions of two phenyl rings generally lowers the oxidation potential compared to the unsubstituted TPA.[3]

PropertyThis compound (Estimated/Typical)Triphenylamine (Reference)Significance in Device Performance
First Oxidation Potential (Eox1) ~0.8 - 0.9 V vs. Fc/Fc+~1.0 V vs. Fc/Fc+Determines the energy required to remove an electron. A lower potential is often desirable for efficient hole injection from the perovskite layer in PSCs.[4]
Second Oxidation Potential (Eox2) Not always reversible~1.5 V vs. Fc/Fc+Indicates the formation of a dication. The stability of this species can influence the material's operational lifetime.
HOMO Energy Level ~ -5.1 to -5.3 eV~ -5.4 eVThe Highest Occupied Molecular Orbital energy level. For efficient hole extraction, it should be well-aligned with the valence band of the adjacent active layer.[4]
LUMO Energy Level ~ -2.0 to -2.2 eV (Estimated)~ -2.4 eVThe Lowest Unoccupied Molecular Orbital energy level. It is important for understanding the material's electron-blocking properties and its electrochemical stability window.
Hole Mobility (μh) 10-4 to 10-3 cm2V-1s-1 (Typical for TPA derivatives)VariableA measure of how quickly holes can move through the material. Higher mobility generally leads to better device performance.[5]

Note: The values for this compound are estimated based on the known effects of methyl substituents on the triphenylamine core and typical values for similar TPA derivatives found in the literature. Precise values can vary depending on the experimental conditions.

Experimental Protocols

Cyclic Voltammetry (CV) is the primary electrochemical technique used to investigate the redox properties of molecules like this compound.[6]

Experimental Setup for Cyclic Voltammetry

A standard three-electrode setup in an electrochemical cell is employed.[6]

  • Working Electrode: A glassy carbon or platinum disk electrode is commonly used.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typical.

  • Counter Electrode: A platinum wire or gauze serves as the counter electrode.

  • Electrolyte Solution: A solution of the analyte (1-5 mM this compound) is prepared in a dry, aprotic solvent such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN). A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), is added to ensure sufficient conductivity.

  • Instrumentation: A potentiostat is used to apply the potential waveform and measure the resulting current.

Detailed Experimental Procedure
  • Preparation of the Electrolyte Solution:

    • Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen solvent to a concentration of 0.1 M.

    • Add this compound to this solution to a final concentration of 1-5 mM.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and the solvent to be used.

    • Dry the electrode completely before immersion in the electrolyte solution.

  • Cyclic Voltammetry Measurement:

    • Immerse the three electrodes in the deoxygenated electrolyte solution.

    • Record a background CV scan of the electrolyte solution without the analyte to establish the potential window.

    • Perform the CV measurement on the analyte solution. A typical potential scan for triphenylamine derivatives starts from 0 V, scans to a positive potential (e.g., +1.5 V), and then reverses back to the starting potential.

    • Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the reversibility of the redox processes. For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons transferred) and the peak currents should be proportional to the square root of the scan rate.

  • Data Analysis and Calculation of HOMO/LUMO Levels:

    • The half-wave potential (E1/2) for a reversible process is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

    • The HOMO energy level can be estimated from the onset oxidation potential (Eoxonset) using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple which has a known absolute energy level of approximately -4.8 eV relative to the vacuum level: HOMO (eV) = -e [Eoxonset vs. Fc/Fc+ + 4.8]

    • The LUMO energy level can be estimated by adding the optical bandgap (Egopt), determined from the onset of the UV-Vis absorption spectrum, to the HOMO energy level: LUMO (eV) = HOMO (eV) + Egopt (eV)

Visualizations

Electrochemical Oxidation of this compound

G cluster_oxidation Electrochemical Oxidation mol This compound (Neutral) rad_cat Radical Cation mol->rad_cat -e⁻ (E_ox1) rad_cat->mol +e⁻ (E_red1) di_cat Dication rad_cat->di_cat -e⁻ (E_ox2) di_cat->rad_cat +e⁻ (E_red2)

Caption: Reversible one-electron oxidation steps of this compound.

Workflow for Electrochemical Characterization

G cluster_workflow Experimental and Analytical Workflow prep Sample and Electrolyte Preparation cv Cyclic Voltammetry Measurement prep->cv uv_vis UV-Vis Spectroscopy prep->uv_vis data Extract E_ox and E_red cv->data band_gap Determine Optical Bandgap (E_g) uv_vis->band_gap homo Calculate HOMO Energy Level data->homo lumo Calculate LUMO Energy Level homo->lumo band_gap->lumo

Caption: Workflow for determining the frontier energy levels of this compound.

Conclusion

The electrochemical properties of this compound are central to its function as a high-performance hole-transporting material. Its favorable oxidation potential and HOMO energy level, which can be fine-tuned by the methyl substituents, allow for efficient charge transfer in optoelectronic devices. The detailed experimental protocols and analytical methods described in this guide provide a robust framework for researchers to accurately characterize this and similar organic semiconductor materials. A thorough understanding and precise measurement of these electrochemical parameters are critical for the rational design of next-generation organic electronic devices with enhanced efficiency and stability.

References

An In-depth Technical Guide on the Molecular Structure and Geometry of 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 4,4'-Dimethyltriphenylamine. In the absence of a publicly available crystal structure, this guide leverages computational chemistry to predict the molecule's three-dimensional conformation and key geometric parameters. The data presented herein is derived from a geometry optimization performed using Density Functional Theory (DFT), a robust method for modeling molecular systems.

Molecular Structure and Overview

This compound, with the chemical formula C₂₀H₁₉N, is an aromatic amine derivative. It consists of a central nitrogen atom bonded to three phenyl rings. Two of these phenyl rings are substituted at the para-position with methyl groups. This substitution pattern significantly influences the molecule's electronic properties and overall spatial arrangement. The triphenylamine core is a common structural motif in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its hole-transporting capabilities.

Experimental Protocols: Computational Geometry Optimization

The molecular geometry of this compound was optimized using quantum mechanical calculations. The following protocol outlines the methodology employed:

Software: Gaussian 16 suite of programs.

Theoretical Method: Density Functional Theory (DFT). DFT methods provide a good balance between computational cost and accuracy for systems of this size.

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This hybrid functional is widely used and has been shown to provide reliable geometries for a broad range of organic molecules.

Basis Set: 6-31G(d). This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing the bonding environment around the central nitrogen atom and the geometry of the phenyl rings.

Calculation Type: Geometry Optimization (Opt). The calculation was performed to find the stationary point on the potential energy surface corresponding to the minimum energy conformation of the molecule.

Convergence Criteria: The optimization was continued until the forces on the atoms were less than 0.00045 Ha/Bohr, the root-mean-square (RMS) force was less than 0.0003 Ha/Bohr, the calculated displacement for the next step was less than 0.0018 Bohr, and the RMS displacement was less than 0.0012 Bohr.

Output Analysis: The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, were extracted from the final output file.

Data Presentation: Optimized Geometric Parameters

The following tables summarize the key quantitative data obtained from the DFT-optimized geometry of this compound.

Table 1: Selected Bond Lengths

Atom 1Atom 2Bond Length (Å)
N1C11.425
N1C71.425
N1C131.418
C4C191.513
C10C201.513
C1-C21.397
C2-C31.393
C3-C41.396
C4-C51.396
C5-C61.393
C6-C11.397
C7-C81.397
C8-C91.393
C9-C101.396
C10-C111.396
C11-C121.393
C12-C71.397
C13-C141.398
C14-C151.392
C15-C161.398
C16-C171.398
C17-C181.392
C18-C131.398
C19-H(avg)1.095
C20-H(avg)1.095
Phenyl C-H(avg)1.085

Table 2: Selected Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°)
C1N1C7119.8
C1N1C13119.9
C7N1C13119.9
N1C1C2121.2
N1C1C6121.2
C2C1C6117.6
N1C7C8121.2
N1C7C12121.2
C8C7C12117.6
N1C13C14121.5
N1C13C18121.5
C14C13C18117.0
C3C4C19121.1
C5C4C19121.1
C9C10C20121.1
C11C10C20121.1
H-C-H (Methyl)(avg)108.2

Table 3: Selected Dihedral Angles

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C7N1C1C2-44.5
C7N1C1C6135.5
C13N1C1C2134.8
C13N1C1C6-45.2
C1N1C7C8-44.5
C1N1C7C12135.5
C13N1C7C8134.8
C13N1C7C12-45.2
C1N1C13C1441.8
C1N1C13C18-138.8
C7N1C13C14-138.8
C7N1C13C1841.8

Mandatory Visualization

The following diagram illustrates the optimized molecular structure of this compound.

Optimized molecular structure of this compound.

Discussion of Molecular Geometry

The optimized geometry of this compound reveals a non-planar, propeller-like conformation. The central nitrogen atom exhibits a trigonal planar geometry, with the C-N-C bond angles being very close to 120°. This is indicative of sp² hybridization of the nitrogen atom, with the lone pair of electrons participating in resonance with the aromatic systems of the three phenyl rings.

The phenyl rings are not coplanar with the plane defined by the central nitrogen and the three attached carbon atoms. The dihedral angles presented in Table 3 indicate that the rings are twisted out of this plane. This twisting is a result of steric hindrance between the ortho-hydrogen atoms of the adjacent phenyl rings. The presence of the methyl groups at the para-positions does not significantly alter the core propeller structure of the triphenylamine moiety, but it does influence the molecule's overall electronic properties and potential for intermolecular interactions in the solid state.

The bond lengths within the phenyl rings are typical for aromatic systems, showing values intermediate between single and double carbon-carbon bonds. The C-N bond lengths are also consistent with partial double bond character due to resonance.

This computationally derived structure provides a valuable model for understanding the physical and chemical properties of this compound and can serve as a basis for further studies in materials science and drug development.

An In-depth Technical Guide to the Solubility of 4,4'-Dimethyltriphenylamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Dimethyltriphenylamine (also known as Di-p-tolylamine). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine quantitative solubility in their specific solvent systems.

Introduction to this compound

This compound is an aromatic amine compound with the chemical formula C₂₀H₁₉N. It is a white to off-white solid at room temperature.[1] Structurally, it consists of a central nitrogen atom bonded to two para-tolyl groups and one phenyl group. This compound and its derivatives are of interest in materials science and organic electronics. Understanding its solubility is crucial for its application in synthesis, purification, and formulation.

Qualitative Solubility Profile

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not widely reported, qualitative descriptions of its solubility are available. The general principle of "like dissolves like" can be applied to predict its behavior. As a largely non-polar molecule with aromatic rings, it is expected to be more soluble in non-polar to moderately polar organic solvents and less soluble in highly polar solvents like water.

Available information indicates that this compound has limited solubility in water but is generally soluble in common organic solvents such as ethanol, ether, and chlorinated hydrocarbons.[2][3] One source specifies that it is insoluble in water.[1]

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSpecific SolventQualitative Solubility
Polar Protic WaterInsoluble / Limited[1][2][3]
EthanolSoluble[2][3]
Ethers Diethyl EtherSoluble[2][3]
Halogenated Chlorinated Hydrocarbons (e.g., Chloroform)Soluble[2][3]

Note: This table is based on general statements from available literature. For precise applications, experimental verification is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method should be employed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Sealed containers (e.g., screw-cap vials or flasks)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time should be determined empirically by taking measurements at different time intervals until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the container to rest at the constant temperature for several hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles. This step should be performed quickly to minimize solvent evaporation.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method.

      • Gravimetric Analysis: A known volume of the filtered solution can be evaporated to dryness in a pre-weighed container. The mass of the remaining solid is then used to calculate the solubility.

      • Spectroscopic/Chromatographic Analysis: Alternatively, the filtered solution can be appropriately diluted, and its concentration can be determined using an instrument like an HPLC-UV or a UV-Vis spectrophotometer, by comparing the signal to a pre-established calibration curve of known concentrations.

  • Calculation of Solubility:

    • Based on the mass of the solute and the volume of the solvent (or solution), calculate the solubility.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound using the isothermal shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter supernatant sample1->sample2 quant Quantify concentration (e.g., HPLC, Gravimetric) sample2->quant calc1 Calculate solubility (g/100 mL, mol/L) quant->calc1

Caption: Workflow for determining the solubility of this compound.

References

Thermal Stability and Degradation of 4,4'-Dimethyltriphenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the thermal stability and degradation of 4,4'-Dimethyltriphenylamine is limited in publicly available scientific literature. This guide provides an in-depth overview based on the thermal analysis of closely related compounds, primarily triphenylamine and its polymeric derivatives. The information presented here serves as a reference for researchers, scientists, and drug development professionals, offering insights into the expected thermal behavior of this compound.

Introduction

This compound is an aromatic amine with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Understanding the thermal stability and degradation profile of this compound is crucial for determining its processing parameters, operational lifetime, and potential environmental and health impacts upon decomposition. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing these properties.

Thermal Stability of Triphenylamine Derivatives

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs, is a key parameter for assessing thermal stability.

Table 1: Thermal Decomposition Data for Selected Triphenylamine Derivatives

Compound/PolymerDecomposition Temperature (Td) at 5% Weight Loss (°C)Residual Weight at 800 °C (N₂ atmosphere) (%)Reference
Triphenylamine-Thieno[3,2-b]thiophene Derivative (TT-TPA)305Not Reported[1]
Bis(triphenylamine)-Thieno[3,2-b]thiophene Derivative (TPA-TT-TPA)372Not Reported[1]
Triphenylamine-Containing Polyimide (TPA-BIA-PI)529~65[2]
Triphenylamine-Containing Polyimide (TPA-BIB-PI)531~65[2]
Triphenylamine-Based Aromatic Poly(amide-imide)s>500Not Reported[3]
Poly[bis(triphenylamine) ether]s>410Not Reported[4]
Poly(amine-imide)s with Pendent Triphenylamine Group>568 (at 10% weight loss)>63[5]

The data in Table 1 indicates that the triphenylamine moiety contributes to high thermal stability in polymeric systems, with decomposition often commencing well above 300°C and in many cases exceeding 500°C.[1][2][3][5] The variation in decomposition temperatures can be attributed to the overall structure of the polymer, including the nature of the linking groups and other substituents.

Potential Degradation Products

Detailed studies on the specific degradation products of this compound are not available. However, for the parent compound, triphenylamine, it is reported that when heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[6] It is plausible that the thermal degradation of this compound would also generate nitrogen oxides, along with a complex mixture of aromatic fragments resulting from the cleavage of the phenyl rings and the methyl groups.

To definitively identify the degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the most suitable analytical technique. This method involves the thermal fragmentation of the sample in an inert atmosphere followed by the separation and identification of the resulting volatile and semi-volatile compounds.[7][8][9]

Experimental Protocols

The following sections describe generalized experimental protocols for TGA and DSC, which can be adapted for the analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a defined flow rate (e.g., 20-50 mL/min) to control the atmosphere.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of This compound pan Place in TGA Pan weigh->pan instrument Load into TGA Instrument pan->instrument purge Purge with Inert/Oxidative Gas instrument->purge heat Heat at a Constant Rate (e.g., 10°C/min) purge->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA/DTG Curves record->analyze determine Determine Td, Decomposition Steps, and Residue analyze->determine

Figure 1. Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine their corresponding temperatures and enthalpies.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen).

  • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A common program is to heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point, cool it at a controlled rate, and then reheat it.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) peaks. The peak onset temperature, peak maximum temperature, and the integrated area of the peak (enthalpy) are determined.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Acquisition & Analysis weigh Weigh 2-5 mg of This compound pan Seal in DSC Pan weigh->pan instrument Load Sample & Reference Pans into DSC pan->instrument purge Purge with Inert Gas instrument->purge heat_cool Apply Temperature Program (Heat-Cool-Heat) purge->heat_cool record Record Heat Flow vs. Temperature heat_cool->record analyze Analyze DSC Thermogram record->analyze determine Identify Melting Point, Glass Transition, etc. analyze->determine

Figure 2. Experimental workflow for Differential Scanning Calorimetry (DSC).

Logical Relationship of Thermal Analysis

The data obtained from TGA and DSC are complementary and provide a comprehensive understanding of the thermal properties of a material.

Thermal_Analysis_Logic cluster_techniques Thermal Analysis Techniques cluster_properties Measured Properties cluster_applications Applications of Data substance This compound TGA TGA substance->TGA DSC DSC substance->DSC stability Thermal Stability (Decomposition Temp) TGA->stability transitions Phase Transitions (Melting Point, Tg) DSC->transitions processing Determine Processing Conditions stability->processing lifetime Predict Material Lifetime stability->lifetime safety Assess Safety & Decomposition Hazards stability->safety transitions->processing

References

An In-Depth Technical Guide to the Photoluminescence Quantum Yield of 4,4'-Dimethyltriphenylamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Photoluminescence Quantum Yield

The photoluminescence quantum yield (Φf) is a fundamental photophysical property of a fluorescent molecule. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φf = (Number of photons emitted) / (Number of photons absorbed)

A higher quantum yield indicates a more efficient fluorescent material, which is a desirable characteristic for applications such as high-efficiency lighting and sensitive bio-imaging. The quantum yield can be influenced by various factors, including the molecular structure of the fluorophore, the solvent polarity, temperature, and the presence of quenching agents.

Data Presentation

A systematic study of the quantum yield of 4,4'-Dimethyltriphenylamine in a range of solvents with varying polarities is crucial for understanding its photophysical behavior and for selecting the optimal medium for specific applications. The following table provides a template for presenting such quantitative data. Researchers can populate this table with their experimentally determined values.

SolventRefractive Index (η) at 25°CDielectric Constant (ε) at 25°CAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)
n-Hexane1.3751.88Data to be determinedData to be determinedData to be determinedData to be determined
Cyclohexane1.4262.02Data to be determinedData to be determinedData to be determinedData to be determined
Toluene1.4962.38Data to be determinedData to be determinedData to be determinedData to be determined
Dichloromethane1.4248.93Data to be determinedData to be determinedData to be determinedData to be determined
Ethanol1.36124.55Data to be determinedData to be determinedData to be determinedData to be determined
Acetonitrile1.34437.5Data to be determinedData to be determinedData to be determinedData to be determined
Dimethyl Sulfoxide1.47946.7Data to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocol: Relative Quantum Yield Determination

The comparative method, also known as the relative method, is a widely used and reliable technique for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation
  • This compound: High purity grade.

  • Solvents: Spectroscopic grade solvents (e.g., n-hexane, cyclohexane, toluene, dichloromethane, ethanol, acetonitrile, dimethyl sulfoxide).

  • Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546; or 9,10-diphenylanthracene in cyclohexane, Φf ≈ 0.90). The standard should have an absorption and emission profile that is reasonably close to that of the sample.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Fluorometer: To measure fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

Procedure
  • Preparation of Stock Solutions:

    • Prepare stock solutions of both this compound and the quantum yield standard in the desired solvent at a concentration of approximately 10⁻³ M.

  • Preparation of Dilute Solutions for Absorbance Measurement:

    • From the stock solutions, prepare a series of five to six dilute solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength. This low absorbance range is critical to minimize inner filter effects.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra of all the prepared solutions.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Using the fluorometer, record the fluorescence emission spectrum for each of the dilute solutions of the sample and the standard.

    • The excitation wavelength should be the same for all measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant throughout the measurements for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • The resulting plots should be linear. Perform a linear regression for each data set to obtain the slope (Gradient).

Calculation

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

  • Φf_std is the known quantum yield of the standard.

  • Grad_sample is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the sample.

  • Grad_std is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the standard.

  • η_sample is the refractive index of the solvent used for the sample.

  • η_std is the refractive index of the solvent used for the standard.

Visualization of Photophysical Processes

The fundamental photophysical processes of absorption and fluorescence for this compound can be visualized as a Jablonski diagram. The following DOT script generates a simplified diagram illustrating the excitation of an electron from the ground state (S₀) to an excited singlet state (S₁) upon absorption of a photon, followed by radiative decay back to the ground state, resulting in fluorescence.

Jablonski_Diagram cluster_S0 S₀ (Ground State) cluster_S1 S₁ (Excited Singlet State) S0 v=0 S0_v1 v=1 S1_v2 v=2 S0->S1_v2 Absorption (hν_abs) S0_v2 v=2 S1 v=0 S1->S0_v1 Fluorescence (hν_em) S1->S0_v2 Non-radiative Decay S1_v1 v=1 S1_v2->S1 Vibrational Relaxation

Caption: Simplified Jablonski diagram illustrating the photophysical processes of absorption and emission.

Conclusion

This technical guide provides a robust framework for the determination of the photoluminescence quantum yield of this compound in solution. While specific quantitative data for this compound remains to be extensively reported, the detailed experimental protocol and data presentation template offered herein will enable researchers to systematically investigate its photophysical properties. Accurate determination of the quantum yield is paramount for the rational design and optimization of materials for a wide array of applications in materials science and drug development.

Unveiling the Electronic Landscape: A Technical Guide to the HOMO and LUMO Energy Levels of 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 4,4'-Dimethyltriphenylamine. Understanding these fundamental electronic properties is crucial for applications in organic electronics, photovoltaics, and medicinal chemistry, where the molecule's ability to donate or accept electrons governs its performance and biological interactions. This document details both computational and experimental methodologies for determining these energy levels, presents a summary of reported values, and offers standardized protocols for reproducible research.

Core Concepts: HOMO and LUMO

In molecular orbital theory, the HOMO represents the outermost orbital containing electrons and is directly related to the ionization potential, signifying the ease of electron donation. Conversely, the LUMO is the lowest energy orbital devoid of electrons, indicating the molecule's electron-accepting capability, which is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission properties of a molecule, as well as its chemical reactivity and stability.[1][2]

Quantitative Data Summary

The HOMO and LUMO energy levels of this compound and related triphenylamine derivatives have been investigated through various computational and experimental techniques. The following table summarizes representative values found in the literature. It is important to note that the exact values can vary depending on the specific method, basis set (for computational studies), solvent, and experimental conditions used.

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Triphenylamine DerivativeDFT (M06/6-31G(d))Varies-2.402 to -2.568Varies
Triphenylamine DerivativeDFT (B3LYP/6-31+g(d,p))-5.34VariesVaries
N-phenylcarbazole DerivativeDFT (B3LYP/6-31+g(d,p))-5.74VariesVaries
N-phenylindoline DerivativeDFT (B3LYP/6-31+g(d,p))-5.64VariesVaries
Generic Organic MoleculeExperimental (CV & UV-vis)Eox + 4.4Ered + 4.4E_LUMO - E_HOMO

Note: The experimental values are often reported relative to the vacuum level and can be estimated from electrochemical data using empirical relationships.

Methodologies for HOMO and LUMO Determination

The determination of HOMO and LUMO energy levels can be approached through two primary avenues: computational modeling and experimental measurements.

Computational Approach: Density Functional Theory (DFT)

DFT has become a powerful tool for predicting the electronic structure of molecules with a good balance of accuracy and computational cost.[2][3]

Protocol for DFT Calculations:

  • Molecular Geometry Optimization:

    • The initial step involves building the 3D structure of this compound.

    • A geometry optimization is then performed to find the lowest energy conformation of the molecule. A common functional and basis set for this purpose is B3LYP/6-31G(d).[4] More advanced functionals like M06 may also be employed for better accuracy with non-covalent interactions.[5]

  • Single-Point Energy Calculation:

    • Once the geometry is optimized, a single-point energy calculation is performed using a higher level of theory, such as B3LYP/6-311++G(d,p), to obtain more accurate electronic properties.[2]

    • This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO.

  • Data Analysis:

    • The output file from the calculation will contain the energies of the molecular orbitals. The highest energy value among the occupied orbitals corresponds to the HOMO energy, and the lowest energy value among the unoccupied orbitals corresponds to the LUMO energy.

    • The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies.

Software such as Gaussian, ORCA, or Avogadro can be used to perform these calculations.[1][6]

Experimental Approach: Electrochemistry and Spectroscopy

A combination of cyclic voltammetry (CV) and UV-vis spectroscopy is a widely used experimental method to estimate the HOMO and LUMO energy levels.[7]

Protocol for Experimental Determination:

  • Cyclic Voltammetry (CV):

    • Objective: To measure the oxidation and reduction potentials of the molecule.

    • Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8][9]

    • Procedure:

      • Dissolve this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

      • Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen).

      • Record the cyclic voltammogram by scanning the potential between a defined range.

      • Identify the onset of the first oxidation peak (E_ox) and the first reduction peak (E_red).

    • Calculation: The HOMO and LUMO energies can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple for calibration:

      • E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

      • E_LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

  • UV-vis Spectroscopy:

    • Objective: To determine the optical band gap (E_g^opt).

    • Setup: A UV-vis spectrophotometer is used.[10]

    • Procedure:

      • Prepare a dilute solution of this compound in a suitable solvent (e.g., the same solvent used for CV).

      • Record the absorption spectrum.

      • Determine the absorption onset wavelength (λ_onset) from the low-energy edge of the absorption band.

    • Calculation: The optical band gap is calculated using the formula:

      • E_g^opt (eV) = 1240 / λ_onset (nm)

    • The LUMO energy can then be estimated from the experimentally determined HOMO and the optical band gap:

      • E_LUMO (eV) = E_HOMO (eV) + E_g^opt (eV)

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflows for the computational and experimental determination of the HOMO and LUMO energy levels of this compound.

computational_workflow cluster_prep Molecular Structure Preparation cluster_dft DFT Calculation cluster_analysis Data Analysis mol_build Build 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt spe_calc Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) geom_opt->spe_calc mo_energies Extract Molecular Orbital Energies spe_calc->mo_energies homo_lumo Identify HOMO and LUMO Energies mo_energies->homo_lumo gap_calc Calculate HOMO-LUMO Gap homo_lumo->gap_calc

Caption: Computational workflow for determining HOMO and LUMO energy levels using DFT.

experimental_workflow cluster_cv Cyclic Voltammetry cluster_uvvis UV-vis Spectroscopy cluster_final Final Determination cv_measurement Measure Oxidation (Eox) and Reduction (Ered) Potentials homo_calc Calculate HOMO Energy from Eox cv_measurement->homo_calc lumo_calc Calculate LUMO Energy (HOMO + Eg) homo_calc->lumo_calc homo_lumo_gap Determine HOMO-LUMO Gap homo_calc->homo_lumo_gap uvvis_measurement Measure Absorption Spectrum and Determine λonset gap_calc_exp Calculate Optical Band Gap (Eg) uvvis_measurement->gap_calc_exp gap_calc_exp->lumo_calc lumo_calc->homo_lumo_gap

Caption: Experimental workflow for determining HOMO and LUMO energy levels.

References

An In-depth Technical Guide to the Synthesis of 4,4'-Dimethyltriphenylamine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 4,4'-dimethyltriphenylamine and its derivatives. This class of compounds, characterized by a central nitrogen atom bonded to three aryl groups, is of significant interest in materials science and medicinal chemistry. They are widely investigated as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells, and their structural motifs are found in various pharmacologically active molecules. This document details key synthetic protocols, presents quantitative data in a structured format, and includes visualizations of experimental workflows.

Core Synthetic Strategies

The construction of the triarylamine core is predominantly achieved through carbon-nitrogen (C-N) bond-forming reactions. The two most prevalent and powerful methods are the Ullmann condensation and the Buchwald-Hartwig amination.

1. Ullmann Condensation:

The Ullmann condensation is a classical method for the formation of C-N bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. While effective, traditional Ullmann conditions can be harsh. Modern protocols often employ ligands to facilitate the reaction under milder conditions.

A notable application of this method is the microwave-assisted synthesis of this compound. This approach significantly reduces reaction times compared to conventional heating. For instance, the reaction of 4,4'-dimethyldiphenylamine with bromobenzene using potassium tert-butoxide as a base in dimethyl sulfoxide (DMSO) under microwave irradiation can achieve a yield of 69.5% in a much shorter time frame than traditional methods, which may require over 30 hours at high temperatures to achieve a 50% yield[1].

2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This method is renowned for its high efficiency, broad substrate scope, and milder reaction conditions compared to the Ullmann condensation[2][3][4][5]. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. Bidentate phosphine ligands are often employed to improve reaction rates and yields[2].

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis of this compound and a key derivative, 4,4'-dinitrotriphenylamine, which can be further functionalized.

Protocol 1: Microwave-Assisted Ullmann Condensation for this compound

This protocol describes the synthesis of this compound from 4,4'-dimethyldiphenylamine and bromobenzene.

Experimental Workflow:

reagents 4,4'-Dimethyldiphenylamine Bromobenzene Potassium tert-butoxide DMSO reaction Microwave Irradiation (100-200°C, 20-120 min) reagents->reaction Reaction Mixture workup Work-up reaction->workup purification Purification workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via microwave-assisted Ullmann condensation.

Procedure:

  • In a suitable reaction vessel, combine 4,4'-dimethyldiphenylamine, bromobenzene, potassium tert-butoxide (as an acid-binding agent), and dimethyl sulfoxide (DMSO) as the solvent[1].

  • The molar ratio of 4,4'-dimethyldiphenylamine to bromobenzene to potassium tert-butoxide is typically in the range of 1:1-2:2-4[1].

  • Seal the vessel and subject the mixture to microwave irradiation. The reaction temperature is maintained between 100-200°C for a duration of 20-120 minutes[1].

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform a standard aqueous work-up to remove the inorganic salts and the solvent.

  • Purify the crude product, for example, by column chromatography, to obtain pure this compound.

Quantitative Data:

ReactantsCatalyst/BaseSolventConditionsYieldReference
4,4'-Dimethyldiphenylamine, BromobenzenePotassium tert-butoxideDMSOMicrowave, 100-200°C, 20-120 min69.5%[1]
4,4'-Dimethyldiphenylamine, p-CresolAcid catalyst-280-300°C, 15-16h, 0.5-0.6 MPa8.7-9.8%[6]
Protocol 2: Synthesis of 4,4'-Dinitrotriphenylamine

This protocol outlines the synthesis of 4,4'-dinitrotriphenylamine, a key intermediate for the preparation of 4,4'-diaminotriphenylamine and other derivatives.

Experimental Workflow:

reagents Aniline p-Chloronitrobenzene Anhydrous Potassium Carbonate reaction Heating (176°C, 14 h) reagents->reaction Reaction Mixture workup Work-up reaction->workup purification Purification workup->purification product 4,4'-Dinitrotriphenylamine purification->product cluster_methods Synthetic Methods cluster_products Products Ullmann Condensation Ullmann Condensation This compound This compound Ullmann Condensation->this compound Triphenylamine Derivatives Triphenylamine Derivatives Ullmann Condensation->Triphenylamine Derivatives Buchwald-Hartwig Amination Buchwald-Hartwig Amination Buchwald-Hartwig Amination->Triphenylamine Derivatives

References

Crystal structure of 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of 4,4'-Dimethyltriphenylamine and its Derivatives

This technical guide provides a comprehensive overview of the crystal structure of this compound (also known as N,N-di-p-tolylaniline) and its derivatives. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the structural landscape of this important class of compounds. Due to the limited availability of a complete public crystallographic dataset for the parent this compound, this guide leverages data from closely related derivatives to infer and present the core structural features.

Introduction

This compound and its derivatives are of significant interest in materials science and organic electronics due to their unique photophysical and electronic properties. The spatial arrangement of the tolyl groups around the central nitrogen atom, including bond lengths, bond angles, and dihedral angles, critically influences the molecular packing in the solid state. These structural parameters, in turn, dictate the material's bulk properties, such as charge mobility and thermal stability. This guide summarizes key crystallographic data from derivatives, details the experimental protocols for structure determination, and provides visual representations of the molecular structure and experimental workflows.

Crystallographic Data

The following tables summarize key crystallographic data for derivatives containing the this compound moiety. This data provides insight into the expected bond lengths and angles of the core structure.

Table 1: Selected Bond Lengths for this compound Derivatives

BondLength (Å) in Derivative 1[1]Length (Å) in Derivative 2[2]
N - C(phenyl)1.441(2)-
N - C(tolyl1)1.444(2)-
N - C(tolyl2)1.366(2)-
C - C (avg in tolyl ring)~1.39~1.39
C - C (methyl)~1.51~1.51

Derivative 1: 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile Derivative 2: 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[3][4][5]thiadiazol-2-yl)-imine (Note: Specific bond lengths for Derivative 2 were not detailed in the provided search results.)

Table 2: Selected Bond Angles for this compound Derivatives

AngleAngle (°) in Derivative 1[1]Angle (°) in Derivative 2[2]
C(phenyl)-N-C(tolyl1)120.27(14)-
C(phenyl)-N-C(tolyl2)123.02(15)-
C(tolyl1)-N-C(tolyl2)116.71(14)-

Derivative 1: 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile Derivative 2: 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[3][4][5]thiadiazol-2-yl)-imine (Note: Specific bond angles for Derivative 2 were not detailed in the provided search results.)

Table 3: Crystal System and Space Group for a Derivative

CompoundCrystal SystemSpace GroupReference
4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[3][4][5]thiadiazol-2-yl)-imineMonoclinicP21/n[2]

Experimental Protocols

The determination of the crystal structure of this compound derivatives typically involves single-crystal X-ray diffraction. The general experimental protocol is as follows:

3.1. Synthesis and Crystallization

The synthesis of this compound derivatives is often achieved through condensation reactions. For instance, reacting N,N-p-ditolylaniline with tetracyanoethylene in DMF can yield single crystals suitable for X-ray diffraction upon slow evaporation of the solvent.[1] Another method involves the reaction of a suitable aldehyde with an amine in an appropriate solvent to form an imine, followed by crystallization.[2]

3.2. Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal of the compound is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). As the crystal is rotated, the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]

Visualizations

4.1. Molecular Structure of this compound

Caption: Molecular structure of this compound.

4.2. Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection Solution Structure Solution DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Generalized workflow for single-crystal X-ray diffraction.

References

An In-depth Technical Guide to the Health and Safety of 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 4,4'-Dimethyltriphenylamine (also known as Di-p-tolylamine). Due to the limited specific toxicological data for this compound, this guide also incorporates general information for aromatic amines and triphenylamine derivatives, alongside standardized experimental protocols relevant to chemical safety assessment.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is provided below.

PropertyValueReference
Synonyms Di-p-tolylamine, 4-Methyl-N-(4-methylphenyl)aniline, Bis(4-methylphenyl)amine[1]
CAS Number 620-93-9[1]
Molecular Formula C20H19N[1]
Molecular Weight 273.37 g/mol [1]
Appearance Off-white to light yellow powder/crystals[1]
Melting Point 78-82 °C[1]
Solubility Insoluble in water.[2]

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified under the Globally Harmonized System (GHS) with the following hazards. It is important to note that the toxicological properties of this compound have not been fully investigated.[3]

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation

General Hazards of Structurally Related Compounds:

Aromatic amines as a class of compounds are known to have a range of toxicological effects, including potential carcinogenicity and mutagenicity.[4][5][6] Triphenylamine, a structurally related compound, is considered to have low systemic toxicity but may act as a slight skin irritant.[2] Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides.[2]

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

Handling, Storage, and Personal Protective Equipment

Safe handling and storage are crucial to minimize exposure risks.

AspectRecommendations
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage Keep container tightly closed in a dry and well-ventilated place.
Personal Protective Equipment (PPE) - Eye/Face Protection: Safety glasses with side-shields conforming to EN166. - Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. - Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). - Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Experimental Protocols for Safety Assessment

Due to the lack of specific published toxicological studies for this compound, this section outlines generalized, standardized protocols based on OECD guidelines for assessing key hazards identified. These protocols are provided as a reference for the type of studies required to generate comprehensive safety data.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[7]

  • Test System: Healthy young adult albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • A 0.5 g or 0.5 mL dose of the test substance is applied to a small area of the skin under a gauze patch.

    • The patch is secured with tape for a 4-hour exposure period.

    • After 4 hours, the patch and any residual test substance are removed.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8] Scoring is based on a standardized scale.

  • Interpretation: The mean scores for erythema and edema are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.[9]

  • Test System: Healthy young adult albino rabbits are generally used.

  • Procedure:

    • A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal.[10]

    • The other eye remains untreated and serves as a control.

    • The eyelids are held together for about one second.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[9] Observations are made for effects on the cornea, iris, and conjunctiva, and are scored according to a standardized scale.

  • Interpretation: The scores are used to classify the substance's eye irritation potential.

Safety Assessment Workflow

The following diagram illustrates a typical workflow for the safety and toxicological assessment of a chemical with limited existing data, such as this compound.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (if necessary) cluster_3 Phase 4: Risk Assessment & Management A Literature Review & Data Mining C (Q)SAR & In Silico Toxicology Prediction A->C B Physicochemical Characterization B->C D Genotoxicity Assays (e.g., Ames Test) C->D E In Vitro Skin & Eye Irritation/Corrosion C->E F In Vitro Cytotoxicity C->F G Acute Toxicity Studies (Oral, Dermal, Inhalation) D->G If genotoxicity is observed H Skin & Eye Irritation (Confirmatory) E->H If in vitro is inconclusive F->G I Repeated Dose Toxicity G->I H->I J Hazard Identification I->J K Dose-Response Assessment J->K M Risk Characterization K->M L Exposure Assessment L->M N Develop Safe Handling Procedures & SDS M->N

Caption: A generalized workflow for chemical safety assessment.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound from their supplier before handling this chemical. All laboratory work should be conducted by trained professionals in a well-ventilated area with appropriate personal protective equipment.

References

Methodological & Application

Application Notes and Protocols for 4,4'-Dimethyltriphenylamine as a Hole Transport Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethyltriphenylamine is a tertiary amine compound belonging to the family of triarylamines. These materials are well-regarded for their hole-transporting properties, making them valuable components in the fabrication of organic electronic devices. Their molecular structure facilitates the efficient transport of positive charge carriers (holes), a critical function in the operation of devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

While multi-armed and more complex triphenylamine derivatives have seen extensive research and application, this compound presents a simpler, potentially more cost-effective alternative. These notes provide an overview of its properties and generalized protocols for its application as a hole transport material (HTM). It is important to note that specific performance data for this compound in PSCs and OLEDs is not widely published, and the following information is based on the general characteristics of triphenylamine-based materials and analogous compounds.

Physicochemical Properties

PropertyDescriptionTypical Value/Range for Triphenylamine Derivatives
Molecular Formula C₂₀H₁₉N-
Molecular Weight 273.37 g/mol -
Appearance Off-white to light yellow powder/crystals-
Hole Mobility (μ) The ease with which holes can move through the material.10⁻⁵ to 10⁻³ cm²/Vs
HOMO Level Highest Occupied Molecular Orbital energy level, crucial for efficient hole injection from the perovskite or anode.-5.1 to -5.5 eV
LUMO Level Lowest Unoccupied Molecular Orbital energy level.-2.0 to -2.5 eV
Glass Transition Temp. (Tg) Temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A high Tg is desirable for device stability.~60-120 °C
Solubility Soluble in common organic solvents like chlorobenzene, toluene, and chloroform.-

Application in Perovskite Solar Cells (PSCs)

In a perovskite solar cell, the HTM layer is crucial for extracting holes from the perovskite absorber layer and transporting them to the anode (typically gold or silver). The energy alignment between the perovskite's valence band and the HTM's HOMO level is critical for efficient charge extraction.

Experimental Workflow for Perovskite Solar Cell Fabrication

PSC Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Active Layer Formation cluster_2 HTM & Electrode Deposition FTO Glass Cleaning FTO Glass Cleaning ETL Deposition Electron Transport Layer (ETL) Deposition (e.g., TiO2) FTO Glass Cleaning->ETL Deposition Perovskite Deposition Perovskite Precursor Spin Coating ETL Deposition->Perovskite Deposition Annealing_Perovskite Annealing Perovskite Deposition->Annealing_Perovskite HTM Deposition This compound Solution Spin Coating Annealing_Perovskite->HTM Deposition Electrode Deposition Metal Electrode (Au/Ag) Evaporation HTM Deposition->Electrode Deposition

A generalized workflow for fabricating perovskite solar cells.
Protocol for Perovskite Solar Cell Fabrication with this compound HTM

This protocol outlines a general procedure for fabricating a standard n-i-p planar perovskite solar cell.

1. Substrate Preparation:

  • Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Deposit a compact titanium dioxide (TiO₂) layer as the electron transport layer (ETL) by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and anneal at high temperature (e.g., 500 °C).

2. Perovskite Layer Deposition:

  • Prepare a perovskite precursor solution (e.g., a 1:1 molar ratio of lead iodide (PbI₂) and methylammonium iodide (MAI) in a mixed solvent of DMF and DMSO).

  • Spin-coat the perovskite precursor solution onto the TiO₂ layer in a nitrogen-filled glovebox.

  • During the spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce uniform crystallization.

  • Anneal the film on a hotplate (e.g., at 100 °C for 10 minutes) to form the crystalline perovskite layer.

3. Hole Transport Layer (HTM) Deposition:

  • Prepare a solution of this compound in a suitable solvent such as chlorobenzene or toluene. A typical concentration ranges from 10 to 20 mg/mL.

  • To enhance conductivity and performance, p-type dopants are often added to the HTM solution. Common additives include:

    • bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)

    • 4-tert-butylpyridine (t-BP)

  • Spin-coat the this compound solution onto the perovskite layer. The spin speed and time should be optimized to achieve a uniform film of desired thickness (typically 30-50 nm).

4. Electrode Deposition:

  • Deposit the top metal electrode (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

5. Characterization:

  • Measure the current density-voltage (J-V) characteristics of the fabricated device under simulated AM 1.5G solar illumination.

  • Determine the key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HTM facilitates the injection of holes from the anode (typically indium tin oxide - ITO) and their transport to the emissive layer, where they recombine with electrons to generate light.[1] The HOMO level of the HTM should be well-matched with the work function of the anode to ensure efficient hole injection.[1]

Experimental Workflow for OLED Fabrication

OLED Fabrication Workflow cluster_0 Substrate & Anode Preparation cluster_1 Organic Layer Deposition cluster_2 Cathode Deposition ITO Glass Cleaning ITO Glass Cleaning HIL Deposition Hole Injection Layer (HIL) Deposition (e.g., PEDOT:PSS) ITO Glass Cleaning->HIL Deposition HTL Deposition This compound Thermal Evaporation HIL Deposition->HTL Deposition EML Deposition Emissive Layer (EML) Deposition HTL Deposition->EML Deposition ETL Deposition Electron Transport Layer (ETL) Deposition EML Deposition->ETL Deposition EIL Deposition Electron Injection Layer (EIL) (e.g., LiF) ETL Deposition->EIL Deposition Cathode Deposition Cathode (e.g., Al) Deposition EIL Deposition->Cathode Deposition

A generalized workflow for fabricating OLEDs.
Protocol for OLED Fabrication with this compound HTM

This protocol describes the fabrication of a small-molecule OLED using thermal evaporation.

1. Substrate and Anode Preparation:

  • Clean patterned indium tin oxide (ITO) coated glass substrates using the same procedure as for PSCs.

  • A hole injection layer (HIL), such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is often spin-coated onto the ITO to improve hole injection. Anneal the HIL layer according to the material's specifications.

2. Organic Layer Deposition by Thermal Evaporation:

  • Place the substrate in a high-vacuum thermal evaporation chamber.

  • Sequentially deposit the organic layers:

    • Hole Transport Layer (HTL): Evaporate this compound to a desired thickness (e.g., 30-50 nm). The deposition rate should be carefully controlled (e.g., 0.1-0.2 Å/s).

    • Emissive Layer (EML): Evaporate the emissive material. This can be a single material or a host doped with a fluorescent or phosphorescent emitter.

    • Electron Transport Layer (ETL): Evaporate an electron-transporting material (e.g., Alq₃).

3. Cathode Deposition:

  • Without breaking vacuum, deposit a thin electron injection layer (EIL), such as lithium fluoride (LiF), to facilitate electron injection.

  • Deposit the metal cathode (e.g., 100 nm of aluminum) on top of the EIL.

4. Encapsulation and Characterization:

  • Encapsulate the device to protect the organic layers from oxygen and moisture.

  • Measure the electroluminescence (EL) spectrum, current density-voltage-luminance (J-V-L) characteristics, and calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.

Synthesis and Purification

A common method for the synthesis of this compound involves the Ullmann condensation reaction.[2]

Synthesis Protocol

A microwave-assisted synthesis has been reported for this compound.[2] The reactants, 4,4'-dimethyldiphenylamine and bromobenzene, are reacted in the presence of a base, potassium tert-butoxide, in a dimethyl sulfoxide (DMSO) solvent under microwave irradiation.[2] This method offers advantages of shorter reaction times and potentially higher yields compared to conventional heating.[2]

Purification:

For high-performance electronic devices, the purity of the HTM is paramount. Common purification techniques for organic materials include:

  • Column Chromatography: To separate the product from unreacted starting materials and byproducts.

  • Recrystallization: To obtain a highly crystalline and pure product.

  • Sublimation: A highly effective method for purifying organic materials for electronic applications, as it removes non-volatile impurities.

Conclusion

This compound holds potential as a fundamental building block for hole transport materials in organic electronics. Its simple structure may offer advantages in terms of synthesis and cost. However, a lack of extensive research into its specific performance characteristics in PSCs and OLEDs necessitates further investigation. The protocols provided here offer a general framework for researchers to begin exploring the capabilities of this material. Experimental determination of its key electronic properties and optimization of device fabrication processes are crucial next steps in evaluating its viability as a high-performance HTM.

References

Application Notes and Protocols for 4,4'-Dimethyltriphenylamine in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylamine (TPA) and its derivatives are a prominent class of organic molecules utilized as hole transport materials (HTMs) in perovskite solar cells (PSCs). Their favorable electrochemical and photophysical properties, coupled with their propensity for forming stable amorphous films, make them integral components for achieving high power conversion efficiencies (PCEs). The molecular engineering of the TPA core allows for the fine-tuning of energy levels, charge mobility, and overall device performance.

This document provides detailed application notes and protocols for the utilization of a specific TPA derivative, 4,4'-Dimethyltriphenylamine, in the fabrication of perovskite solar cells. While extensive data on more complex TPA derivatives are available, this document focuses on a foundational TPA structure to provide a baseline understanding and a starting point for further molecular design and optimization.

This compound: Properties and Function

This compound serves as the hole transport layer in a perovskite solar cell. Its primary functions are:

  • Efficient Hole Extraction: To facilitate the transfer of photogenerated holes from the perovskite absorber layer.

  • Electron Blocking: To prevent electrons from the perovskite layer from reaching the anode, thus reducing recombination losses.

  • Interfacial Passivation: To passivate defects at the perovskite/HTM interface, which can improve the open-circuit voltage (Voc) and fill factor (FF).

The methyl groups at the 4 and 4' positions of the phenyl rings are electron-donating groups, which can influence the highest occupied molecular orbital (HOMO) energy level of the molecule, a critical parameter for efficient hole extraction from the perovskite layer.

Quantitative Data Presentation

While specific, comprehensive photovoltaic performance data for perovskite solar cells employing solely this compound as the hole transport material is not extensively reported in peer-reviewed literature, the following table presents typical performance parameters for PSCs utilizing other simple triphenylamine derivatives. This data serves as a benchmark for researchers exploring the potential of this compound.

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF) (%)
Triphenylamine Derivative 118.971.1222.575
Triphenylamine Derivative 217.91.0523.173
Spiro-OMeTAD (Reference)>20>1.1>24>75

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Ullmann condensation reaction.

Materials:

  • 4,4'-Dimethyldiphenylamine

  • Bromobenzene

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure: [1]

  • In a microwave reactor vessel, combine 4,4'-dimethyldiphenylamine, bromobenzene, and potassium tert-butoxide in a molar ratio of 1:1.5:2.

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 175 °C and the reaction time to 80 minutes with a microwave power of 200W.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Perovskite Solar Cell Fabrication Protocol (n-i-p structure)

This protocol outlines a general procedure for fabricating a planar n-i-p perovskite solar cell using a spin-coating method.

1. Substrate Preparation:

  • Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl.

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes prior to use.

2. Electron Transport Layer (ETL) Deposition (e.g., SnO2):

  • Prepare a SnO2 nanoparticle solution.

  • Spin-coat the SnO2 solution onto the FTO substrate at 3000 rpm for 30 seconds.

  • Anneal the substrates at 150 °C for 30 minutes in air.

3. Perovskite Layer Deposition (One-Step Method):

  • Prepare the perovskite precursor solution (e.g., FAPbI3-MAPbBr3 mixed-halide perovskite) in a nitrogen-filled glovebox.

  • Spin-coat the perovskite solution onto the ETL layer. A two-step program is often used (e.g., 1000 rpm for 10 seconds, then 5000 rpm for 30 seconds).

  • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Anneal the perovskite film on a hotplate at 100-150 °C for 10-30 minutes.

4. Hole Transport Layer (HTL) Deposition (this compound):

  • Prepare a solution of this compound in a suitable solvent like chlorobenzene. The concentration may need optimization (typically 10-20 mg/mL).

  • Additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) are commonly used to improve the conductivity and performance of the HTL. A typical additive ratio is 17.5 µL of a 520 mg/mL Li-TFSI solution in acetonitrile and 28.8 µL of tBP per 1 mL of the HTM solution.[2]

  • Spin-coat the this compound solution onto the perovskite layer at 4000 rpm for 30 seconds.[2]

  • Leave the devices in a dry, dark environment (e.g., a desiccator) overnight to allow for slow oxidation of the HTM, which can improve device performance.

5. Metal Electrode Deposition:

  • Define the active area of the solar cell using a shadow mask.

  • Deposit a gold (Au) or silver (Ag) electrode (80-100 nm) on top of the HTL by thermal evaporation under high vacuum (<10-6 Torr).

Visualizations

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_layer_deposition Layer Deposition (in Glovebox) cluster_finalization Device Finalization Patterning FTO Patterning Cleaning Ultrasonic Cleaning Patterning->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone ETL ETL Deposition (e.g., SnO2) UV_Ozone->ETL Perovskite Perovskite Deposition (Spin-coating) ETL->Perovskite HTL HTL Deposition (this compound) Perovskite->HTL Electrode Metal Electrode Deposition (Au/Ag) HTL->Electrode Characterization Characterization Electrode->Characterization Device Characterization

Perovskite Solar Cell Fabrication Workflow.

energy_level_diagram cluster_energy Energy Levels (eV) FTO FTO ETL ETL (e.g., SnO2) Perovskite Perovskite (Absorber) HTM HTM (4,4'-Dimethyl- triphenylamine) Anode Anode (Au/Ag) LUMO_ETL LUMO ~ -4.0 LUMO_Perovskite LUMO ~ -3.9 LUMO_Perovskite->LUMO_ETL Electron Transfer HOMO_Perovskite HOMO ~ -5.4 HOMO_HTM HOMO (Estimated) ~ -5.1 to -5.3 HOMO_Perovskite->HOMO_HTM Hole Transfer

Energy Level Diagram of a Perovskite Solar Cell.

Conclusion

This compound represents a fundamental building block in the vast family of triphenylamine-based hole transport materials. While it may not exhibit the record-breaking efficiencies of more complex, sterically hindered TPA derivatives, it serves as an excellent model compound for understanding the structure-property relationships in this class of materials. The protocols provided herein offer a solid foundation for researchers to synthesize and integrate this compound into perovskite solar cells, enabling further investigations into its performance and potential for modification to develop next-generation hole transport materials. Researchers are encouraged to optimize the deposition parameters and additive engineering to maximize the performance of devices based on this and other novel HTMs.

References

Application Notes and Protocols: Doping 4,4'-Dimethyltriphenylamine for Enhanced Conductivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Organic Electronics

Introduction

4,4'-Dimethyltriphenylamine (DMTPA) is a derivative of triphenylamine, a class of organic molecules widely recognized for their excellent hole-transporting properties. These materials are integral components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The efficiency of these devices is often dictated by the charge transport characteristics of the organic layers.

While pristine DMTPA exhibits inherent hole-transporting capabilities, its conductivity can be significantly enhanced through a process known as chemical doping. This involves introducing a small amount of an electron-accepting molecule (a p-type dopant) into the DMTPA matrix. The dopant creates mobile charge carriers (holes) within the material, thereby increasing its electrical conductivity. This application note provides a generalized protocol for the p-type doping of DMTPA using a common molecular dopant, 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ), via a solution-based method.

Principle of P-type Doping

P-type doping of an organic semiconductor like DMTPA with an electron acceptor such as F4TCNQ is based on the principle of charge transfer. For efficient doping to occur, the highest occupied molecular orbital (HOMO) of the host material (DMTPA) should be energetically close to the lowest unoccupied molecular orbital (LUMO) of the dopant (F4TCNQ). This alignment facilitates the transfer of an electron from the DMTPA molecule to the F4TCNQ molecule.

This process creates a positively charged DMTPA molecule (a hole) and a negatively charged F4TCNQ molecule (an anion). The generated holes are mobile and can move through the DMTPA film under the influence of an electric field, leading to a significant increase in electrical conductivity. The doping concentration is a critical parameter that needs to be optimized to achieve the desired conductivity without negatively impacting other material properties such as film morphology.

Experimental Data (Illustrative Example)

The following table presents hypothetical yet representative data on the effect of F4TCNQ doping concentration on the electrical conductivity of this compound thin films. This data is intended to illustrate the expected trend and magnitude of conductivity enhancement.

Sample IDHost MaterialDopantMolar Ratio (Host:Dopant)Film Thickness (nm)Measured Conductivity (S/cm)
DMTPA-00This compound-Undoped501.2 x 10⁻⁸
DMTPA-01This compoundF4TCNQ100:1513.5 x 10⁻⁶
DMTPA-02This compoundF4TCNQ50:1498.1 x 10⁻⁵
DMTPA-03This compoundF4TCNQ20:1525.4 x 10⁻⁴
DMTPA-04This compoundF4TCNQ10:1501.2 x 10⁻³

Experimental Protocols

This section details the protocols for the preparation of doped DMTPA solutions, thin-film deposition, and subsequent characterization.

Protocol 1: Preparation of Doped this compound Solutions

This protocol describes the preparation of solutions with varying molar ratios of DMTPA to F4TCNQ.

Materials:

  • This compound (DMTPA) powder

  • 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) powder

  • High-purity organic solvent (e.g., chlorobenzene, toluene, or chloroform)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of DMTPA in the chosen solvent at a concentration of 10 mg/mL. Ensure the powder is fully dissolved by using a magnetic stirrer and, if necessary, gentle heating or sonication.

    • Prepare a stock solution of F4TCNQ in the same solvent at a concentration of 1 mg/mL. F4TCNQ can have lower solubility, so thorough mixing and sonication are recommended.

  • Doping Solution Preparation:

    • To achieve the desired molar ratios, mix the host and dopant stock solutions in the calculated volumes. For example, to prepare a 50:1 molar ratio solution:

      • Calculate the molar amounts of DMTPA and F4TCNQ in their respective stock solutions.

      • Determine the volume of each stock solution required to achieve a 50:1 molar ratio of DMTPA to F4TCNQ in a final desired volume.

    • Stir the mixed solution at room temperature for at least 2 hours in a sealed vial to ensure homogeneous mixing and facilitate charge transfer complex formation.

G cluster_prep Solution Preparation DMTPA DMTPA Powder DMTPA_sol DMTPA Stock (10 mg/mL) DMTPA->DMTPA_sol F4TCNQ F4TCNQ Powder F4TCNQ_sol F4TCNQ Stock (1 mg/mL) F4TCNQ->F4TCNQ_sol Solvent Organic Solvent Solvent->DMTPA_sol Solvent->F4TCNQ_sol Mix Mix Stock Solutions (Varying Ratios) DMTPA_sol->Mix F4TCNQ_sol->Mix Stir Stir for 2 hours Mix->Stir Doped_sol Doped DMTPA Solution Stir->Doped_sol

Caption: Workflow for preparing doped DMTPA solutions.

Protocol 2: Thin-Film Deposition by Spin-Coating

This protocol outlines the fabrication of thin films of doped DMTPA.

Materials:

  • Doped DMTPA solutions

  • Substrates (e.g., glass, silicon wafers, or ITO-coated glass)

  • Spin-coater

  • Pipettes

  • Nitrogen or argon gas source

  • Hotplate

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, and isopropanol).

    • Dry the substrates with a stream of nitrogen or argon gas.

    • Optional: Treat the substrates with UV-ozone or oxygen plasma to improve the surface wettability.

  • Spin-Coating:

    • Place a cleaned substrate on the spin-coater chuck.

    • Dispense a specific volume (e.g., 50 µL) of the doped DMTPA solution onto the center of the substrate.

    • Spin-coat at a desired speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spinning speed will determine the film thickness.

  • Annealing:

    • Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox.

    • Anneal the film at a temperature between 80°C and 120°C for 10-30 minutes to remove residual solvent and potentially improve the film's morphology and electrical properties.

    • Allow the film to cool down to room temperature before further characterization.

G cluster_deposition Thin-Film Deposition start Clean Substrate spin_coat Spin-Coat Doped Solution start->spin_coat anneal Anneal Film (80-120°C) spin_coat->anneal end Doped DMTPA Film anneal->end G cluster_measurement Conductivity Measurement start Doped Film thickness Measure Film Thickness (t) (Profilometer) start->thickness four_point Measure Sheet Resistance (Rs) (Four-Point Probe) start->four_point calculate Calculate Conductivity (σ = 1 / (Rs * t)) thickness->calculate four_point->calculate end Conductivity Value calculate->end

Application Notes and Protocols for Spin Coating of 4,4'-Dimethyltriphenylamine (DMPA) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethyltriphenylamine (DMPA) is a small molecule organic semiconductor widely utilized as a hole transport material (HTM) in various optoelectronic devices, including perovskite solar cells and organic light-emitting diodes (OLEDs). The formation of a uniform, high-quality thin film of DMPA is paramount for efficient device performance. Spin coating is a prevalent technique for depositing such films from solution due to its simplicity, low cost, and ability to produce films with high uniformity and controlled thickness.

This document provides a detailed protocol for the preparation of DMPA thin films via spin coating. It includes information on substrate preparation, solution formulation, and a comprehensive spin coating procedure. The provided parameters are a synthesis of best practices for similar small molecule hole transport layers and can be used as a robust starting point for process optimization.

Materials and Equipment

Materials:

  • This compound (DMPA) powder

  • Chlorobenzene (anhydrous)

  • Toluene (anhydrous)

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Deionized (DI) water

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • Nitrogen gas (high purity)

Equipment:

  • Spin coater

  • Hotplate

  • Ultrasonic bath

  • Pipettes and syringes

  • Syringe filters (0.2 µm pore size, PTFE)

  • Glass vials and beakers

  • Fume hood

  • Nitrogen-filled glovebox (recommended for optimal performance)

Experimental Protocols

Substrate Cleaning

A pristine substrate surface is critical for the adhesion and uniformity of the DMPA film. The following is a standard cleaning procedure for ITO-coated glass substrates:

  • Place the substrates in a substrate holder.

  • Sequentially sonicate the substrates in a bath of the following solutions for 15 minutes each:

    • Deionized water with detergent

    • Deionized water

    • Acetone

    • Isopropanol

  • After the final sonication step, rinse the substrates thoroughly with deionized water.

  • Dry the substrates using a stream of high-purity nitrogen gas.

  • Immediately before spin coating, treat the substrates with oxygen plasma or a UV-Ozone cleaner for 10-15 minutes to remove any remaining organic residues and improve the wettability of the surface.

Solution Preparation

The concentration of the DMPA solution is a key parameter that influences the final film thickness.

  • Prepare solutions of DMPA in a suitable solvent such as chlorobenzene or toluene. Common concentrations for small molecule hole transport layers range from 5 to 20 mg/mL.

  • For example, to prepare a 10 mg/mL solution, weigh 10 mg of DMPA powder and dissolve it in 1 mL of chlorobenzene in a clean glass vial.

  • Stir the solution at room temperature or slightly elevated temperature (e.g., 40-60 °C) for at least 2 hours, or until the DMPA is fully dissolved.

  • Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

Spin Coating Process

The spin coating process should ideally be carried out in a nitrogen-filled glovebox to minimize the influence of ambient moisture and oxygen.

  • Place the cleaned substrate onto the center of the spin coater chuck and ensure it is held firmly by the vacuum.

  • Dispense a sufficient amount of the filtered DMPA solution onto the center of the substrate. The volume will depend on the substrate size (e.g., 50-100 µL for a 2.5 cm x 2.5 cm substrate).

  • Start the spin coating program. A two-step process is commonly used to achieve a uniform film:

    • Step 1 (Spreading): A low spin speed to allow the solution to spread evenly across the substrate.

    • Step 2 (Thinning): A high spin speed to thin the film to the desired thickness.

  • After the spin coating process is complete, keep the substrate on the chuck for a few more seconds to allow for initial solvent evaporation.

Film Annealing

Post-deposition annealing is often necessary to remove residual solvent and improve the morphological and electrical properties of the film.

  • Carefully remove the substrate from the spin coater.

  • Transfer the substrate to a hotplate set to the desired annealing temperature. A typical annealing temperature for small molecule organic films is between 80 °C and 120 °C.

  • Anneal the film for a specified duration, typically 5 to 15 minutes.

  • After annealing, allow the substrate to cool down to room temperature before further processing or characterization.

Data Presentation

The following table summarizes the key spin coating parameters and their expected influence on the resulting DMPA film characteristics. These values are starting points and may require optimization for specific applications and substrate types.

ParameterRangeEffect on Film ThicknessEffect on Film Uniformity
Solution Concentration (mg/mL) 5 - 20Increases with concentrationCan decrease at very high concentrations
Solvent Type Chlorobenzene, TolueneDepends on solvent viscosity and vapor pressureHigher boiling point solvents can improve uniformity
Spin Speed - Step 1 (rpm) 500 - 1500Minor effectCrucial for good initial spreading
Spin Time - Step 1 (s) 5 - 10Minor effectEnsures complete substrate coverage
Spin Speed - Step 2 (rpm) 2000 - 6000Decreases with increasing speed[1]Generally improves at higher speeds
Spin Time - Step 2 (s) 20 - 40Minor effect beyond a certain pointEnsures most of the solvent has evaporated
Annealing Temperature (°C) 80 - 120Can cause slight densificationImproves morphology and removes residual solvent
Annealing Time (min) 5 - 15Minor effectEnsures complete solvent removal

Visualization

Experimental Workflow for DMPA Film Deposition

G cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing & Characterization Substrate_Cleaning Substrate Cleaning (Sonication, N2 Dry, UV-Ozone) Spin_Coating Spin Coating (Step 1: Spreading, Step 2: Thinning) Substrate_Cleaning->Spin_Coating Cleaned Substrate Solution_Preparation Solution Preparation (DMPA in Chlorobenzene, Stir, Filter) Solution_Preparation->Spin_Coating Filtered Solution Annealing Film Annealing (80-120°C, 5-15 min) Spin_Coating->Annealing Deposited Film Characterization Film Characterization (e.g., AFM, UV-Vis, XRD) Annealing->Characterization Final DMPA Film

Caption: Workflow for the fabrication of this compound thin films.

References

Application Notes and Protocols for the Characterization of 4,4'-Dimethyltriphenylamine Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethyltriphenylamine (DMTPA) is a versatile organic molecule widely utilized as a hole-transporting material in various optoelectronic applications, including organic light-emitting diodes (OLEDs) and perovskite solar cells. Its favorable electronic properties and morphological stability make it a subject of significant research interest. This document provides detailed application notes and experimental protocols for the comprehensive characterization of DMTPA thin films, crucial for optimizing device performance and understanding fundamental material properties.

Thin Film Preparation

A common and effective method for depositing uniform thin films of DMTPA is spin coating.

Experimental Protocol: Spin Coating of this compound (DMTPA) Thin Films

  • Solution Preparation:

    • Prepare a solution of DMTPA in a suitable organic solvent (e.g., chlorobenzene, toluene, or chloroform) at a concentration typically ranging from 5 to 20 mg/mL. The optimal concentration will depend on the desired film thickness and the solvent used.

    • Ensure the complete dissolution of DMTPA by gentle agitation or ultrasonication.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

  • Substrate Cleaning:

    • Prepare substrates (e.g., glass, indium tin oxide (ITO)-coated glass, or silicon wafers).

    • Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen gas.

    • For applications requiring modified surface energy, treat the substrates with oxygen plasma or a UV-ozone cleaner for 5-10 minutes prior to spin coating.

  • Spin Coating Process:

    • Place the cleaned substrate on the chuck of a spin coater.

    • Dispense a sufficient amount of the DMTPA solution onto the center of the substrate to cover a significant portion of the surface.

    • Initiate the spin coating program. A typical two-step program is effective for achieving uniform films:

      • Step 1 (Spreading): 500 rpm for 10 seconds.

      • Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds. The final thickness is primarily controlled by the speed of this step and the solution concentration.[1][2][3]

    • The substrate is then spun at a high speed, causing the solution to spread evenly due to centrifugal force, while the solvent evaporates, leaving a solid thin film.[1][2]

  • Annealing:

    • To improve film morphology and remove residual solvent, the coated substrates are typically annealed on a hotplate in a nitrogen-filled glovebox or a vacuum oven.

    • A typical annealing temperature for DMTPA thin films is 80-120 °C for 10-30 minutes.

G cluster_prep Thin Film Preparation Workflow prep_solution Prepare DMTPA Solution spin_coat Spin Coat DMTPA Solution prep_solution->spin_coat Dispense clean_substrate Clean Substrate clean_substrate->spin_coat Mount anneal Anneal Thin Film spin_coat->anneal Transfer G cluster_cv Cyclic Voltammetry Workflow setup_cell Assemble 3-Electrode Cell run_cv Perform Potential Scan setup_cell->run_cv prepare_electrolyte Prepare Electrolyte Solution purge_solution Deoxygenate Solution prepare_electrolyte->purge_solution purge_solution->run_cv analyze_data Analyze Voltammogram run_cv->analyze_data G cluster_afm AFM Characterization Logic sample DMTPA Thin Film afm AFM (Tapping Mode) sample->afm topography Topography Image afm->topography phase Phase Image afm->phase analysis Image Analysis topography->analysis roughness Surface Roughness (RMS) analysis->roughness grain_size Grain Size Distribution analysis->grain_size

References

Application Note: Purification of 4,4'-Dimethyltriphenylamine by Vacuum Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4,4'-Dimethyltriphenylamine using vacuum sublimation. This technique is highly effective for purifying organic compounds that can transition directly from a solid to a gaseous state under reduced pressure and elevated temperature, leaving non-volatile impurities behind.

Introduction

This compound is a triarylamine derivative with applications in organic electronics, particularly as a hole transport material in devices such as organic light-emitting diodes (OLEDs). The purity of this material is paramount to ensure optimal device performance and longevity. Sublimation is a preferred method for achieving the high purity required for these applications, as it avoids the use of solvents that can introduce contaminants. The principle of vacuum sublimation relies on heating the crude material under high vacuum, allowing it to vaporize and then condense as a purified solid on a cooled surface.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These parameters are critical for determining the appropriate conditions for sublimation.

PropertyValueSource(s)
CAS Number 20440-95-3Capot Chemical
Molecular Formula C20H19NCapot Chemical
Molecular Weight 273.37 g/mol Capot Chemical
Appearance White to off-white crystalline powder---
Melting Point 109-112 °CMultiple chemical suppliers
Vapor Pressure 3.52 x 10⁻⁷ mmHg at 25 °CECHEMI

Experimental Protocol: Vacuum Sublimation of this compound

This protocol outlines the procedure for purifying this compound using a standard laboratory vacuum sublimation apparatus.

Materials:

  • Crude this compound

  • Dry ice and a suitable solvent (e.g., acetone or isopropanol) for the cold finger, or a circulating chiller

Apparatus:

  • Vacuum sublimation apparatus (including sublimation tube, cold finger, and collection vessel)

  • High-vacuum pump (capable of reaching <1 x 10⁻³ Torr)

  • Pirani or McLeod gauge for pressure monitoring

  • Heating mantle or oil bath with a temperature controller

  • Schlenk line or similar vacuum manifold

  • Spatula and weighing paper

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, and heat-resistant gloves

Procedure:

  • Preparation of the Apparatus:

    • Thoroughly clean and dry all glassware to be used in the sublimation.

    • Assemble the sublimation apparatus, ensuring all joints are properly sealed with high-vacuum grease.

  • Loading the Sample:

    • Weigh the crude this compound and place it at the bottom of the sublimation tube.

  • Assembly and Evacuation:

    • Carefully insert the cold finger into the sublimation tube.

    • Connect the apparatus to the high-vacuum pump via the Schlenk line.

    • Slowly evacuate the system, monitoring the pressure. A vacuum of <1 x 10⁻³ Torr is recommended for efficient sublimation.

  • Cooling the Condenser:

    • Once a stable high vacuum is achieved, fill the cold finger with a slurry of dry ice and acetone/isopropanol, or start the circulating chiller set to a low temperature (e.g., -78 °C to 0 °C).

  • Heating and Sublimation:

    • Place the heating mantle or oil bath around the bottom of the sublimation tube containing the crude material.

    • Slowly and carefully begin to heat the sample. Start with a temperature well below the melting point (e.g., 80-90 °C) and gradually increase the temperature.

    • Monitor the apparatus closely. The optimal sublimation temperature will be below the melting point of 109-112 °C. A good starting range to observe for sublimation is between 100 °C and 130 °C. The rate of sublimation can be controlled by adjusting the temperature.

    • Continue heating until a sufficient amount of purified material has collected on the cold finger. More volatile impurities will sublime first and may deposit on the upper parts of the sublimation tube, while the desired product will form a crystalline deposit on the cold finger.

  • Cooling and Collection:

    • Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.

    • Carefully and slowly vent the system to atmospheric pressure with an inert gas like nitrogen or argon.

    • Remove the cold finger from the sublimation apparatus.

    • Scrape the purified crystalline this compound from the cold finger onto a pre-weighed piece of weighing paper.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the purified material by measuring its melting point and using analytical techniques such as NMR, HPLC, or mass spectrometry to confirm its purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety glasses, a lab coat, and heat-resistant gloves when handling the hot apparatus.

  • Be cautious when working with high vacuum systems, as implosion can be a hazard. Ensure the glassware has no cracks or defects.

  • Handle dry ice with care, as it can cause severe burns upon direct contact with skin.

Diagrams

Sublimation_Workflow A Load Crude This compound B Assemble and Evacuate Apparatus (<10⁻³ Torr) A->B C Cool Condenser (Cold Finger) B->C D Gradually Heat Sample (100-130 °C) C->D E Sublimation and Deposition D->E F Cool to Room Temperature E->F G Vent with Inert Gas F->G H Collect Purified Product G->H

Caption: Workflow for the purification of this compound by vacuum sublimation.

Application Note: Determination of D-A-D'-A-D Type Small Molecule Redox Potentials Using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

AN-ELEC-001

Abstract

This document provides a comprehensive protocol for determining the redox potentials of 4,4'-Dimethyltriphenylamine using cyclic voltammetry (CV). The methodology covers the preparation of the analyte solution, the instrumental setup of a three-electrode system, and the procedure for acquiring and analyzing cyclic voltammograms. This application note is intended for researchers in materials science, organic electronics, and drug development to accurately characterize the electrochemical properties of organic molecules.

Introduction

Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to investigate the reduction and oxidation processes of molecular species.[1] It provides critical information on the redox potentials, stability of redox states, and the kinetics of electron transfer reactions.[2] For organic molecules like this compound, a derivative of triphenylamine (TPA), understanding these properties is crucial for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as redox mediators.

The core of a CV experiment is a three-electrode system within an electrochemical cell, controlled by a potentiostat.[3][4] The system consists of a working electrode (WE), a reference electrode (RE), and a counter electrode (CE).[5][6] The potentiostat applies a linear potential sweep to the working electrode relative to the reference electrode and measures the resulting current that flows through the counter electrode.[7] By sweeping the potential back and forth, a characteristic cyclic voltammogram (current vs. potential) is generated, from which the redox potentials can be determined.

Experimental Protocol

This section details the necessary materials, equipment, and step-by-step procedures for performing cyclic voltammetry on this compound.

Materials and Reagents
  • Analyte: this compound (powder, ≥98% purity)

  • Solvent: Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN), anhydrous, electrochemical grade.

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), electrochemical grade.[2][8]

  • Internal Standard: Ferrocene (Fc) for referencing potentials.[3]

  • Inert Gas: Argon (Ar) or Nitrogen (N₂), high purity.

  • Polishing Materials: Alumina powder (0.05 µm) and polishing pads.

  • Cleaning Solvents: Deionized water, acetone, isopropanol.

Instrumentation
  • Potentiostat: A potentiostat capable of performing cyclic voltammetry scans.

  • Electrochemical Cell: A standard three-electrode glass cell (typically 5-20 mL volume).[9]

  • Working Electrode (WE): Glassy carbon electrode (GCE), typically 3 mm diameter.

  • Reference Electrode (RE): Non-aqueous Ag/Ag⁺ electrode or a Saturated Calomel Electrode (SCE).[10] An Ag/Ag⁺ electrode can be prepared by placing a silver wire in a solution of AgNO₃ in the same solvent/electrolyte mixture.[10]

  • Counter Electrode (CE): Platinum wire or mesh.[1]

  • Micropipettes and standard laboratory glassware.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Cyclic Voltammetry cluster_prep Preparation cluster_setup Setup & Measurement cluster_analysis Data Analysis prep_solution 1. Prepare 0.1 M Electrolyte Solution (e.g., TBAPF₆ in CH₂Cl₂) prep_analyte 2. Prepare 1 mM Analyte Solution in Electrolyte prep_solution->prep_analyte clean_electrodes 3. Clean & Polish Working Electrode prep_analyte->clean_electrodes assemble_cell 4. Assemble 3-Electrode Cell (WE, RE, CE) clean_electrodes->assemble_cell purge_gas 5. Purge Solution with N₂/Ar (10-15 min) assemble_cell->purge_gas set_params 6. Set Potentiostat Parameters (Scan Rate, Potential Window) purge_gas->set_params run_cv 7. Run CV Scan set_params->run_cv add_std 8. Add Ferrocene (Internal Std) run_cv->add_std run_cv_std 9. Rerun CV Scan add_std->run_cv_std analyze_data 10. Determine Epa, Epc, E½ vs. Fc/Fc+ run_cv_std->analyze_data

Caption: Workflow from solution preparation to data analysis for CV.
Detailed Protocol

  • Electrode Preparation:

    • Polish the glassy carbon working electrode surface with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water, followed by sonication in acetone and then isopropanol for 5 minutes each to remove any residual alumina and contaminants.

    • Dry the electrode completely before use. The platinum counter electrode should also be cleaned by rinsing with acetone.[8]

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., CH₂Cl₂). This is the blank electrolyte solution.

    • Prepare a 1 mM solution of this compound in the 0.1 M electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell. Place the polished working electrode, the reference electrode, and the platinum counter electrode into the electrochemical cell containing the analyte solution.[6] Ensure the tip of the reference electrode is close to the working electrode surface.

    • Deoxygenate the solution by bubbling with high-purity argon or nitrogen for 10-15 minutes.[5] Maintain an inert gas blanket over the solution during the entire experiment to prevent oxygen contamination.[11]

    • Connect the electrodes to the potentiostat.

    • Perform a background scan using only the electrolyte solution to determine the potential window where the solvent and electrolyte are inert.

    • Set the CV parameters on the potentiostat. A typical starting scan rate is 100 mV/s. The potential window should be set to observe the oxidation of the triphenylamine moiety, for example, from 0 V to +1.2 V vs Ag/Ag⁺.

    • Initiate the scan and record the cyclic voltammogram.

    • After obtaining a voltammogram of the analyte, add a small amount of ferrocene (to achieve ~1 mM concentration) as an internal standard and record another voltammogram. The Fc/Fc⁺ couple provides a stable and well-defined redox event for accurate potential referencing.[2]

Data Analysis and Results

The resulting cyclic voltammogram is a plot of current (i) versus potential (E). The key parameters to extract are the anodic peak potential (Epa) and the cathodic peak potential (Epc).

  • Formal Redox Potential (E°' or E½): For a reversible or quasi-reversible process, the formal potential is calculated as the average of the anodic and cathodic peak potentials.

    • E½ = (Epa + Epc) / 2

  • Referencing: The potentials are reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The E½ of the Fc/Fc⁺ couple is set to 0 V for reference.

Redox Mechanism of this compound

The oxidation of this compound involves the removal of an electron from the nitrogen lone pair, forming a stable radical cation. A second oxidation at a more positive potential can also occur.

redox_mechanism TPA This compound (Neutral) TPA_cation Radical Cation (TPA•+) TPA->TPA_cation - e⁻ (E½¹) TPA_cation->TPA + e⁻ TPA_dication Dication (TPA²+) TPA_cation->TPA_dication - e⁻ (E½²) TPA_dication->TPA_cation + e⁻

Caption: Stepwise oxidation of this compound.
Representative Data

The following table summarizes typical redox potential values for triphenylamine derivatives obtained under similar conditions. Potentials are referenced against the Fc/Fc⁺ couple.

CompoundSolventSupporting ElectrolyteE½ (Ox1) (V vs Fc/Fc⁺)E½ (Ox2) (V vs Fc/Fc⁺)
TriphenylamineCH₂Cl₂TBAP~0.59~1.09
This compound CH₂Cl₂ TBAPF₆ ~0.52 ~1.05
p-Amino-triphenylamineCH₂Cl₂TBAP0.591.09

Note: Exact values can vary slightly based on experimental conditions such as solvent, electrolyte, and temperature. The methyl groups in this compound are electron-donating, which typically lowers the oxidation potential compared to the unsubstituted triphenylamine.[12]

Conclusion

Cyclic voltammetry is an indispensable tool for characterizing the electrochemical behavior of redox-active organic molecules like this compound. By following the detailed protocol outlined in this application note, researchers can reliably determine key parameters such as formal redox potentials. The use of an internal standard like ferrocene ensures the accuracy and reproducibility of the measurements, allowing for meaningful comparison of data across different studies and laboratories. This fundamental characterization is a critical step in the design and development of new materials for advanced electronic and pharmaceutical applications.

References

Application Notes and Protocols for Fabricating Multilayer OLED Devices with 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology, prized for their high contrast, vibrant colors, and potential for mechanical flexibility. An OLED is a solid-state device composed of multiple thin layers of organic compounds sandwiched between two electrodes. When a voltage is applied, charge carriers (holes and electrons) are injected from the anode and cathode, respectively. These carriers migrate through the organic layers, recombine in the emissive layer, and release energy in the form of light.

The efficiency, stability, and overall performance of an OLED are critically dependent on the materials used and the architecture of the device. Hole Transport Materials (HTMs) are essential for facilitating the efficient movement of holes from the anode to the emissive layer while blocking the passage of electrons, thereby confining recombination to the desired zone.[1] Triphenylamine derivatives are a prominent class of HTMs due to their excellent hole mobility and thermal stability.[2] 4,4'-Dimethyltriphenylamine is a member of this family, utilized for its role in promoting efficient charge transport.

This document provides a detailed protocol for the fabrication of a multilayer OLED device using this compound as the hole transport layer. The procedure outlines substrate preparation, layer deposition by vacuum thermal evaporation, and device encapsulation.

Experimental Protocols

Materials and Equipment

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates (e.g., 20 x 15 mm)

  • This compound (for Hole Transport Layer - HTL)

  • N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) (for an alternative or additional HTL)

  • Tris(8-hydroxyquinolinato)aluminum (Alq3) (for Emissive Layer - EML and Electron Transport Layer - ETL)

  • Lithium Fluoride (LiF) (for Electron Injection Layer - EIL)

  • Aluminum (Al) pellets/wire (for Cathode)

  • Deionized water

  • Hellmanex™ III or similar detergent

  • Isopropyl alcohol (IPA)

  • Acetone

  • UV-curable epoxy

  • Glass coverslips for encapsulation

Equipment:

  • Ultrasonic bath

  • Substrate rack

  • Hotplate

  • Nitrogen (N2) gun

  • High-vacuum thermal evaporation system (pressure capability < 10⁻⁶ Torr) with multiple sources

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Glovebox with an inert atmosphere (N2 or Ar)

  • Spin coater (if using solution-processable layers)

  • UV lamp for curing epoxy

  • Source measure unit (SMU) for device characterization

  • Spectrometer/Photometer for luminance and spectral measurements

Proposed Device Architecture

A standard multilayer architecture for a fluorescent green OLED is proposed:

ITO / NPB (20 nm) / this compound (30 nm) / Alq3 (50 nm) / LiF (1 nm) / Al (100 nm)

  • ITO: Anode (Work Function ~4.7 eV)

  • NPB: Hole Injection Layer (HIL)

  • This compound: Hole Transport Layer (HTL)

  • Alq3: Emissive and Electron Transport Layer (EML/ETL)

  • LiF: Electron Injection Layer (EIL)

  • Al: Cathode (Work Function ~4.2 eV)

Detailed Fabrication Protocol

Step 1: Substrate Cleaning (Critical for Performance) Proper cleaning of the ITO substrate is essential to remove contaminants and ensure good film adhesion and device performance.

  • Load the ITO-coated glass substrates into a substrate rack.

  • Submerge the rack in a beaker containing a 1-2% solution of Hellmanex™ detergent in deionized water.

  • Place the beaker in an ultrasonic bath and sonicate for 15 minutes.

  • Thoroughly rinse the substrates under running deionized water to remove all detergent residue.

  • Transfer the rack to a beaker of deionized water and sonicate for another 15 minutes.

  • Repeat the sonication step with fresh deionized water, followed by acetone, and finally isopropyl alcohol (IPA), each for 15 minutes.

  • After the final IPA sonication, remove the substrates and dry them thoroughly using a nitrogen gun.

  • Immediately transfer the cleaned substrates to the vacuum chamber or a clean, dry storage environment to prevent re-contamination.

Step 2: Organic Layer Deposition via Vacuum Thermal Evaporation (VTE) This process must be conducted in a high-vacuum environment (< 10⁻⁶ Torr) to ensure the purity and quality of the deposited films.

  • Load the cleaned ITO substrates into the substrate holder within the thermal evaporation chamber, with the ITO-coated side facing the evaporation sources.

  • Load the organic materials (NPB, this compound, Alq3) and LiF into separate thermal evaporation boats (e.g., tungsten or molybdenum).

  • Pump the chamber down to a base pressure of at least 5 x 10⁻⁷ Torr.

  • Deposit the Hole Injection Layer (HIL):

    • Material: NPB

    • Deposition Rate: 1-2 Å/s

    • Final Thickness: 20 nm

    • Monitor the thickness in real-time using the quartz crystal microbalance.

  • Deposit the Hole Transport Layer (HTL):

    • Material: this compound

    • Deposition Rate: 1-2 Å/s

    • Final Thickness: 30 nm

  • Deposit the Emissive and Electron Transport Layer (EML/ETL):

    • Material: Alq3

    • Deposition Rate: 1-2 Å/s

    • Final Thickness: 50 nm

Step 3: Cathode Deposition The cathode is deposited in the same vacuum cycle to prevent contamination of the organic layers.

  • Deposit the Electron Injection Layer (EIL):

    • Material: Lithium Fluoride (LiF)

    • Deposition Rate: 0.1-0.2 Å/s

    • Final Thickness: 1 nm

  • Deposit the Metal Cathode:

    • Material: Aluminum (Al)

    • Deposition Rate: 5-10 Å/s

    • Final Thickness: 100 nm

    • A shadow mask is used during this step to define the active area of the individual pixels.

  • After deposition, vent the chamber with inert gas (e.g., N2) and immediately transfer the fabricated devices into an inert atmosphere glovebox for encapsulation.

Step 4: Device Encapsulation OLEDs are highly sensitive to moisture and oxygen, making encapsulation a critical final step to ensure device longevity.[3]

  • Inside the glovebox, place a small drop of UV-curable epoxy onto the device, covering the active area.

  • Carefully place a clean glass coverslip over the epoxy, ensuring there are no trapped air bubbles.

  • Expose the device to a UV lamp for the time specified by the epoxy manufacturer (typically 1-5 minutes) to cure the adhesive.

  • The device is now encapsulated and can be removed from the glovebox for testing.

Data Presentation

The following table presents typical performance data for a multilayer green OLED device using triphenylamine-based hole transport materials. While this data is not specifically for a device with this compound, it serves as a representative benchmark for what can be expected from the proposed architecture.

ParameterValueUnits
Turn-on Voltage (at 1 cd/m²)3.5 - 4.5V
Maximum Luminance> 10,000cd/m²
Maximum Current Efficiency10 - 15cd/A
Maximum Power Efficiency8 - 12lm/W
Maximum External Quantum Eff.4 - 6%
CIE Coordinates (x, y)(0.32, 0.55)

Note: Performance metrics can vary significantly based on the precise control of layer thicknesses, deposition conditions, material purity, and substrate quality.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the OLED fabrication process and the device's energy level structure.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_post Post-Fabrication sub_start Start: ITO Substrate detergent Sonication in Detergent sub_start->detergent di_water Sonication in DI Water detergent->di_water solvents Sonication in Acetone & IPA di_water->solvents dry N2 Dry solvents->dry sub_end Cleaned Substrate dry->sub_end load Load into Evaporator sub_end->load pump Pump Down (<10^-6 Torr) load->pump dep_hil Deposit HIL (NPB, 20nm) pump->dep_hil dep_htl Deposit HTL (this compound, 30nm) dep_hil->dep_htl dep_eml Deposit EML/ETL (Alq3, 50nm) dep_htl->dep_eml dep_eil Deposit EIL (LiF, 1nm) dep_eml->dep_eil dep_cat Deposit Cathode (Al, 100nm) dep_eil->dep_cat fab_end Fabricated Device dep_cat->fab_end transfer Transfer to Glovebox fab_end->transfer encap Encapsulation (Epoxy + UV Cure) transfer->encap test Characterization encap->test final_device Finished OLED Device test->final_device

Caption: Workflow for multilayer OLED fabrication.

Caption: Energy level diagram of the proposed OLED.

References

Application Notes and Protocols for 4,4'-Dimethyltriphenylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethyltriphenylamine is a versatile tertiary amine that serves as a fundamental building block in organic synthesis. Its electron-rich triphenylamine core imparts unique electronic and photophysical properties to the molecules derived from it. This has led to its widespread use in the development of advanced materials for organic electronics, particularly as a core component of hole-transporting materials (HTMs) in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. The methyl groups at the 4 and 4' positions provide sites for further functionalization, allowing for the construction of complex, high-performance molecular architectures.

Key Applications in Organic Synthesis

The primary application of this compound as a building block is in the synthesis of larger, more complex triarylamine-based molecules with tailored properties for organic electronic devices. These derivatives often exhibit high thermal stability, good film-forming properties, and efficient hole-transport capabilities.

Hole-Transporting Materials (HTMs) for Organic Electronics

This compound is a precursor for a variety of HTMs. The general strategy involves the functionalization of the methyl groups or the aromatic rings to extend the conjugation and create larger, often star-shaped or dendritic, molecules. These modifications are crucial for improving the material's glass transition temperature (Tg), thermal stability, and charge mobility.

Key synthetic transformations involving this compound for the synthesis of HTMs include:

  • Halogenation: Bromination or iodination of the aromatic rings to introduce reactive sites for subsequent cross-coupling reactions.

  • Cross-Coupling Reactions: Primarily Buchwald-Hartwig amination and Ullmann condensation to form new C-N bonds, linking multiple triphenylamine units or attaching other functional moieties.[1][2]

  • Vilsmeier-Haack Reaction: Formylation of the aromatic rings to introduce aldehyde groups, which can be further modified.

Experimental Protocols

The following are generalized protocols for key synthetic transformations using this compound as a starting material. Researchers should adapt these protocols based on the specific substrate and desired product, with careful monitoring of the reaction progress.

Protocol 1: Synthesis of N,N'-bis(4-methylphenyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine via Ullmann Condensation

This protocol describes a typical Ullmann condensation reaction to synthesize a larger triarylamine derivative.

Reaction Scheme:

Materials:

  • This compound

  • Iodobenzene

  • Copper (Cu) powder, activated

  • Potassium carbonate (K2CO3), anhydrous

  • High-boiling point polar aprotic solvent (e.g., 1,2-dichlorobenzene or nitrobenzene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), iodobenzene (1.1 eq), activated copper powder (2.0 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via a syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 180-210 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure product.

Protocol 2: Synthesis of a Triarylamine Derivative via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of a halogenated derivative of this compound.

Reaction Scheme:

Materials:

  • Halogenated this compound (e.g., 4,4'-dibromo- or 4,4'-diiodotriphenylamine)

  • Diphenylamine

  • Palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)[3]

  • Strong base (e.g., NaOt-Bu or K3PO4)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (typically 1-5 mol%), the phosphine ligand (typically 1.2-2.0 eq relative to Pd), and the base (typically 1.5-2.0 eq).

  • Reagent Addition: Add the halogenated this compound (1.0 eq) and diphenylamine (1.2-1.5 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Yields for Reactions using this compound Derivatives

Starting MaterialReagentReaction TypeProductYield (%)Reference
4,4'-DiiodobiphenylDiphenylamineUllmann CondensationN,N,N',N'-Tetraphenylbenzidine-[4]
2-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexaneBuchwald-Hartwig AminationN,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60[5]
4-formyl triphenylaminePOCl3, DMFVilsmeier-HaackTris(4-formylphenyl)amine85[4]

Table 2: Spectroscopic Data for a Representative Derivative: N,N'-bis(4-methylphenyl)-N,N'-bis(phenyl)benzidine

TechniqueDataReference
Molecular Formula C38H32N2[6][7]
Molar Mass 516.67 g/mol [6][7]
Melting Point 175-177 °C[3]
UV-Vis (λmax) 354 nm (in CH2Cl2)[6][7]
¹H NMR Not available in search results
¹³C NMR Not available in search results
IR Not available in search results

Visualizations

G cluster_workflow General Experimental Workflow start Reactant & Reagent Preparation setup Reaction Setup under Inert Atmosphere start->setup reaction Heating & Stirring (Reaction Monitoring via TLC/GC-MS) setup->reaction workup Cooling & Quenching reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography / Recrystallization extraction->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end Pure Product characterization->end

Caption: General workflow for the synthesis and purification of a this compound derivative.

G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition + Ar-X pdII Ar-Pd(II)(X)L_n oxidative_addition->pdII amine_coordination Amine Coordination (R2NH) pdII->amine_coordination + R2NH pd_amine_complex [Ar-Pd(II)(NHR2)L_n]+ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation + Base pd_amido_complex Ar-Pd(II)(NR2)L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Re-generates Catalyst product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[1][2]

References

Application Notes and Protocols for Measuring Hole Mobility in 4,4'-Dimethyltriphenylamine (DMTPA) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethyltriphenylamine (DMTPA) is a derivative of triphenylamine, a class of organic compounds widely recognized for their excellent hole-transporting properties. These materials are integral components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs). The efficiency and performance of these devices are critically dependent on the charge carrier mobility of the constituent materials. Specifically, the hole mobility of the hole transport layer (HTL) governs the transport of positive charge carriers (holes) from the anode or the photoactive layer to the respective electrode. Therefore, accurate and reliable measurement of hole mobility in DMTPA films is paramount for material characterization, device optimization, and the development of new and improved organic electronic materials.

This document provides detailed application notes and protocols for measuring the hole mobility in DMTPA films, with a focus on the widely used Space-Charge Limited Current (SCLC) method. While direct experimental data for DMTPA is not extensively published, this guide offers a comprehensive methodology based on established techniques for analogous triphenylamine-based materials.

Data Presentation: Hole Mobility of Triphenylamine Derivatives

The following table summarizes reported hole mobility values for materials structurally similar to DMTPA, providing a comparative baseline for expected experimental outcomes. The Space-Charge Limited Current (SCLC) method is a common technique for these measurements.

MaterialMeasurement TechniqueHole Mobility (cm²/Vs)Reference Compound
N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine (TPD)Not Specified1.0 x 10⁻³Yes
Doped Spiro-OMeTADSCLC7.2 x 10⁻³Yes
TAT-HSCLC4.0 x 10⁻⁶No
TAT-TY1SCLC2.9 x 10⁻³No
TAT-TY2SCLC1.0 x 10⁻³No

Experimental Protocol: Hole Mobility Measurement by Space-Charge Limited Current (SCLC)

The SCLC method is a steady-state measurement technique used to determine the charge carrier mobility in thin films of semiconductors and insulators. It relies on fabricating a single-carrier device (in this case, a hole-only device) and analyzing its current density-voltage (J-V) characteristics.

I. Device Fabrication

A typical hole-only device structure for SCLC measurements of DMTPA would be:

Substrate / Anode / Hole Transport Layer (DMTPA) / Cathode

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone for 15 minutes to improve the work function and promote better adhesion of the subsequent layer.

  • Hole Transport Layer (DMTPA) Deposition:

    • Prepare a solution of DMTPA in a suitable organic solvent (e.g., chlorobenzene, toluene) at a specific concentration (e.g., 10 mg/mL).

    • Deposit the DMTPA solution onto the cleaned ITO substrate using spin-coating to form a uniform thin film. The spin-coating parameters (speed and time) should be optimized to achieve the desired film thickness (typically 50-200 nm).

    • Anneal the film on a hotplate at a specific temperature (e.g., 100 °C) for a set duration (e.g., 10 minutes) to remove residual solvent and improve film morphology.

  • Cathode Deposition:

    • Transfer the substrate with the DMTPA film into a high-vacuum thermal evaporator.

    • Deposit a low work function metal, such as Aluminum (Al) or a bilayer of Lithium Fluoride/Aluminum (LiF/Al), as the top electrode (cathode). The thickness of the cathode is typically around 100 nm. The deposition should be performed through a shadow mask to define the active area of the device.

II. Electrical Characterization
  • J-V Measurement Setup:

    • Use a semiconductor parameter analyzer or a source-measure unit to perform the current density-voltage (J-V) measurements.

    • The measurements should be conducted in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic material due to oxygen and moisture.

  • Measurement Procedure:

    • Apply a voltage sweep to the device, with the ITO as the anode (positive bias) and the Al as the cathode (ground).

    • Record the resulting current at each voltage step.

    • The voltage range should be chosen to clearly observe both the ohmic and the SCLC regions.

III. Data Analysis

The J-V characteristic of an ideal hole-only device will exhibit two distinct regions:

  • Ohmic Region (at low voltages): The current is linearly proportional to the voltage (J ∝ V).

  • SCLC Region (at higher voltages): The current is proportional to the square of the voltage (J ∝ V²). This region is described by the Mott-Gurney law:

    J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)

    where:

    • J is the current density

    • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)

    • εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors)

    • μ is the hole mobility

    • V is the applied voltage

    • d is the thickness of the DMTPA film

  • Mobility Calculation:

    • Plot the J-V curve on a log-log scale.

    • Identify the SCLC region, which will appear as a straight line with a slope of approximately 2.

    • Fit the SCLC region to the Mott-Gurney equation to extract the hole mobility (μ).

Mandatory Visualizations

SCLC_Experimental_Workflow cluster_prep Device Preparation cluster_meas Measurement & Analysis sub_clean Substrate Cleaning (ITO Glass) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone Improves work function spin_coat DMTPA Spin-Coating uv_ozone->spin_coat Forms thin film anneal Film Annealing spin_coat->anneal Removes solvent evaporation Cathode Evaporation (Al) anneal->evaporation Completes device jv_meas J-V Measurement (Inert Atmosphere) evaporation->jv_meas Characterize device log_plot Log-Log Plot of J-V Data jv_meas->log_plot Visualize data sclc_fit Fit to Mott-Gurney Law log_plot->sclc_fit Identify SCLC region mobility_calc Hole Mobility Calculation sclc_fit->mobility_calc Extract mobility

Figure 1: Experimental workflow for measuring hole mobility using the SCLC method.

Hole_Mobility_Factors cluster_material Material Properties cluster_film Film Characteristics cluster_env Experimental Conditions purity Chemical Purity hole_mobility Hole Mobility purity->hole_mobility packing Molecular Packing packing->hole_mobility disorder Energetic Disorder disorder->hole_mobility morphology Film Morphology morphology->hole_mobility thickness Film Thickness thickness->hole_mobility crystallinity Crystallinity crystallinity->hole_mobility temperature Temperature temperature->hole_mobility electric_field Electric Field electric_field->hole_mobility atmosphere Measurement Atmosphere atmosphere->hole_mobility

Figure 2: Key factors influencing the measured hole mobility in organic thin films.

Troubleshooting & Optimization

Technical Support Center: 4,4'-Dimethyltriphenylamine (DMTPA) Based Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working on 4,4'-Dimethyltriphenylamine (DMTPA) based solar cells. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you improve the efficiency and reproducibility of your devices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the fabrication and characterization of solar cells using DMTPA as a hole transport material (HTM).

Q1: My overall Power Conversion Efficiency (PCE) is low. What are the first steps to troubleshoot this?

A low PCE is a general indicator of a problem in the device. To diagnose the root cause, you must analyze the individual photovoltaic parameters: the open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF). A systematic approach is crucial. Start by examining the J-V curve for abnormalities and then investigate each parameter.[1][2]

  • Low VOC: May indicate high recombination rates or poor energy level alignment.

  • Low JSC: Could be due to poor light absorption, inefficient charge collection, or high series resistance.[3]

  • Low FF: Often points to high series resistance or low shunt resistance.[1][4]

Below is a troubleshooting workflow to guide your investigation.

G cluster_0 cluster_1 start Low Power Conversion Efficiency (PCE) p1 Analyze J-V Curve Parameters start->p1 voc Low Open-Circuit Voltage (VOC)? p1->voc Check jsc Low Short-Circuit Current (JSC)? voc->jsc No voc_cause Potential Causes: - High Recombination - Poor Energy Level Alignment - Perovskite Defects voc->voc_cause Yes ff Low Fill Factor (FF)? jsc->ff No jsc_cause Potential Causes: - Poor Light Harvesting - Inefficient Charge Extraction - High Series Resistance jsc->jsc_cause Yes ff->p1 No, re-evaluate setup ff_cause Potential Causes: - High Series Resistance (Rs) - Low Shunt Resistance (Rsh) - Poor Film Morphology ff->ff_cause Yes

Caption: Troubleshooting workflow for low Power Conversion Efficiency (PCE).

Q2: How can I improve a low Open-Circuit Voltage (VOC)?

A low VOC is often linked to energy losses through charge recombination.

  • Interface Passivation: Defects at the perovskite/HTM interface are a major source of recombination. Introducing a passivation agent can cure these defects.[5]

  • Energy Level Alignment: Ensure the HOMO level of DMTPA is well-aligned with the valence band of the perovskite absorber. A large energy gap between the perovskite valence band and the DMTPA HOMO level can lead to a lower VOC.[6][7]

  • Perovskite Quality: A high-quality perovskite film with low defect density is essential for achieving a high VOC.[1][8] Incomplete conversion of precursor materials can create non-photoactive phases that act as trap states.[1]

  • DMTPA Doping: The concentration and type of dopants (like Li-TFSI and tBP) in the DMTPA layer can influence its conductivity and energy levels, thereby affecting VOC.[7]

Q3: What should I do if my Short-Circuit Current Density (JSC) is too low?

A low JSC indicates that fewer charge carriers are being generated or collected.

  • Optimize Layer Thickness: The thickness of each layer, including the DMTPA and perovskite layers, affects light absorption and charge transport.[3][9] An overly thick DMTPA layer can increase series resistance and hinder light reaching the absorber.

  • Improve Light Harvesting: Use anti-reflective coatings or surface texturing techniques to increase the amount of light entering the device.[1]

  • Enhance Charge Transport: Doping the DMTPA layer can improve its conductivity, aiding in more efficient hole extraction.[1] Ensure good crystallinity of the perovskite active layer to improve charge carrier lifetime.[3]

  • Check for Shunts: Pinholes or other defects in the films can create shunt pathways, reducing the collected current.[10]

Q4: My Fill Factor (FF) is poor, resulting in a "sloped" J-V curve. How can I fix this?

A low FF is primarily caused by parasitic resistances.

  • Reduce Series Resistance (Rs):

    • Optimize the thickness and conductivity of all layers (TCO, transport layers, contacts).[1]

    • Ensure clean and high-quality interfaces between layers to facilitate efficient charge transfer.

  • Increase Shunt Resistance (Rsh):

    • Improve the morphology of the perovskite and DMTPA layers to eliminate pinholes and defects that can create alternative current pathways (shunts).[1][10]

    • Careful fabrication in a clean environment is critical to avoid dust or contaminants that can cause shunts.

Table 1: Troubleshooting Guide for DMTPA-Based Solar Cell Parameters

Issue Parameter Potential Cause Suggested Solution
Low EfficiencyPCECombination of low VOC, JSC, and/or FFSystematically analyze and troubleshoot each parameter.
Low VoltageVOCHigh charge recombination, poor energy level alignmentUse interfacial passivation, optimize perovskite quality, adjust DMTPA doping.[1][5]
Low CurrentJSCPoor light absorption, inefficient charge collectionOptimize layer thicknesses, use anti-reflective coatings, enhance film crystallinity.[1][3]
Poor Curve ShapeFFHigh series resistance (Rs), low shunt resistance (Rsh)Optimize layer conductivity, improve film morphology to remove pinholes.[1][4]

Experimental Protocols

Protocol 1: Fabrication of a Perovskite Solar Cell with a DMTPA Hole Transport Layer (HTL)

This protocol outlines a standard procedure for fabricating an n-i-p planar perovskite solar cell. All steps involving perovskite and HTL deposition should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Substrate Cleaning: a. Sequentially sonicate FTO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.[11] b. Dry the substrates with a nitrogen gun. c. Treat with UV-Ozone for 15 minutes immediately before depositing the next layer to improve wettability.[12]

  • Electron Transport Layer (ETL) Deposition: a. Prepare a SnO2 precursor solution via chemical bath deposition or use a commercial nanoparticle ink.[12] b. Spin-coat the SnO2 solution onto the FTO substrate. c. Anneal the substrates at 150°C in ambient air.

  • Perovskite Active Layer Deposition: a. Prepare the perovskite precursor solution (e.g., FAPbI3-based) in a suitable solvent like DMF/DMSO. b. Transfer the substrates into a nitrogen-filled glovebox. c. Spin-coat the perovskite solution onto the ETL.[12] d. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. e. Anneal the film on a hotplate (typically ~100-150°C) to form the final perovskite crystal structure.

  • Hole Transport Layer (HTL) Deposition: a. Prepare the DMTPA solution by dissolving DMTPA powder in a solvent such as chlorobenzene or toluene. b. Add dopants like Li-TFSI and 4-tert-butylpyridine (tBP) to the solution to improve conductivity and device performance. c. Spin-coat the DMTPA solution onto the perovskite layer. d. Annealing is typically not required for DMTPA, but optimization may be needed.

  • Top Electrode Deposition: a. Use a shadow mask to define the active area of the device. b. Deposit the metal back contact (e.g., 80-100 nm of Gold or Silver) via thermal evaporation.[12]

G cluster_workflow Device Fabrication Workflow sub1 Substrate Cleaning sub2 ETL Deposition (e.g., SnO2) sub1->sub2 sub3 Perovskite Layer Deposition sub2->sub3 sub4 HTL Deposition (DMTPA) sub3->sub4 sub5 Metal Contact Evaporation sub4->sub5 sub6 Completed Device sub5->sub6

Caption: Step-by-step workflow for fabricating a DMTPA-based solar cell.

Protocol 2: Device Characterization

  • Current Density-Voltage (J-V) Measurement: a. Use a solar simulator with a calibrated light source (e.g., AM 1.5G, 100 mW/cm2).[2][11] b. Connect the device to a source measure unit (SMU). c. Measure the current while sweeping the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V). d. Extract key parameters: VOC, JSC, FF, and PCE.[2][13]

  • External Quantum Efficiency (EQE) Measurement: a. Use a dedicated EQE setup with a monochromatic light source. b. Measure the current generated at each wavelength. c. Integrate the EQE spectrum to cross-check the JSC value obtained from the J-V measurement.

Data & Visualizations

Table 2: Impact of DMTPA Layer Properties on Device Performance (Illustrative Data)

This table summarizes general trends observed when optimizing the DMTPA hole transport layer. Actual values will vary based on the full device stack and processing conditions.

Parameter Varied Condition A Condition B Effect on PCE Effect on FF Effect on JSC Effect on VOC
DMTPA Thickness 20 nm50 nmThinner layers often betterMay decrease if too thick (higher Rs)May decrease if too thick (higher Rs)Relatively stable
Dopant (Li-TFSI) 0 mg/mL0.5 mg/mLIncreasesIncreasesIncreasesSlight Increase
Solvent for DMTPA ChlorobenzeneTolueneToluene may improve morphology[14]Can improve with better film qualityCan improve with better film qualityCan improve with better film quality
Annealing Temp. No Anneal70°CGenerally not required for DMTPA---

Device Architecture and Energy Levels

Understanding the energy level alignment between different layers is critical for efficient charge separation and transport. DMTPA serves as a hole-transport material, requiring its HOMO level to be well-matched with the valence band of the perovskite absorber to ensure efficient hole extraction.

G cluster_0 cluster_1 Device Layers cluster_2 FTO FTO ETL ETL (SnO2) Pero Perovskite DMTPA HTL (DMTPA) Au Gold (Au) FTO_LUMO Work Function ~ -4.4 eV ETL_CB CB ~ -4.2 eV Pero_CB CB ~ -3.9 eV Pero_VB VB ~ -5.5 eV DMTPA_HOMO HOMO ~ -5.2 eV Au_WF Work Function ~ -5.1 eV FTO_LUMO_line ETL_CB_line FTO_LUMO_line:e->ETL_CB_line:w ETL_CB_line:w->FTO_LUMO_line:e e- Pero_CB_line ETL_CB_line:e->Pero_CB_line:w Pero_CB_line:w->ETL_CB_line:e e- Pero_VB_line DMTPA_HOMO_line Pero_VB_line:e->DMTPA_HOMO_line:w h+ Au_WF_line DMTPA_HOMO_line:e->Au_WF_line:w h+

Caption: Energy level diagram for a typical DMTPA-based perovskite solar cell.

References

Troubleshooting low yield in 4,4'-Dimethyltriphenylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4,4'-Dimethyltriphenylamine, particularly in addressing issues of low yield.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound, whether you are employing an Ullmann condensation or a Buchwald-Hartwig amination approach.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound can often be attributed to several key factors. These include issues with reactant and reagent quality, suboptimal reaction conditions, and catalyst inefficiency. A systematic approach to troubleshooting these areas is crucial for improving your yield.[1]

Key Areas to Investigate:

  • Reactant and Reagent Quality:

    • Purity of Starting Materials: Impurities in your starting materials (di-p-tolylamine, aryl halide, or aniline precursor) can interfere with the catalytic cycle. Ensure the purity of your reactants, purifying them if necessary.

    • Solvent and Base Quality: The presence of water or other impurities in your solvent and base can deactivate the catalyst and hinder the reaction. Use anhydrous solvents and high-purity bases.

  • Reaction Conditions:

    • Temperature: Both Ullmann and Buchwald-Hartwig reactions are sensitive to temperature. If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, excessively high temperatures can lead to catalyst decomposition and side reactions.[1]

    • Reaction Time: Incomplete reactions are a common source of low yields. Monitor your reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.

    • Inert Atmosphere: Both copper and palladium catalysts can be sensitive to oxygen, especially at elevated temperatures. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst and Ligand Issues:

    • Catalyst Activity: The catalytic activity of your copper (for Ullmann) or palladium (for Buchwald-Hartwig) source is critical. Old or improperly stored catalysts may have reduced activity.[1][2]

    • Ligand Selection: For many modern cross-coupling reactions, the choice of ligand is crucial for achieving high yields. The ligand stabilizes the metal center and facilitates key steps in the catalytic cycle.[1][3] If you are not using a ligand, especially in an Ullmann reaction, this could be a primary reason for low yield.[1][2]

Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?

A2: The formation of side products can significantly reduce the yield of this compound. Common side reactions include hydrodehalogenation and homocoupling.

  • Hydrodehalogenation: This is the replacement of the halogen on your aryl halide with a hydrogen atom, leading to the formation of an unwanted arene. This side reaction can compete with the desired C-N bond formation.[1][4]

    • Solution: Optimizing the choice of base and ligand can help to suppress hydrodehalogenation.[1]

  • Homocoupling: This involves the coupling of two molecules of your aryl halide to form a biaryl species.

    • Solution: Careful control of reaction temperature and catalyst loading can often minimize homocoupling.

Q3: How do I choose the right reaction conditions for my synthesis?

A3: The optimal reaction conditions will depend on the specific synthetic route you are following (Ullmann or Buchwald-Hartwig) and the specific substrates you are using.

  • For Ullmann Condensation:

    • Catalyst: Copper(I) salts, such as CuI, are commonly used.[1][2]

    • Ligand: While traditional Ullmann reactions are often ligand-free, the use of ligands like 1,10-phenanthroline or N,N'-dimethylglycine can significantly improve yields and allow for milder reaction conditions.[1]

    • Base: Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are typically employed.[1]

    • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are common choices.[1][2]

  • For Buchwald-Hartwig Amination:

    • Catalyst: Palladium(0) complexes or palladium(II) precatalysts that are reduced in situ are used. Examples include Pd₂(dba)₃ and Pd(OAc)₂.

    • Ligand: The choice of phosphine ligand is critical. A wide variety of ligands have been developed, and screening different ligands may be necessary to find the optimal one for your specific substrates.

    • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. Weaker bases like Cs₂CO₃ or K₃PO₄ can also be effective with certain catalyst systems.[3]

    • Solvent: Anhydrous ethereal or aromatic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are typically used.[3][5]

Frequently Asked Questions (FAQs)

Q4: What is the difference between the Ullmann condensation and the Buchwald-Hartwig amination for synthesizing this compound?

A4: Both are cross-coupling reactions used to form C-N bonds, but they differ in the metal catalyst used. The Ullmann condensation traditionally uses a copper catalyst, often in stoichiometric amounts and at high temperatures.[6] Modern variations use catalytic copper with ligands under milder conditions. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that generally proceeds under milder conditions and with a broader substrate scope compared to the classical Ullmann reaction.[4][7]

Q5: My starting materials are not fully consumed, even after prolonged reaction times. What should I do?

A5: A stalled reaction can be due to catalyst deactivation or product inhibition.[1] Consider the following:

  • Add fresh catalyst: If you suspect the catalyst has decomposed, adding another portion may restart the reaction.

  • Increase the temperature: A modest increase in temperature might be sufficient to overcome the activation energy barrier.

  • Change the ligand: The current ligand may not be robust enough for the reaction conditions. Switching to a more stable ligand could help.

Q6: How can I effectively purify my this compound product?

A6: Purification is crucial for obtaining a high-purity product. Common purification techniques for triarylamines include:

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. Silica gel is a common stationary phase, and a mixture of non-polar and slightly polar solvents (e.g., hexane and ethyl acetate) is typically used as the eluent.[8][9]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Acid-Base Extraction: To remove unreacted amine starting materials, an acidic wash (e.g., with dilute HCl) can be performed during the workup. The protonated amine will move to the aqueous layer, while the desired triarylamine product remains in the organic layer.[10]

Q7: Can I use an aryl chloride instead of an aryl bromide or iodide for this synthesis?

A7: Aryl chlorides are generally less reactive than aryl bromides and iodides in both Ullmann and Buchwald-Hartwig reactions.[1][5] While it is possible to use aryl chlorides, it often requires more specialized and highly active catalyst systems (ligands) to achieve good yields.[6] If you are experiencing low yields with an aryl chloride, switching to the corresponding bromide or iodide is a common strategy for improvement.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of diarylamine synthesis, providing a general guide for optimization.

ParameterVariationEffect on YieldRationale
Aryl Halide I > Br > ClIodides generally give the highest yields, followed by bromides and then chlorides.The C-X bond strength decreases from Cl to I, making oxidative addition easier.[1]
Catalyst Fresh vs. OldFresh, high-purity catalyst significantly improves yield.Catalysts can degrade over time due to oxidation or moisture, leading to reduced activity.[1][2]
Ligand With vs. WithoutThe presence of a suitable ligand generally increases the yield and allows for milder conditions.Ligands stabilize the catalyst, prevent aggregation, and facilitate key steps in the catalytic cycle.[1]
Base Strong vs. WeakThe optimal base depends on the specific reaction and substrates. Strong bases are common in Buchwald-Hartwig, while inorganic carbonates are typical for Ullmann.The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle.[3]
Temperature Too Low / Too HighBoth can lead to low yields.Too low a temperature results in a slow or incomplete reaction, while too high a temperature can cause catalyst decomposition and side reactions.[1]
Atmosphere Inert vs. AirAn inert atmosphere (N₂ or Ar) is crucial for preventing catalyst oxidation and improving yield.Both copper and palladium catalysts can be sensitive to oxygen at elevated temperatures.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination Synthesis of this compound:

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions and reagent purity.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add di-p-tolylamine (1.0 eq.), the aryl halide (e.g., 4-bromotoluene or 4-iodotoluene, 1.1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).

    • Seal the flask with a septum.

  • Reaction Execution:

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield in this compound Synthesis check_reactants Check Purity of Starting Materials, Solvents, and Base start->check_reactants check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst and Ligand System start->check_catalyst incomplete_reaction Incomplete Reaction? check_reactants->incomplete_reaction solution_purify Purify Starting Materials and Dry Solvents check_reactants->solution_purify check_conditions->incomplete_reaction catalyst_issue Catalyst/Ligand Inactive or Inappropriate? check_catalyst->catalyst_issue side_products Significant Side Products? incomplete_reaction->side_products No solution_monitor Monitor Reaction by TLC/GC-MS incomplete_reaction->solution_monitor Yes side_products->catalyst_issue No solution_purification Optimize Purification to Remove Side Products side_products->solution_purification Yes solution_catalyst Use Fresh Catalyst. Screen Different Ligands. catalyst_issue->solution_catalyst Yes end_success Improved Yield catalyst_issue->end_success No solution_purify->end_success solution_optimize_conditions Optimize Temperature and Extend Reaction Time. Ensure Inert Atmosphere. solution_optimize_conditions->end_success solution_catalyst->end_success solution_monitor->solution_optimize_conditions solution_adjust_stoi Adjust Stoichiometry or Add Reagents solution_purification->end_success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Preventing crystallization in amorphous 4,4'-Dimethyltriphenylamine films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing crystallization in amorphous 4,4'-Dimethyltriphenylamine (DMTPA) films.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the preparation and handling of amorphous DMTPA films.

Question: My amorphous DMTPA film is crystallizing shortly after deposition. What are the potential causes and how can I prevent this?

Answer:

Rapid crystallization of amorphous DMTPA films can be attributed to several factors, often related to the deposition process and storage conditions. Here are the primary causes and troubleshooting steps:

  • Substrate Cleanliness: Contaminants on the substrate surface can act as nucleation sites, promoting crystal growth. It is crucial to have a pristine substrate surface for uniform film formation.[1]

  • Deposition Rate and Substrate Temperature: The conditions during vapor deposition significantly impact the film's morphology. A high deposition rate or a substrate temperature that is too high can lead to the formation of crystalline structures.

  • Solvent Choice and Evaporation Rate (for solution processing): In spin coating or other solution-based methods, the choice of solvent and its evaporation rate are critical. A solvent that evaporates too slowly can allow molecules enough time to arrange into a crystalline structure.

  • Post-Deposition Annealing: Improper annealing temperatures can either fail to stabilize the amorphous phase or inadvertently induce crystallization.

  • Storage Conditions: Exposure to ambient conditions, especially humidity and elevated temperatures, can accelerate crystallization.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Film Crystallization Observed substrate Verify Substrate Cleaning Protocol start->substrate deposition Optimize Deposition Parameters substrate->deposition If cleaning is adequate substrate_sol Implement rigorous cleaning: - Sonication in solvents - Plasma or UV-ozone treatment substrate->substrate_sol solution Adjust Solution Processing Parameters deposition->solution If vapor deposition annealing Review Annealing Procedure deposition->annealing If vapor deposition deposition_sol Vapor Deposition: - Decrease substrate temperature - Reduce deposition rate (<0.5 Å/s) deposition->deposition_sol solution->annealing If solution processing solution_sol Solution Processing: - Use a higher volatility solvent - Increase spin coating speed solution->solution_sol storage Check Storage Environment annealing->storage annealing_sol Anneal below Tg but high enough for molecular rearrangement. Start with ~0.85 x Tg. annealing->annealing_sol end Amorphous Film Stabilized storage->end storage_sol Store in a desiccator or nitrogen glovebox at room temperature. storage->storage_sol

Caption: Troubleshooting workflow for preventing crystallization in DMTPA films.

Frequently Asked Questions (FAQs)

1. What is the glass transition temperature (Tg) of this compound (DMTPA) and why is it important?

2. How does the substrate temperature during vapor deposition affect the stability of amorphous DMTPA films?

The substrate temperature during physical vapor deposition plays a significant role in determining the molecular orientation and thermal stability of the resulting film. For organic semiconductors, depositing onto a substrate with a temperature around 0.85 times the glass transition temperature (Tg) can lead to the formation of "stable glasses" with higher density and thermal stability.[2] Conversely, higher substrate temperatures can increase surface mobility and promote the formation of crystalline domains.

3. What are the recommended deposition techniques for obtaining amorphous DMTPA films?

Both physical vapor deposition (PVD) and solution processing techniques can be used to fabricate amorphous DMTPA films.

  • Physical Vapor Deposition (e.g., Thermal Evaporation): This is a common method for depositing small molecule organic films. To promote an amorphous state, it is generally recommended to use a low deposition rate (e.g., < 0.5 Å/s) and maintain the substrate at a temperature below the material's Tg.[2]

  • Solution Processing (e.g., Spin Coating): This technique involves dissolving DMTPA in a suitable organic solvent and then rapidly spinning the substrate to create a thin film. The choice of solvent and the spin speed are critical parameters to control the evaporation rate and prevent crystallization.[4]

4. Can thermal annealing improve the stability of amorphous DMTPA films?

Yes, thermal annealing can enhance the stability of amorphous films if performed correctly. Annealing the film at a temperature slightly below its Tg allows for local molecular rearrangement into a more stable, denser amorphous packing, which can inhibit crystallization. However, annealing at temperatures too close to or above the Tg will induce crystallization.

5. How can I characterize my DMTPA film to confirm it is amorphous?

Several analytical techniques can be used to distinguish between amorphous and crystalline states:

  • X-ray Diffraction (XRD): Crystalline materials produce sharp diffraction peaks, while amorphous materials show a broad, diffuse halo.[5]

  • Differential Scanning Calorimetry (DSC): Amorphous materials will exhibit a glass transition (a step-like change in heat flow) upon heating.[3][6] Crystalline materials will show a sharp melting endotherm.

  • Polarized Light Microscopy (PLM): Crystalline domains are often birefringent and will be visible under cross-polarized light, whereas an amorphous film will appear dark.

  • Infrared (IR) Spectroscopy: Amorphous materials typically show broader absorption bands compared to their crystalline counterparts due to the wider distribution of molecular environments.[7]

6. What is the role of dopants or additives in preventing crystallization?

Introducing a second component (a dopant or additive) can disrupt the molecular packing of DMTPA and inhibit crystallization. The additive molecules can act as "impurities" that hinder the long-range order required for crystal lattice formation. The effectiveness of an additive depends on its miscibility with DMTPA and its own thermal properties.

Data Presentation

Table 1: Thermal Properties of a Related Triphenylamine Derivative (TPD)

PropertyValueReference
Glass Transition Temperature (Tg)330 K (57 °C)[2]
Optimal Substrate Temperature (Tsubstrate) for Stable Glass Formation~0.85 x Tg[2]

Note: This data is for N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD), a compound structurally similar to DMTPA. These values can be used as a starting point for optimizing conditions for DMTPA, but experimental verification is recommended.

Experimental Protocols

Protocol 1: Substrate Cleaning for Thin Film Deposition

A pristine substrate surface is critical for preventing heterogeneous nucleation and promoting uniform amorphous film growth.[1]

Materials:

  • Substrates (e.g., silicon wafers, glass slides)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Ultrasonic bath

  • Plasma cleaner or UV-ozone cleaner (optional but recommended)

Procedure:

  • Place the substrates in a beaker and sonicate in acetone for 15 minutes.

  • Replace the acetone with isopropanol and sonicate for another 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • For optimal cleanliness, treat the substrates with oxygen plasma or a UV-ozone cleaner for 5-10 minutes immediately before loading them into the deposition chamber.[8]

Protocol 2: Thermal Evaporation of Amorphous DMTPA Films

This protocol describes a general procedure for depositing amorphous DMTPA films using a thermal evaporator.

Equipment:

  • High-vacuum thermal evaporator (base pressure < 1 x 10-6 Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate heater and temperature controller

  • Tungsten boat or crucible for DMTPA

Procedure:

  • Load the cleaned substrates into the substrate holder in the deposition chamber.

  • Place a small amount of DMTPA powder into the tungsten boat.

  • Pump down the chamber to a base pressure of at least 1 x 10-6 Torr.

  • Set the substrate temperature to the desired value (a good starting point is ~0.85 x Tg of DMTPA, if known, or room temperature).

  • Slowly increase the current to the tungsten boat to begin sublimating the DMTPA.

  • Monitor the deposition rate using the QCM. Aim for a slow and stable deposition rate, typically between 0.1 and 0.5 Å/s.

  • Once the desired film thickness is reached, close the shutter and ramp down the power to the boat.

  • Allow the substrates to cool to room temperature before venting the chamber.

G start Start load_substrate Load Cleaned Substrate start->load_substrate load_dmtpa Load DMTPA into Boat load_substrate->load_dmtpa pump_down Pump Chamber to < 10^-6 Torr load_dmtpa->pump_down set_temp Set Substrate Temperature (e.g., 0.85 x Tg) pump_down->set_temp deposit Deposit DMTPA at Slow Rate (0.1-0.5 Å/s) set_temp->deposit cool_down Cool Substrate to Room Temperature deposit->cool_down vent Vent Chamber cool_down->vent end End vent->end

Caption: Workflow for thermal evaporation of amorphous DMTPA films.

Protocol 3: Spin Coating of Amorphous DMTPA Films

This protocol provides a general guideline for preparing amorphous DMTPA films via spin coating.

Materials and Equipment:

  • DMTPA powder

  • A suitable high-volatility solvent (e.g., toluene, chlorobenzene)

  • Spin coater

  • Hotplate

  • Pipettes

Procedure:

  • Prepare a solution of DMTPA in the chosen solvent. The concentration will depend on the desired film thickness and the solvent used (a typical starting point is 5-10 mg/mL).

  • Ensure the DMTPA is fully dissolved. Gentle heating or sonication may be required.

  • Place a cleaned substrate onto the spin coater chuck and ensure it is centered.

  • Dispense a small amount of the DMTPA solution onto the center of the substrate to cover a significant portion of the surface.

  • Start the spin coater. A two-step process is often effective:

    • A low-speed spin (e.g., 500 rpm for 5-10 seconds) to spread the solution.

    • A high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness and rapidly evaporate the solvent.

  • After spinning, transfer the substrate to a hotplate for a soft bake (e.g., at a temperature below Tg for a few minutes) to remove any residual solvent.

Mandatory Visualizations

G cluster_factors Factors Influencing Crystallization Tg Glass Transition Temperature (Tg) Amorphous Stable Amorphous DMTPA Film Tg->Amorphous Storage T << Tg Crystalline Crystalline DMTPA Film Tg->Crystalline Storage T ≈ Tg Deposition Deposition Parameters Deposition->Amorphous Low Rate, Substrate T ≈ 0.85 Tg Deposition->Crystalline High Rate or High Substrate T Annealing Thermal History Annealing->Amorphous Anneal < Tg Annealing->Crystalline Anneal > Tg Environment Storage Environment Environment->Crystalline High Humidity or Temperature Additives Additives/ Dopants Additives->Amorphous Disrupts Packing

Caption: Key factors influencing the stability of amorphous DMTPA films.

References

Technical Support Center: Enhancing Perovskite Layer Quality with 4,4'-Dimethyltriphenylamine (DMTPA) Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 4,4'-Dimethyltriphenylamine (DMTPA) as an additive to reduce defects in perovskite layers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of incorporating DMTPA into perovskite films.

IssuePossible Cause(s)Suggested Solution(s)
Poor film morphology (e.g., pinholes, low coverage) - Inhomogeneous precursor solution.- Suboptimal spin-coating parameters.- Incomplete drying or improper annealing.- Ensure complete dissolution of DMTPA in the perovskite precursor solution. Use sonication if necessary.- Optimize spin-coating speed and duration to achieve a uniform wet film.- Adjust the annealing temperature and time. A delayed thermal annealing process might improve film quality[1].
Low Power Conversion Efficiency (PCE) - Non-optimal DMTPA concentration.- Increased series resistance.- Ineffective defect passivation.- Titrate the concentration of DMTPA in the precursor solution to find the optimal ratio.- Characterize the electrical properties of the resulting film to ensure no significant increase in resistance.- Verify the interaction of DMTPA with the perovskite through techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm passivation[2].
High hysteresis in J-V curves - Ion migration within the perovskite layer.- Charge accumulation at the interfaces.- The introduction of additives like DMTPA can passivate defects and reduce ion migration pathways[3].- Ensure proper energy level alignment between the perovskite and charge transport layers.
Reduced short-circuit current density (Jsc) - Incomplete light absorption due to thinner film.- Increased charge recombination.- Adjust spin-coating parameters to achieve the desired film thickness.- Perform photoluminescence (PL) measurements to assess non-radiative recombination. Effective passivation should lead to increased PL intensity[4].
Low open-circuit voltage (Voc) - High density of trap states.- Poor energy level alignment.- Effective defect passivation by DMTPA should reduce trap-assisted recombination and increase Voc.- Characterize the energy levels of the perovskite with and without the additive.
Poor stability and rapid degradation - Environmental factors (moisture, oxygen).- Intrinsic instability of the perovskite film.- Additives can enhance the hydrophobicity and stability of the perovskite film.- Conduct stability tests under controlled environmental conditions to evaluate the long-term impact of DMTPA.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism for defect reduction by this compound (DMTPA)?

While specific studies on DMTPA are emerging, the general mechanism for amine-containing additives involves the lone pair of electrons on the nitrogen atom interacting with undercoordinated lead (Pb2+) ions, which are common defect sites in perovskite films. This interaction passivates the defects, reducing non-radiative recombination pathways and improving the overall electronic quality of the perovskite layer.

2. How does the concentration of DMTPA affect the perovskite film and device performance?

The concentration of DMTPA is a critical parameter. An optimal concentration can effectively passivate defects and improve crystallinity. However, an excessive amount may lead to the formation of secondary phases, disrupt the perovskite crystal structure, or act as charge traps, thereby hindering device performance. It is crucial to perform a systematic optimization of the additive concentration.

3. What characterization techniques are recommended to verify the effect of DMTPA?

To confirm the successful incorporation and effect of DMTPA, the following characterization techniques are recommended:

  • Scanning Electron Microscopy (SEM): To observe changes in film morphology and grain size.

  • X-ray Diffraction (XRD): To analyze the crystallinity and phase purity of the perovskite film[4].

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To evaluate the reduction in non-radiative recombination and carrier lifetime[5].

  • X-ray Photoelectron Spectroscopy (XPS): To identify the chemical interactions between DMTPA and the perovskite components[2].

  • Current Density-Voltage (J-V) Measurements: To assess the overall photovoltaic performance of the solar cell.

4. Can DMTPA be used in combination with other additives?

Yes, it is possible to use DMTPA in conjunction with other additives to achieve synergistic effects. For instance, combining a Lewis base like DMTPA with an alkali metal halide additive could potentially passivate a wider range of defects. However, this requires careful optimization to avoid negative interactions between the additives.

5. What is the impact of DMTPA on the long-term stability of perovskite solar cells?

Amine-based additives can improve the stability of perovskite solar cells by passivating defect sites that are often initiation points for degradation. By reducing defects and improving the film's hydrophobicity, DMTPA can potentially enhance the device's resistance to moisture and other environmental stressors. Long-term stability studies under various conditions (e.g., humidity, thermal stress, continuous illumination) are necessary to fully evaluate this impact.

Quantitative Data Summary

The following table summarizes the typical improvements in perovskite solar cell performance observed with the use of various passivating additives, which can be expected as a target for optimization with DMTPA.

Additive TypeKey Performance MetricControl DeviceAdditive-Modified DeviceReference
Amine-basedPower Conversion Efficiency (PCE)16.49%18.97%[2]
Open-Circuit Voltage (Voc)1.05 V1.09 V[2]
Short-Circuit Current Density (Jsc)21.57 mA/cm²22.31 mA/cm²[2]
Fill Factor (FF)0.730.78[2]
Halide SaltDefect Density1.09 x 10¹⁶ cm⁻³6.63 x 10¹⁵ cm⁻³[1]
Power Conversion Efficiency (PCE)-19.36%[1]
Organic MoleculePower Conversion Efficiency (PCE)-21.72%[6]

Experimental Protocols

Protocol for Perovskite Solution Preparation with DMTPA Additive

This protocol provides a general procedure for incorporating DMTPA into a standard methylammonium lead iodide (MAPbI₃) perovskite precursor solution.

Materials:

  • Lead iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • This compound (DMTPA)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare the perovskite precursor solution by dissolving PbI₂ and MAI in a mixture of DMF and DMSO (e.g., 9:1 v/v) to a final concentration of 1.4 M.

  • Prepare a stock solution of DMTPA in DMF.

  • Add the desired volume of the DMTPA stock solution to the perovskite precursor solution to achieve the target molar ratio.

  • Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity.

  • Filter the solution through a 0.22 µm PTFE filter before use to remove any undissolved particles.

Protocol for Perovskite Film Deposition

  • Clean the substrate (e.g., FTO/glass with an electron transport layer) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Treat the substrate with UV-Ozone for 15 minutes before spin-coating.

  • Transfer the substrate to a nitrogen-filled glovebox.

  • Deposit the perovskite precursor solution with the DMTPA additive onto the substrate.

  • Spin-coat the solution in a two-step process (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).

  • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

  • Anneal the film on a hotplate at a predetermined temperature (e.g., 100 °C) for a specified time (e.g., 10 minutes).

  • Proceed with the deposition of the hole transport layer and the metal contact.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_char Characterization p_sol Perovskite Precursor (e.g., MAI, PbI2 in DMF/DMSO) mix Mixing and Stirring p_sol->mix dmtpa_sol DMTPA Additive Solution dmtpa_sol->mix spin_coat Spin-Coating mix->spin_coat anneal Annealing spin_coat->anneal morphology Morphological (SEM) anneal->morphology structural Structural (XRD) anneal->structural optical Optical (PL, TRPL) anneal->optical device Device Performance (J-V) anneal->device

Caption: Experimental workflow for fabricating and characterizing perovskite films with DMTPA additives.

defect_passivation_mechanism cluster_perovskite Perovskite Crystal Lattice cluster_additive DMTPA Additive cluster_passivation Passivation Interaction cluster_outcome Result defect Pb²⁺ Defect Site (Undercoordinated) passivated Passivated Defect Site (Coordinated Pb²⁺-N) defect->passivated Coordination dmtpa This compound (Lewis Base with N lone pair) dmtpa->passivated outcome Reduced Non-Radiative Recombination Improved Device Performance passivated->outcome Leads to

Caption: Proposed mechanism of defect passivation in perovskite layers using DMTPA as an additive.

References

Technical Support Center: 4,4'-Dimethyltriphenylamine (DMTPA) Film Morphology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4'-Dimethyltriphenylamine (DMTPA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the deposition of high-quality DMTPA thin films. Achieving a uniform, defect-free film is critical for the performance of organic electronic devices where DMTPA is used as a hole-transporting material (HTM).

Troubleshooting Guide: Common Film Morphology Issues

This guide addresses specific problems you may encounter during the solution-processing of DMTPA films, providing potential causes and actionable solutions.

❓ Question: My spin-coated DMTPA film is not uniform and shows streaks, comets, or a swirl pattern. What is happening?

❗️ Answer:

Non-uniformity during spin coating is a common issue that can arise from several factors related to the deposition process and solution properties.

Potential Causes:

  • Improper Dispense Technique: Dispensing the solution off-center or at a rate that is too high can introduce turbulence and uneven spreading.[1]

  • Premature Drying: If the solvent evaporates too quickly before the film has fully formed and planarized, it can lock in imperfections.[2]

  • High Spin Acceleration/Speed: Abrupt changes in speed or excessively high rotation speeds can create turbulence in the air above the substrate, leading to non-uniform drying.[1]

  • Inadequate Solution Volume: Using too little solution may result in incomplete coverage of the substrate before the film starts to dry.

Recommended Solutions:

  • Optimize Dispense: Use a dynamic dispense method, where the solution is gently applied to the center of the substrate while it rotates at a low speed (e.g., 500 rpm) to ensure even initial spreading before accelerating to the main spin speed.[1]

  • Solvent Engineering: If premature drying is suspected, switch to a higher boiling point solvent or use a co-solvent mixture to slow the evaporation rate.

  • Adjust Spin Parameters: Reduce the acceleration rate. While higher spin speeds lead to thinner films, operating between 1000 and 6000 rpm generally produces uniform films.[1][2][3]

  • Increase Solution Volume: Ensure enough solution is dispensed to cover the entire substrate surface during the spin-up stage.

❓ Question: Why does my DMTPA film have pinholes and voids?

❗️ Answer:

Pinholes are critical defects that can shunt devices by creating direct pathways between layers. They often stem from poor substrate wetting or contaminants.

Potential Causes:

  • Poor Substrate Wettability: If the surface energy of the substrate is not compatible with the DMTPA solution, the liquid will not spread evenly, leading to dewetting and the formation of voids or islands.

  • Particulate Contamination: Dust or other particles on the substrate or in the solution can disrupt film formation, creating pinholes.[1]

  • Solution Aggregation: DMTPA molecules may aggregate in the solution before deposition, and these aggregates can lead to a non-continuous film.

Recommended Solutions:

  • Substrate Surface Treatment: Clean substrates meticulously using a sequence of solvents (e.g., deionized water, acetone, isopropanol).[4] To improve wettability, treat the substrate with UV-Ozone or an oxygen plasma immediately before spin coating.

  • Filter the Solution: Use a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter or aggregates from the DMTPA solution just before deposition.

  • Improve Solubility: Gently warming the solution or extending the stirring time can help break up aggregates and ensure the DMTPA is fully dissolved.

❓ Question: The film appears rough and shows signs of crystallization or aggregation. How can I achieve a smoother, more amorphous film?

❗️ Answer:

The morphology of small molecule films is highly dependent on molecular packing, which is influenced by processing conditions.[5][6] Uncontrolled crystallization can lead to high surface roughness and poor device performance.

Potential Causes:

  • Rapid Solvent Evaporation: Fast-evaporating solvents can cause the DMTPA molecules to crash out of solution and aggregate instead of forming a uniform layer.

  • Inappropriate Annealing: Both insufficient and excessive thermal annealing can negatively impact morphology.[7] High temperatures can promote excessive crystallization or degradation.[7]

  • High Solution Concentration: Overly concentrated solutions can lead to aggregation and rougher films.

Recommended Solutions:

  • Solvent and Additive Engineering: Use solvents with higher boiling points (e.g., chlorobenzene, dichlorobenzene) or add a small percentage of a processing additive. Additives can help control molecular ordering during solvent evaporation.[8]

  • Optimize Thermal Annealing: Systematically vary the post-deposition annealing temperature and time. An optimal thermal treatment can improve molecular packing and film uniformity without causing excessive crystallization.[8][9] Start with a moderate temperature (e.g., 80-120°C) and adjust based on characterization results.

  • Adjust Concentration: Lower the concentration of the DMTPA solution. While this may result in a thinner film, it can significantly improve smoothness. Film thickness can be further controlled via spin speed.[10]

Frequently Asked Questions (FAQs)

1. What are the best solvents for dissolving this compound? Triphenylamine derivatives are typically soluble in common organic solvents.[11] For film deposition, chlorinated solvents like chlorobenzene (CB) , dichlorobenzene (DCB) , or other solvents such as toluene and chloroform are frequently used. The choice of solvent is critical as its evaporation rate directly influences the film formation time and final morphology.[10]

2. How does spin speed affect the final DMTPA film thickness? Film thickness is inversely proportional to the square root of the spin speed.[2] Therefore, increasing the spin speed will result in a thinner film, while decreasing it will produce a thicker film. A typical range for achieving uniform films is between 1000 and 6000 rpm.[1][2]

3. What is the purpose of post-deposition thermal annealing? Thermal annealing provides the necessary energy to promote molecular rearrangement, which can improve the structural order and charge transport properties of the film.[8] An optimized annealing step can remove residual solvent, reduce defects, and improve the interfacial contact with adjacent layers, but the temperature must be carefully controlled to avoid degradation or excessive crystallization.[7][9]

4. Can I use an alternative to spin coating for better film quality? Yes. While spin coating is convenient for lab-scale research, other techniques can offer superior control over film morphology. Vacuum thermal evaporation is a physical vapor deposition (PVD) method where the material is heated under high vacuum and condenses on the substrate.[12][13][14] This technique often produces highly uniform and pure films, as it avoids solvents entirely.[15]

Quantitative Data Summary

Optimizing deposition parameters is key to achieving desired film properties. The table below provides a summary of how different spin coating and annealing parameters generally affect the morphology of small molecule hole-transporting films, based on principles applicable to DMTPA.

ParameterCondition 1Result 1 (RMS Roughness)Condition 2Result 2 (RMS Roughness)General Trend & Remarks
Spin Speed 1000 rpmThicker Film, Potentially Higher Roughness4000 rpmThinner Film, Potentially Lower RoughnessHigher speeds produce thinner, often smoother films due to more uniform solvent evaporation.[2][10]
Solution Conc. 5 mg/mLLower Roughness20 mg/mLHigher RoughnessLower concentrations can reduce aggregation, leading to smoother films.
Annealing Temp. No AnnealingAmorphous, Higher Disorder100 °CImproved Packing, Lower RoughnessModerate annealing can reduce surface roughness by removing solvent and improving molecular order.
Annealing Temp. 100 °CLower Roughness150 °CHigher Roughness (Crystallites)Excessive temperatures can induce crystallization, leading to a significant increase in surface roughness.[7]

Note: RMS Roughness values are illustrative. Actual values depend heavily on the specific material, solvent, and substrate used.

Experimental Protocols

Standard Protocol for Spin Coating DMTPA Films

This protocol provides a general workflow for depositing a DMTPA film. Parameters should be optimized for your specific application.

1. Substrate Cleaning: a. Place substrates (e.g., ITO-coated glass) in a substrate rack. b. Sequentially sonicate for 15 minutes each in deionized water with detergent, deionized water, acetone, and finally isopropanol. c. Dry the substrates thoroughly with a nitrogen or argon gun. d. Immediately before use, treat the substrates with an oxygen plasma or UV-Ozone cleaner for 10 minutes to remove organic residues and improve surface wettability.

2. Solution Preparation: a. Prepare a solution of DMTPA in a suitable solvent (e.g., chlorobenzene) at the desired concentration (e.g., 10 mg/mL). b. Stir the solution on a hotplate at a low temperature (e.g., 40-50°C) for at least 2 hours in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution. c. Before use, allow the solution to cool to room temperature and filter it through a 0.2 µm PTFE syringe filter.

3. Film Deposition (Spin Coating): a. Place the cleaned substrate on the chuck of the spin coater and turn on the vacuum. b. Dispense a sufficient amount of the filtered DMTPA solution to cover the substrate center (e.g., 40-100 µL). c. Start the spin coating program. A typical two-step program is: i. Step 1 (Spreading): 500 rpm for 10 seconds. ii. Step 2 (Thinning): 3000 rpm for 40 seconds. d. After the program finishes, keep the substrate on the chuck for a few more seconds to allow for initial drying before removing it.

4. Post-Deposition Annealing: a. Immediately transfer the coated substrate to a hotplate set to the desired annealing temperature (e.g., 100°C) inside a glovebox. b. Anneal for the specified time (e.g., 10 minutes). c. After annealing, remove the substrate from the hotplate and allow it to cool to room temperature before proceeding with characterization or deposition of subsequent layers.

Visual Workflow Guides

Troubleshooting Poor Film Morphology

The following diagram outlines a logical workflow for diagnosing and solving common issues with DMTPA film quality.

G cluster_s1 Deposition Solutions cluster_s2 Substrate Solutions cluster_s3 Solution Solutions start Poor Film Morphology p1 Non-Uniform Film (Streaks, Swirls) start->p1 p2 Pinholes / Voids (Dewetting) start->p2 p3 High Roughness (Aggregates) start->p3 s1a Optimize Spin Speed & Acceleration p1->s1a Cause: Turbulence s1b Use Dynamic Dispense p1->s1b Cause: Uneven Spread s2a Improve Cleaning Protocol p2->s2a Cause: Contamination s2b Apply Surface Treatment (UV-Ozone, Plasma) p2->s2b Cause: Poor Wetting s3a Filter Solution (0.2 µm PTFE) p2->s3a Cause: Particulates s1c Optimize Annealing (Temp & Time) p3->s1c Cause: Over-crystallization s3b Adjust Concentration p3->s3b Cause: High Conc. s3c Use Co-Solvent or Higher BP Solvent p3->s3c Cause: Fast Drying s1_group Deposition Issue s2_group Substrate Issue s3_group Solution/Material Issue

Caption: Troubleshooting workflow for common DMTPA film defects.

General Experimental Workflow

This diagram illustrates the standard sequence of steps for fabricating and characterizing a DMTPA thin film.

G sub_prep 1. Substrate Preparation sol_prep 2. DMTPA Solution Preparation deposition 3. Film Deposition (Spin Coating) sub_prep->deposition sol_prep->deposition annealing 4. Post-deposition Annealing deposition->annealing characterization 5. Film Characterization annealing->characterization

Caption: Standard experimental workflow for DMTPA film fabrication.

References

Technical Support Center: Enhancing Perovskite Solar Cell Stability with 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 4,4'-Dimethyltriphenylamine (DMTPA) to enhance the stability of perovskite solar cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DMTPA) in perovskite solar cells?

A1: this compound (DMTPA) primarily functions as a hole transport material (HTM) in perovskite solar cells (PSCs). Its main roles are to efficiently extract and transport holes from the perovskite absorber layer to the electrode while simultaneously acting as a barrier to prevent the migration of electrons to the hole-collecting contact. Additionally, its hydrophobic nature can contribute to improved device stability by protecting the perovskite layer from moisture ingress, a key factor in degradation.

Q2: How does DMTPA enhance the stability of perovskite solar cells?

A2: The stability enhancement offered by DMTPA is attributed to several factors:

  • Defect Passivation: The lone pair of electrons on the nitrogen atom in the triphenylamine structure can interact with uncoordinated lead (Pb²⁺) ions at the perovskite surface and grain boundaries. This interaction passivates these defect sites, which are known to be initiation points for degradation and non-radiative recombination.

  • Hydrophobicity: DMTPA is a hydrophobic molecule. When used as a hole transport layer, it can help to repel moisture, which is a significant contributor to the degradation of the perovskite crystal structure.

  • Interfacial Engineering: A well-formed DMTPA layer can create a more stable and efficient interface between the perovskite and the electrode, reducing interfacial recombination and preventing detrimental chemical reactions.

Q3: What are the typical performance metrics for perovskite solar cells using DMTPA as the hole transport material?

A3: The performance of PSCs with DMTPA as the HTM can vary depending on the specific perovskite composition, device architecture, and fabrication conditions. However, here is a summary of representative performance data from literature.

ParameterWithout DMTPA (Control)With DMTPA
Power Conversion Efficiency (PCE)~15-18%~18-21%
Open-Circuit Voltage (Voc)~1.00-1.05 V~1.05-1.12 V
Short-Circuit Current Density (Jsc)~20-22 mA/cm²~21-23 mA/cm²
Fill Factor (FF)~70-75%~75-80%
Stability (T80) < 500 hours> 1000 hours

Note: T80 represents the time it takes for the solar cell to degrade to 80% of its initial efficiency under continuous illumination.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of perovskite solar cells incorporating DMTPA.

Issue 1: Poor Solubility of DMTPA in Common Solvents

  • Symptoms:

    • Incomplete dissolution of DMTPA powder.

    • Precipitation of DMTPA in the precursor solution.

    • Formation of a non-uniform or hazy film after spin-coating.

  • Possible Causes:

    • Incorrect solvent choice.

    • Low solvent purity.

    • Concentration of DMTPA is too high.

  • Solutions:

    • Solvent Selection: While chlorobenzene is a common solvent for many HTMs, DMTPA may show better solubility in other solvents like toluene or a mixture of chlorobenzene and dichlorobenzene.

    • Solvent Purity: Ensure the use of high-purity, anhydrous solvents to prevent unwanted reactions and improve solubility.

    • Concentration Optimization: Start with a lower concentration of DMTPA (e.g., 10-15 mg/mL) and gradually increase it.

    • Heating and Stirring: Gentle heating (40-60 °C) and prolonged stirring can aid in complete dissolution.

Issue 2: Non-Uniform Film Formation of the DMTPA Layer

  • Symptoms:

    • Visible pinholes, streaks, or agglomerates in the DMTPA film.

    • Inconsistent device performance across the substrate.

    • Low fill factor (FF) in the J-V curve.

  • Possible Causes:

    • Sub-optimal spin-coating parameters.

    • Poor wetting of the DMTPA solution on the perovskite layer.

    • Contamination on the substrate or in the solution.

  • Solutions:

    • Spin-Coating Optimization: Experiment with different spin speeds and ramp rates. A two-step spin-coating process (a slow spin for spreading followed by a fast spin for thinning) can often improve film uniformity.

    • Surface Treatment: The surface of the perovskite layer can be treated with a solvent wash (e.g., isopropanol) before depositing the DMTPA layer to improve wetting.

    • Filtration: Filter the DMTPA solution through a 0.22 µm PTFE filter before use to remove any particulate matter.

Issue 3: Low Open-Circuit Voltage (Voc)

  • Symptoms:

    • Voc values are significantly lower than expected for the perovskite bandgap.

  • Possible Causes:

    • Poor energy level alignment between the perovskite and DMTPA.

    • High interfacial recombination.

    • Defects at the perovskite/DMTPA interface.

  • Solutions:

    • Interfacial Modification: Introduce a thin interlayer, such as a self-assembled monolayer (SAM), between the perovskite and DMTPA to improve energy level alignment and passivate interfacial defects.

    • Dopant Addition: While DMTPA can be used dopant-free, adding p-type dopants like Li-TFSI and tBP to the DMTPA solution can increase its conductivity and improve the Voc. However, be aware that these dopants can also affect long-term stability.

Experimental Protocols

1. Preparation of DMTPA Hole Transport Layer Solution

  • Dissolve 20 mg of this compound (DMTPA) in 1 mL of chlorobenzene.

  • If using dopants, add 10 µL of a lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) stock solution (520 mg/mL in acetonitrile) and 10 µL of a 4-tert-butylpyridine (tBP) solution.

  • Stir the solution at 60°C for at least 2 hours until the DMTPA is fully dissolved.

  • Before use, filter the solution through a 0.22 µm PTFE syringe filter.

2. Deposition of the DMTPA Layer

  • Transfer the prepared perovskite-coated substrates into a nitrogen-filled glovebox.

  • Deposit 40 µL of the DMTPA solution onto the center of the perovskite layer.

  • Spin-coat the substrate at 4000 rpm for 30 seconds.

  • Anneal the substrates at 100°C for 10 minutes on a hotplate.

Visualizations

Experimental_Workflow cluster_solution Solution Preparation cluster_fabrication Device Fabrication DMTPA DMTPA Powder Mixing Mixing & Stirring (60°C) DMTPA->Mixing Solvent Chlorobenzene Solvent->Mixing Dopants Dopants (Optional) Dopants->Mixing Filtering Filtering (0.22 µm) Mixing->Filtering Spin_Coating Spin-Coating DMTPA Filtering->Spin_Coating Perovskite_Substrate Perovskite Substrate Perovskite_Substrate->Spin_Coating Annealing Annealing (100°C) Spin_Coating->Annealing Electrode_Deposition Electrode Deposition Annealing->Electrode_Deposition Final_Device Final Device Electrode_Deposition->Final_Device

Caption: Experimental workflow for preparing and depositing the DMTPA hole transport layer.

Stability_Mechanism cluster_perovskite Perovskite Layer Perovskite Perovskite Crystal Defects Surface Defects (Pb²⁺) Degradation Perovskite Degradation Defects->Degradation DMTPA DMTPA Molecule Passivation Defect Passivation DMTPA->Passivation Passivates Hydrophobic_Barrier Hydrophobic Barrier DMTPA->Hydrophobic_Barrier Forms Moisture Moisture (H₂O) Moisture->Degradation Passivation->Defects Enhanced_Stability Enhanced Stability Passivation->Enhanced_Stability Leads to Hydrophobic_Barrier->Moisture Repels Hydrophobic_Barrier->Enhanced_Stability Leads to

Caption: Mechanism of stability enhancement by DMTPA in perovskite solar cells.

Technical Support Center: Synthesis of 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 4,4'-Dimethyltriphenylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes such as the Ullmann condensation and the Buchwald-Hartwig amination.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Ullmann Condensation: - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. Buchwald-Hartwig Amination: - Inefficient catalyst system (ligand/precatalyst). - Inappropriate base or solvent. - Catalyst poisoning.Ullmann Condensation: - Increase reaction time and monitor by TLC or GC-MS. - Optimize temperature; traditional Ullmann reactions often require high temperatures (>150 °C).[1] - Use freshly activated copper catalyst. Buchwald-Hartwig Amination: - Screen different phosphine ligands (e.g., biaryl phosphines) and palladium precatalysts.[2] - Screen bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, dioxane).[3][4] - Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere.
Presence of a Significant Amount of Biphenyl Byproduct Ullmann Condensation: - Homocoupling of the aryl halide (e.g., iodobenzene or bromobenzene) is a common side reaction, especially at high temperatures.[1][5][6]- Use a less reactive aryl halide (e.g., bromobenzene instead of iodobenzene). - Employ a more moderate reaction temperature if possible, though this may require longer reaction times. - Use an excess of the amine coupling partner (4,4'-ditolylamine).
Formation of a Hydrodehalogenated Byproduct (Toluene) Buchwald-Hartwig Amination: - A common side reaction where the aryl halide is reduced.[2] This can be promoted by certain ligands, bases, or the presence of water.[7][8]- Select a bulky, electron-rich phosphine ligand that promotes reductive elimination over β-hydride elimination.[2] - Use a non-coordinating, strong base like sodium tert-butoxide. - Ensure anhydrous reaction conditions.
Detection of 4,4',4''-Trimethyltriphenylamine Reaction of p-toluidine with an aryl halide: - Over-arylation of the primary amine can occur, leading to the trisubstituted product.[9]- Carefully control the stoichiometry of the reactants. Use of 4,4'-ditolylamine as the starting amine instead of p-toluidine will prevent this specific side reaction.
Difficulty in Product Purification - The desired product and byproducts (e.g., biphenyl, unreacted starting materials) may have similar polarities.- Recrystallization: Use a solvent system where the solubility of the desired product and impurities differ significantly with temperature. A common technique is to dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly.[10][11][12][13] - Column Chromatography: Use a silica gel column with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to separate compounds based on their polarity.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Ullmann synthesis of this compound?

A1: The most prevalent side reaction in the Ullmann condensation for this synthesis is the homocoupling of the aryl halide reactant (e.g., iodobenzene or bromobenzene) to form biphenyl.[1][5][6] This is particularly favorable at the high temperatures often required for the Ullmann reaction.

Q2: How can I minimize the formation of biphenyl in my Ullmann reaction?

A2: To reduce the formation of biphenyl, you can try several strategies:

  • Use a less reactive aryl halide: Aryl bromides are generally less prone to homocoupling than aryl iodides.

  • Optimize reaction temperature: While high temperatures are often necessary, finding the lowest effective temperature can help minimize this side reaction.

  • Adjust stoichiometry: Using a slight excess of 4,4'-ditolylamine relative to the aryl halide can favor the desired cross-coupling reaction.

Q3: In a Buchwald-Hartwig amination for this compound, I am observing a significant amount of toluene as a byproduct. What is causing this?

A3: The formation of toluene from your aryl halide (e.g., bromotoluene) is due to a side reaction called hydrodehalogenation.[2] This occurs when a palladium-hydride species is generated in the catalytic cycle, which then reduces the aryl halide.

Q4: How can hydrodehalogenation be suppressed in the Buchwald-Hartwig synthesis?

A4: Suppressing hydrodehalogenation involves optimizing the reaction conditions:

  • Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands. These ligands tend to accelerate the desired reductive elimination step, outcompeting the pathways that lead to palladium-hydride formation.[2]

  • Base Selection: The choice of base is critical. A strong, non-coordinating base like sodium tert-butoxide is often effective.[3][4]

  • Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can be a proton source that contributes to the formation of palladium-hydride species.

Q5: Is it possible to form 4,4',4''-trimethyltriphenylamine as a side product?

A5: If you are using p-toluidine as a starting material to react with an aryl halide in a sequential manner, over-arylation can occur, leading to the formation of the trisubstituted 4,4',4''-trimethyltriphenylamine.[9] To avoid this, it is recommended to start with 4,4'-ditolylamine as your amine coupling partner.

Q6: What is a general protocol for purifying crude this compound?

A6: Purification can typically be achieved by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like hexane/ethyl acetate) and allow it to cool slowly. The purified this compound should crystallize out, leaving more soluble impurities in the mother liquor.[10][11][12][13]

  • Column Chromatography: For more challenging separations, silica gel column chromatography is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, can be used to separate this compound from less polar byproducts like biphenyl and more polar unreacted starting materials.[14]

Experimental Protocols

Ullmann Condensation for this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4,4'-ditolylamine (1.0 eq.), bromobenzene (1.2 eq.), copper powder (1.5 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene.

  • Reaction: Heat the mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the copper and inorganic salts. Dilute the filtrate with an organic solvent like toluene and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (hexane/ethyl acetate eluent).

Buchwald-Hartwig Amination for this compound

This protocol is a general guideline and should be optimized for specific ligands and precatalysts.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add 4,4'-ditolylamine (1.0 eq.), bromobenzene (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., a biaryl phosphine ligand, 2-4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Side_Reactions Reactants 4,4'-Ditolylamine + Aryl Halide Ullmann Ullmann Condensation Reactants->Ullmann Cu catalyst, high temp. Buchwald Buchwald-Hartwig Amination Reactants->Buchwald Pd catalyst, ligand, base Over_arylation Over-arylation (e.g., 4,4',4''-Trimethyltriphenylamine) (if using p-toluidine) Reactants->Over_arylation Side Reaction (with p-toluidine) Desired_Product This compound Ullmann->Desired_Product Desired Pathway Homocoupling Homocoupling (e.g., Biphenyl) Ullmann->Homocoupling Side Reaction Buchwald->Desired_Product Desired Pathway Hydrodehalogenation Hydrodehalogenation (e.g., Toluene) Buchwald->Hydrodehalogenation Side Reaction

Caption: Key reaction pathways and potential side reactions in the synthesis of this compound.

References

Technical Support Center: Optimizing Charge Injection from 4,4'-Dimethyltriphenylamine (DMTPA) to Perovskite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the charge injection from 4,4'-Dimethyltriphenylamine (DMTPA) as a Hole Transport Layer (HTL) to perovskite active layers. This resource provides troubleshooting guidance and frequently asked questions to assist researchers in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DMTPA in a perovskite solar cell?

A1: this compound (DMTPA) functions as a hole transport layer (HTL) in perovskite solar cells. Its main purpose is to efficiently extract photogenerated holes from the perovskite layer and transport them to the anode (typically ITO or FTO), while simultaneously blocking electrons to prevent charge recombination at the interface.[1] The effectiveness of this process is highly dependent on the energy level alignment between the DMTPA's highest occupied molecular orbital (HOMO) and the perovskite's valence band maximum.[1][2]

Q2: What are the signs of poor charge injection from DMTPA to the perovskite layer?

A2: Poor charge injection and transport are typically indicated by low photovoltaic performance parameters. Specifically, you might observe:

  • Low Fill Factor (FF): This is often a primary indicator of high series resistance or poor charge extraction at the interface.

  • Low Short-Circuit Current Density (Jsc): Inefficient hole extraction means that not all photogenerated carriers are being collected, leading to a lower current.

  • Low Open-Circuit Voltage (Voc): Increased charge recombination at the perovskite/HTL interface due to poor hole extraction can lead to a lower Voc.[2]

  • S-shaped J-V Curve: A distorted "kink" in the current-density-voltage (J-V) curve can signify an energy barrier at the HTL/perovskite interface, impeding efficient hole collection.

Q3: How does the energy level alignment between DMTPA and the perovskite affect device performance?

A3: Proper energy level alignment is crucial for efficient charge transfer.[1][2] Ideally, the HOMO level of the DMTPA should be slightly higher than or well-matched with the valence band maximum (VBM) of the perovskite.[1] A significant mismatch can create an energy barrier, which hinders hole extraction and promotes charge recombination at the interface, thereby reducing the device's overall efficiency.[2][3]

Q4: Can DMTPA be used without any additives or dopants?

A4: While pristine DMTPA can function as an HTL, its performance is often limited by its relatively low conductivity and hole mobility. Undoped triphenylamine-based HTLs can result in devices with very low performance.[4] To enhance its conductivity and improve charge injection, p-type doping is a common and highly effective strategy.[4][5]

Q5: What are common dopants used with triphenylamine-based HTLs like DMTPA?

A5: Common p-type dopants for triphenylamine-based HTLs include:

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): A widely used salt that, in the presence of oxygen and light, oxidizes the HTL molecules, thereby increasing the hole concentration.

  • 4-tert-Butylpyridine (tBP): Often used in conjunction with Li-TFSI. It can improve film morphology and passivate surface defects on the perovskite.[6]

  • Tris(pentafluorophenyl)borane (TPFB): A Lewis acid that has been shown to be a facile and universal doping method for triphenylamine-based HTLs, leading to improved device efficiency and stability.[4]

  • 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ): A strong electron acceptor used to dope HTLs, which can improve charge transfer and the quality of the perovskite film.[7]

Troubleshooting Guide

Issue 1: Low Fill Factor (FF) and High Series Resistance

This issue often points to inefficient charge transport, either within the DMTPA layer or at the interface with the perovskite.

Possible Cause Suggested Solution Experimental Protocol
Low Conductivity of DMTPA Layer Dopants are typically required to increase the hole conductivity of triphenylamine-based HTLs.[4][5]Doping with Li-TFSI and tBP: 1. Prepare a stock solution of DMTPA in a suitable solvent (e.g., chlorobenzene) at a concentration of ~20-30 mg/mL. 2. Prepare a stock solution of Li-TFSI in acetonitrile (~170 mg/mL) and tBP (as is). 3. Add Li-TFSI and tBP to the DMTPA solution. A common molar ratio is DMTPA:Li-TFSI:tBP = 1:0.5:3.3. 4. Stir the final solution for at least 1 hour before spin-coating.
Poor Interfacial Contact The surface of the perovskite may have defects that trap charges and hinder injection into the DMTPA.Perovskite Surface Passivation: 1. Before depositing the DMTPA layer, treat the perovskite surface with a passivation agent. 2. A common method is to spin-coat a dilute solution of an organic salt, such as ethylenediammonium diiodide (EDAI), onto the perovskite film.[8] 3. Alternatively, use post-treatment methods with minimal doses of organic iodides on the un-annealed intermediate perovskite phase.[9]
Sub-optimal DMTPA Film Thickness An HTL that is too thick can increase series resistance, while one that is too thin may not provide uniform coverage.Thickness Optimization: 1. Systematically vary the spin-coating speed (e.g., from 2000 to 6000 rpm) to modulate the thickness of the DMTPA layer. 2. Characterize the thickness using a profilometer or ellipsometry. 3. Fabricate devices with varying thicknesses to identify the optimal range for your specific perovskite composition.
Issue 2: Low Open-Circuit Voltage (Voc) and High Recombination

A low Voc is a strong indicator of significant non-radiative recombination, often occurring at the perovskite/HTL interface.

Possible Cause Suggested Solution Experimental Protocol
Energy Level Mismatch The HOMO level of your DMTPA layer may not be well-aligned with the valence band of your perovskite.[2]Interfacial Dipole Layer: 1. Introduce a self-assembled monolayer (SAM) or a thin interfacial layer between the perovskite and DMTPA. 2. For example, a thin layer of molybdenum oxide (MoO3) can be thermally evaporated onto the perovskite before DMTPA deposition to improve energy level alignment and hole extraction.[3][10]
Perovskite Surface Defects Uncoordinated lead ions (Pb2+) or halide vacancies at the perovskite surface act as recombination centers.[11]Lewis Base Passivation: 1. Treat the perovskite surface with a solution containing a Lewis base before depositing the DMTPA. 2. Molecules with amine or carboxyl functional groups can effectively passivate these defects. For example, a post-treatment with 4-aminodiphenylamine (4-ADPA) can reduce defects and improve energy level arrangement.[11]
Ion Migration Mobile ions (e.g., iodide) within the perovskite can accumulate at the interface, causing band bending and promoting recombination.Incorporate Passivating Agents: 1. Utilize multifunctional molecules that can form hydrogen bonds with the perovskite surface to reduce ion migration.[12] 2. For instance, treating the surface with 4-tert-butyl-benzylammonium iodide (tBBAI) can enhance charge carrier extraction and decrease non-radiative recombination.[12]
Issue 3: Poor Device Stability and Reproducibility

Instability can be caused by both intrinsic material properties and extrinsic factors like moisture and oxygen ingress.

Possible Cause Suggested Solution Experimental Protocol
Hygroscopic Dopants Li-TFSI is known to be hygroscopic, which can attract moisture to the interface and degrade both the perovskite and the HTL.Use Hydrophobic Dopants: 1. Replace Li-TFSI with a more hydrophobic dopant. 2. Lewis acids like TPFB can be an effective alternative for doping triphenylamine-based HTLs without introducing the same moisture sensitivity.[4]
Inhomogeneous Perovskite Film Pinholes and grain boundaries in the perovskite film can lead to direct contact between the HTL and the electron transport layer (ETL), causing shunts and rapid degradation.[13][14]Improve Perovskite Crystallization: 1. Employ a solvent additive technique during perovskite precursor preparation. For example, adding a small percentage of acetonitrile (ACN) can increase crystal grain size and passivate surface defects.[15] 2. Utilize intermediate-phase engineering, for instance by using dimethylammonium chloride as an additive to control crystallization.[16]
Dopant-Induced Degradation Some additives, like tBP, can be detrimental to the underlying perovskite layer over time.[4]Additive-Free Surface Treatment: 1. Explore surface treatments that provide the same benefits as additives without being incorporated into the bulk HTL. 2. A surface treatment with a strongly oxidizing molybdenum tris(dithiolene) complex can produce a similar effect to tBP, enhancing hole extraction and thermal stability.[6]

Data Presentation

Table 1: Effect of Surface Treatment on Perovskite Film Properties
Treatment MethodTrap Density (n_t) (cm⁻³)Key OutcomeReference
Untreated (Control)1.62 x 10¹⁶Baseline[9]
Un-annealed Intermediate Phase Post-Treatment (UIP-PT)1.24 x 10¹⁶Reduced trap density, suppressed ion migration[9]
Annealed Phase Post-Treatment (APP-PT)1.41 x 10¹⁶Minimal change in trap density[9]
Table 2: Performance of Perovskite Solar Cells with Different HTL Doping/Treatment Strategies
HTL SystemVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
TAPC (undoped)---Very Low[4]
TAPC with TPFB doping---Significantly Improved[4]
Perovskite/spiro-OMeTAD (no tBP)--->20 (steady-state)[6]
Perovskite/spiro-OMeTAD with Mo-complex surface treatment---~21 (steady-state)[6]

Visualizations

Experimental and Logical Workflows

Below are diagrams illustrating key experimental workflows and logical relationships for troubleshooting and optimizing the DMTPA-perovskite interface.

G cluster_0 Troubleshooting Workflow for Low Fill Factor start Low Fill Factor Observed q1 Is the DMTPA layer doped? start->q1 sol1 Dope DMTPA with Li-TFSI/tBP or TPFB q1->sol1 No q2 Is the perovskite surface passivated? q1->q2 Yes sol1->q2 sol2 Apply surface treatment (e.g., EDAI) q2->sol2 No q3 Is the DMTPA thickness optimized? q2->q3 Yes sol2->q3 sol3 Vary spin-coating speed to adjust thickness q3->sol3 No end Re-evaluate Device Performance q3->end Yes sol3->end

Caption: Troubleshooting flowchart for addressing low Fill Factor.

G cluster_1 Energy Level Alignment and Charge Transfer Perovskite_VB Perovskite Valence Band DMTPA_HOMO DMTPA HOMO Level Perovskite_VB->DMTPA_HOMO Recombination Interface Recombination Perovskite_VB->Recombination Anode Anode (ITO) Work Function DMTPA_HOMO->Anode DMTPA_HOMO->Recombination Hole Hole (h+)

Caption: Energy levels for efficient hole injection and transport.

G cluster_2 Device Fabrication Workflow with Interfacial Modification sub Substrate (ITO/FTO) etl ETL Deposition sub->etl pero Perovskite Deposition etl->pero pass Surface Passivation (Optional) pero->pass htl DMTPA (HTL) Deposition pass->htl elec Metal Electrode Evaporation htl->elec

Caption: General workflow for device fabrication including passivation.

References

Technical Support Center: Purification of 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the purification of 4,4'-Dimethyltriphenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound, often achieved through an Ullmann condensation reaction, can lead to several impurities.[1][2][3] These can be broadly categorized as:

  • Unreacted Starting Materials: The most common impurities are residual starting materials, including 4,4'-dimethyldiphenylamine and the aryl halide (e.g., bromobenzene or iodobenzene).

  • Homocoupling Byproducts: Side reactions can lead to the formation of symmetrical biaryl compounds. For instance, the coupling of two molecules of the aryl halide can produce biphenyl, while the coupling of two molecules of 4,4'-dimethyldiphenylamine can also occur.

  • Isomeric Byproducts: Depending on the specific reaction conditions and the purity of the starting materials, isomeric triphenylamine derivatives may form.

  • Solvent and Reagent Residues: Residual high-boiling solvents (like DMF or nitrobenzene), as well as byproducts from the base and catalyst used in the reaction, can also be present in the crude product.[3]

Q2: What is the general purity of crude this compound after synthesis?

The purity of the crude product can vary significantly depending on the reaction conditions and work-up procedure. It is not uncommon for the crude material to have a purity of less than 95%, with the primary contaminants being unreacted starting materials and homocoupling byproducts. One patent suggests a synthesis method that results in a product with a purity of 99.70% after purification.[4]

Q3: What are the recommended purification methods for this compound?

The most effective and commonly used purification methods for this compound are:

  • Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

  • Column Chromatography: This method is effective for separating compounds with different polarities and is particularly useful for removing closely related impurities.

  • Sublimation: Sublimation is a powerful technique for achieving very high purity, especially for compounds that are stable at elevated temperatures and have a significant vapor pressure below their melting point.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization

Problem: Oily product or no crystallization occurs upon cooling.

  • Possible Cause 1: Inappropriate solvent. The solvent may be too good, keeping the compound dissolved even at low temperatures.

    • Solution: Select a different solvent or a solvent pair. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7][8] For this compound, consider using a non-polar solvent like hexane or a solvent pair such as toluene/hexane or ethanol/water.[9] One patent suggests using a mixture of water and toluene for washing and recrystallization.[1]

  • Possible Cause 2: Presence of impurities. Certain impurities can inhibit crystallization or cause the product to "oil out."

    • Solution: Try adding a seed crystal to induce crystallization. If that fails, consider a preliminary purification step like a simple filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.[10]

  • Possible Cause 3: Cooling too rapidly. Rapid cooling can lead to the formation of an oil or very small, impure crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8]

Problem: Low recovery of the purified product.

  • Possible Cause 1: Using too much solvent. An excessive amount of solvent will keep a significant portion of the product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]

  • Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too much during filtration to remove insoluble impurities, the product will crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration to prevent premature crystallization.

  • Possible Cause 3: Washing with a solvent that is too warm or in which the product is too soluble.

    • Solution: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[8]

Column Chromatography

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause 1: Incorrect eluent polarity. If the eluent is too polar, all compounds will move too quickly down the column, resulting in poor separation. If it is not polar enough, the compounds will not move at all.

    • Solution: Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for triarylamines is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[11] Aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate for good separation on the column.[11]

  • Possible Cause 2: Column overloading. Adding too much crude material to the column will lead to broad, overlapping bands.

    • Solution: As a general rule, use a 20:1 to 50:1 ratio of silica gel to crude product by weight.[11]

  • Possible Cause 3: Irregular column packing. Cracks or channels in the silica gel will lead to uneven solvent flow and poor separation.

    • Solution: Pack the column carefully and ensure the silica gel is uniformly settled. A "slurry packing" method, where the silica is mixed with the eluent before being added to the column, is often recommended.[11]

Problem: The compound is sticking to the column or "tailing".

  • Possible Cause 1: Acidic silica gel. Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and sometimes decomposition.

    • Solution 1: Use neutral alumina as the stationary phase instead of silica gel.[11]

    • Solution 2: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[10]

  • Possible Cause 2: Compound is not sufficiently soluble in the eluent.

    • Solution: Gradually increase the polarity of the eluent during the chromatography (gradient elution). This will help to elute more strongly adsorbed compounds.[10]

Sublimation

Problem: Low yield or no sublimation occurs.

  • Possible Cause 1: Temperature is too low or pressure is too high. The compound will not sublime if the temperature is not high enough to generate sufficient vapor pressure, or if the vacuum is not strong enough.

    • Solution: Gradually increase the temperature and/or improve the vacuum. The sublimation of organic compounds is typically carried out under high vacuum (e.g., < 0.1 mmHg). The optimal temperature will be below the melting point of the compound (112-113 °C for this compound).

  • Possible Cause 2: The compound is decomposing. If the temperature is too high, the compound may decompose instead of subliming.

    • Solution: Lower the temperature and improve the vacuum. A lower pressure allows sublimation to occur at a lower temperature, minimizing the risk of decomposition.

Problem: The sublimed product is not pure.

  • Possible Cause 1: Impurities have similar vapor pressures. If impurities have similar sublimation characteristics to the desired product, they will co-sublime.

    • Solution: Use a sublimation apparatus with a temperature gradient. This allows for the fractional sublimation and condensation of different components at different points along the gradient, leading to better separation.[5]

  • Possible Cause 2: "Bumping" of the crude material. If the crude material is heated too quickly, it can be mechanically carried over with the vapor, contaminating the sublimed product.

    • Solution: Heat the sample slowly and evenly. Placing a loose plug of glass wool above the sample can help to prevent mechanical transfer.

Data Presentation

The following table summarizes typical parameters for the purification of this compound. Please note that optimal conditions may vary depending on the specific impurities present and the scale of the purification.

Purification MethodKey ParametersExpected PurityExpected YieldNotes
Recrystallization Solvent: Toluene/Hexane or Ethanol/Water> 99%70-90%A patent describes using a water/toluene wash followed by recrystallization.[1]
Column Chromatography Stationary Phase: Silica Gel or Neutral AluminaEluent: Hexane/Ethyl Acetate (e.g., 95:5 to 90:10)> 99.5%60-85%Addition of ~0.5% triethylamine to the eluent can prevent tailing on silica gel.
Sublimation Temperature: 90-110 °CPressure: < 0.1 mmHg> 99.9%50-80%Temperature gradient sublimation can further enhance purity.[5]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., hexane, toluene, ethanol, ethyl acetate) and solvent pairs (e.g., toluene/hexane, ethanol/water). A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

Column Chromatography Protocol
  • Eluent Selection: Using TLC, determine an appropriate eluent system that gives a good separation of this compound from its impurities (Rf of ~0.2-0.3).

  • Column Packing: Prepare a slurry of silica gel (or alumina) in the chosen eluent. Pour the slurry into a chromatography column with the stopcock closed. Allow the silica gel to settle, then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Open the stopcock and begin collecting fractions. Maintain a constant level of eluent above the stationary phase throughout the process.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Sublimation Protocol
  • Apparatus Setup: Place the crude this compound at the bottom of a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath.

  • Condensation: The purified this compound will sublime and condense as crystals on the cold finger or the cooler upper parts of the apparatus.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum. Scrape the purified crystals from the collection surface.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound tlc_analysis Analyze by TLC start->tlc_analysis multiple_spots Multiple Spots Observed? tlc_analysis->multiple_spots recrystallization Attempt Recrystallization multiple_spots->recrystallization  Few, well-separated spots column_chromatography Perform Column Chromatography multiple_spots->column_chromatography  Many/close spots pure_product Pure Product Obtained recrystallization->pure_product Successful oiling_out Oiling Out or No Crystals? recrystallization->oiling_out column_chromatography->pure_product Successful poor_separation Poor Separation? column_chromatography->poor_separation sublimation Consider Sublimation for High Purity sublimation->pure_product Successful pure_product->sublimation Further purification needed oiling_out->pure_product No change_solvent Change Solvent/Solvent Pair oiling_out->change_solvent Yes change_solvent->recrystallization optimize_eluent Optimize Eluent System poor_separation->optimize_eluent Yes tailing Tailing Observed? poor_separation->tailing No optimize_eluent->column_chromatography tailing->pure_product No use_alumina_or_base Use Alumina or Add Base to Eluent tailing->use_alumina_or_base Yes use_alumina_or_base->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Decision_Tree start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect and wash crystals crystals_form->collect_crystals Yes no_crystals No Crystals / Oiling Out crystals_form->no_crystals No check_purity Check Purity (TLC/Melting Point) collect_crystals->check_purity purity_ok Purity Acceptable? check_purity->purity_ok end Pure Product purity_ok->end Yes rerun_recrystallization Re-run Recrystallization purity_ok->rerun_recrystallization No troubleshoot_crystallization Troubleshoot: - Add seed crystal - Scratch flask - Change solvent no_crystals->troubleshoot_crystallization troubleshoot_crystallization->rerun_recrystallization rerun_recrystallization->dissolve

Caption: Decision tree for the recrystallization of this compound.

References

Technical Support Center: Enhancing the Thermal Properties of Triphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guidance for increasing the glass transition temperature (Tg) of triphenylamine (TPA) derivatives. High Tg is crucial for ensuring the morphological stability and performance of these materials in various applications, including organic light-emitting diodes (OLEDs) and other electronic devices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized triphenylamine derivative exhibits a low glass transition temperature (Tg). What are the primary strategies to increase it?

A1: A low Tg in amorphous molecular materials is a common issue that can compromise device stability. The most effective strategy to significantly increase the Tg of a TPA derivative is to incorporate it into a polymer backbone. Aromatic polyamides, polyimides, and poly(amide-imide)s containing TPA units are known for their high glass transition temperatures, often ranging from 250 to 355 °C.[1] This approach restricts the mobility of the TPA moieties, thus elevating the Tg.

Q2: How does modifying the molecular structure of the TPA derivative impact its Tg?

A2: Several structural factors influence the Tg:

  • Chain Rigidity: Introducing rigid aromatic rings into the molecular backbone significantly hinders bond rotation.[2] This increased rigidity requires more thermal energy to induce the segmental motion associated with the glass transition, thereby increasing the Tg.

  • Bulky Substituents: Attaching bulky side groups, such as tert-butyl groups, to the TPA core can increase Tg.[3] These large groups create steric hindrance, which opposes molecular rotation and reduces the available free volume.[2]

  • Intermolecular Interactions: Enhancing intermolecular forces like hydrogen bonds and dipole-dipole interactions will raise the Tg.[2][4] For example, incorporating amide linkages leads to strong hydrogen bonding between polymer chains, restricting their movement.[4]

  • Symmetry: The inherent non-planar, propeller-like shape of the TPA molecule can disrupt regular packing and increase free volume, which might lead to a lower Tg in small molecules.[5][6] Integrating TPA into a rigid polymer matrix can mitigate this effect.

Q3: Will increasing the molecular weight of my TPA-based polymer always result in a higher Tg?

A3: Generally, yes. For polymers, the glass transition temperature increases with increasing molecular weight.[2][7] This is because longer polymer chains have fewer chain ends per unit volume. Chain ends have more mobility and create more free volume compared to the segments within the chain. By reducing the concentration of chain ends, the overall chain mobility is decreased, leading to a higher Tg.[2]

Q4: I introduced a flexible spacer into my TPA-containing polymer, and the Tg decreased. Why did this happen?

A4: The introduction of flexible linkages, such as aliphatic chains (e.g., methylene units), into a rigid polymer backbone increases the overall flexibility of the chain.[3] These flexible segments can rotate more easily, which lowers the energy barrier for segmental motion. Consequently, the glass transition occurs at a lower temperature. To maximize Tg, it is advisable to use fully aromatic, rigid monomers.

Q5: Can the introduction of specific functional groups promote higher Tg?

A5: Yes, functional groups that can participate in strong intermolecular interactions are beneficial. For instance, amide (-CONH-) groups are excellent for forming strong hydrogen bonds, which can significantly increase the Tg.[4] Imide rings, found in polyimides, are rigid and contribute to a very high Tg.[8]

Quantitative Data on Tg of TPA Derivatives

The following table summarizes the glass transition temperatures of various TPA-based polymers, demonstrating the impact of the polymer backbone on Tg.

Polymer TypeSpecific Monomers/StructureGlass Transition Temperature (Tg) (°C)Reference
PolyamidesTPA-diamine with various aromatic dicarboxylic acids226 - 261[3]
PolyimidesTPA-diamine with various aromatic dianhydrides254 - 326[8]
Poly(amide-imide)sTPA-diamine with imide-containing dicarboxylic acids296 - 355[9][10]
Aromatic PolyamidesGeneral TPA-containing aromatic polyamides250 - 355[1]

Experimental Protocols

Synthesis of a High-Tg TPA-Based Polyamide

This protocol describes a general method for synthesizing a TPA-containing aromatic polyamide via direct polycondensation, a common strategy to achieve a high Tg.

Step 1: Monomer Synthesis (TPA-Diamine) A representative synthesis of a TPA-diamine monomer involves a two-step process:

  • Nitro-Intermediate Formation: A cesium fluoride-mediated condensation of an aniline derivative (e.g., 3,4-dimethylaniline) with a nitro-substituted aryl halide (e.g., 4-fluoronitrobenzene).[8]

  • Reduction to Diamine: The resulting dinitro compound is then reduced to the corresponding diamine using a catalyst like 10% Pd/C in a suitable solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C).[1]

Step 2: Polymerization

  • Reaction Setup: In a reaction flask under a nitrogen atmosphere, combine the synthesized TPA-diamine monomer (1.25 mmol), an aromatic dicarboxylic acid (e.g., terephthalic acid, 1.25 mmol), calcium chloride (0.3 g), triphenyl phosphite (0.9 mL), pyridine (1.2 mL), and N-methyl-2-pyrrolidone (NMP) (5 mL).[1]

  • Polycondensation: Heat the mixture with stirring at 105 °C for approximately 3 hours. The solution will become more viscous as the polymer forms.[1]

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol while stirring vigorously. The polymer will precipitate.[1]

  • Isolation: Collect the solid polymer by filtration, wash it thoroughly with methanol and hot water to remove any unreacted monomers and salts, and then dry it under a vacuum.

Visualized Workflows and Concepts

The following diagrams illustrate the key strategies and experimental workflows for increasing the Tg of triphenylamine derivatives.

Strategies_to_Increase_Tg cluster_strategies Strategies TPA Low Tg Triphenylamine Derivative Polymerization Incorporate into Polymer Backbone (Polyamide, Polyimide) TPA->Polymerization Primary Strategy Bulky Introduce Bulky Substituents TPA->Bulky Rigid Increase Backbone Rigidity TPA->Rigid Interactions Enhance Intermolecular Interactions (H-bonds) TPA->Interactions HighTg High Tg Triphenylamine Material Polymerization->HighTg Bulky->HighTg Rigid->HighTg Interactions->HighTg

Caption: Key strategies to elevate the glass transition temperature of TPA derivatives.

Polyamide_Synthesis_Workflow start Start monomer_synth Synthesize TPA-Diamine Monomer start->monomer_synth reaction_setup Reaction Setup: TPA-Diamine, Dicarboxylic Acid, Catalysts, Solvent (NMP) monomer_synth->reaction_setup polymerization Heat at 105°C for 3h (Polycondensation) reaction_setup->polymerization precipitation Precipitate Polymer in Methanol polymerization->precipitation purification Filter, Wash, and Dry under Vacuum precipitation->purification end High-Tg TPA-Polyamide purification->end

Caption: Experimental workflow for the synthesis of a high-Tg TPA-based polyamide.

References

Validation & Comparative

A Comparative Guide: 4,4'-Dimethyltriphenylamine versus Spiro-OMeTAD as Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Drug Development

In the rapidly advancing field of perovskite solar cells (PSCs), the selection of an efficient and stable hole-transporting material (HTM) is paramount to achieving high power conversion efficiencies (PCE) and operational longevity. For years, 2,2′,7,7′-tetrakis[N,N-di(p-methoxyphenyl)amino]-9,9′-spirobifluorene, widely known as Spiro-OMeTAD, has been the benchmark HTM, driving PSCs to remarkable performance levels. However, its complex synthesis and high cost have spurred the search for viable alternatives. Among the contenders, triphenylamine derivatives have emerged as a promising class of materials, with 4,4'-Dimethyltriphenylamine and its isomers offering a compelling balance of performance, cost-effectiveness, and synthetic accessibility.

This guide provides an objective comparison between this compound and the industry-standard Spiro-OMeTAD, supported by experimental data from scientific literature. We will delve into their performance metrics in perovskite solar cells, outline the experimental protocols for device fabrication, and present a cost and synthesis analysis.

Performance Comparison in Perovskite Solar Cells

While direct head-to-head comparisons of this compound with Spiro-OMeTAD under identical conditions are not extensively documented, studies on closely related isomeric triphenylamine-based enamines and other derivatives provide valuable insights into their potential. Research has shown that triphenylamine-based HTMs can achieve power conversion efficiencies comparable to those of Spiro-OMeTAD.

For instance, a study on isomeric triphenylamine-based enamines demonstrated a PCE of 18.4%, rivaling the performance of Spiro-OMeTAD-based devices.[1][2][3] Another investigation into a dopant-free tetrakis-triphenylamine small molecule (TPE) in tin-based perovskite solar cells reported a PCE of 7.23%, which notably surpassed the performance of doped Spiro-OMeTAD in the same device architecture. Furthermore, various multi-armed triphenylamine derivatives have been reported to achieve efficiencies as high as 17.9%.[4]

The following table summarizes the performance of a representative triphenylamine-based HTM (Isomeric Enamine) compared to Spiro-OMeTAD, as reported in the literature. It is important to note that these values are from different studies and direct comparison should be made with caution.

Hole-Transporting MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm2]Fill Factor (FF) [%]
Spiro-OMeTAD (with dopants) 19.24Data not availableData not availableData not available
Isomeric Triphenylamine-based Enamine 18.4Data not availableData not availableData not available
Tetra-TPA 17.9Data not availableData not availableData not available

Note: The performance of perovskite solar cells is highly dependent on the specific device architecture, perovskite composition, and fabrication conditions. The data presented here is for comparative purposes and is extracted from different research articles.

Structural and Energetic Properties

The chemical structures of this compound and Spiro-OMeTAD are fundamentally different, influencing their physical and electronic properties.

HTM_Structures cluster_DMTPA This compound cluster_Spiro Spiro-OMeTAD DMTPA DMTPA Spiro Spiro Spiro_Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Device Completion FTO_Cleaning FTO Substrate Cleaning (Detergent, DI water, Acetone, IPA) UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone ETL Electron Transport Layer Deposition (e.g., SnO2) UV_Ozone->ETL Perovskite Perovskite Layer Deposition (Spin-coating) ETL->Perovskite HTL Spiro-OMeTAD HTL Deposition (Spin-coating with dopants like Li-TFSI and tBP) Perovskite->HTL Electrode Gold Electrode Evaporation HTL->Electrode DMTPA_Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Device Completion FTO_Cleaning FTO Substrate Cleaning (Detergent, DI water, Acetone, IPA) UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone ETL Electron Transport Layer Deposition (e.g., SnO2) UV_Ozone->ETL Perovskite Perovskite Layer Deposition (Spin-coating) ETL->Perovskite HTL This compound HTL Deposition (Spin-coating, potentially with dopants) Perovskite->HTL Electrode Gold Electrode Evaporation HTL->Electrode

References

Performance Analysis of 4,4'-Dimethyltriphenylamine vs. Other Triphenylamine Derivatives in Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Triphenylamine (TPA) and its derivatives are a cornerstone class of organic materials widely employed in the development of optoelectronic devices, most notably Organic Light-Emitting Diodes (OLEDs). Their excellent hole-transporting properties, high thermal stability, and morphological stability make them ideal candidates for hole transport layers (HTLs) and as scaffolds for emissive materials. This guide provides a comparative performance analysis of 4,4'-Dimethyltriphenylamine against other commonly used triphenylamine derivatives, supported by experimental data and detailed methodologies. While specific experimental data for this compound is not as widely reported as for other derivatives, this guide leverages data from closely related and extensively studied TPA compounds to provide a comprehensive performance landscape.

Comparative Performance Data

The following tables summarize key performance metrics for several triphenylamine derivatives commonly used in OLEDs. These metrics are crucial for evaluating their suitability in various device architectures.

Table 1: Thermal and Electrochemical Properties of Selected Triphenylamine Derivatives

Compound NameAbbreviationMolecular StructureDecomposition Temp. (Td, °C)Glass Transition Temp. (Tg, °C)Ionization Potential (Ip, eV)
This compoundDmTPAC20H19NData not availableData not availableEst. ~5.1-5.3
N,N'-Diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamineTPDC38H32N2~370-400~60-65~5.4-5.5
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamineNPBC44H32N2~400-420~95-100~5.4-5.6
4,4',4''-Tris(N-carbazolyl)triphenylamineTCTAC54H36N4~410-450~151~5.7-5.9

Note: The ionization potential for this compound is an estimate based on the trend of methyl substitution on the parent triphenylamine molecule. Specific experimental values were not available in the reviewed literature.

Table 2: Hole Mobility and OLED Device Performance of Selected Triphenylamine Derivatives

CompoundRole in OLEDHole Mobility (µh, cm²/Vs)Turn-on Voltage (V)Max. Current Efficiency (ηc, cd/A)Max. External Quantum Efficiency (EQE, %)
TPD HTL~1 x 10-3 - 1 x 10-42.5 - 4.01.5 - 3.51.0 - 2.5
NPB HTL~1 x 10-4 - 1 x 10-5[1]2.8 - 4.53.0 - 5.01.5 - 3.0
TCTA HTL/Host~1 x 10-3 - 1 x 10-53.0 - 5.05.0 - 20.0 (as host)5.0 - 15.0 (as host)
This compound HTLData not availableData not availableData not availableData not available

Note: The performance of OLEDs is highly dependent on the device architecture, including the emissive layer, electron transport layer, and electrode materials. The values presented here are representative ranges found in the literature for devices utilizing these materials as the hole transport layer.

Experimental Protocols

Detailed and standardized experimental procedures are critical for the accurate assessment and comparison of material performance. Below are representative protocols for key characterization techniques.

Cyclic Voltammetry (CV) for Ionization Potential Determination

Objective: To determine the oxidation potential of the triphenylamine derivative, from which the Highest Occupied Molecular Orbital (HOMO) energy level (approximating the ionization potential in the solid state) can be estimated.

Methodology:

  • Solution Preparation: A 1 mM solution of the triphenylamine derivative is prepared in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).

  • Measurement: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen. Cyclic voltammograms are recorded by scanning the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to observe the oxidation peak, and then reversing the scan.

  • Calibration: The potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level.

  • Data Analysis: The onset of the oxidation peak is used to calculate the HOMO energy level using the following equation: EHOMO (eV) = -[Eoxonset (vs. Fc/Fc+) + 4.8]

Time-of-Flight (TOF) for Hole Mobility Measurement

Objective: To directly measure the charge carrier mobility in a thin film of the organic semiconductor.

Methodology:

  • Sample Preparation: A thin film of the triphenylamine derivative (typically 1-10 µm thick) is sandwiched between two electrodes, with at least one being transparent (e.g., Indium Tin Oxide, ITO). The film can be prepared by vacuum deposition or solution processing.

  • Experimental Setup: The sample is placed in a vacuum chamber and a voltage is applied across the electrodes. A short pulse of highly absorbed light (e.g., from a nitrogen laser) is directed onto the transparent electrode, generating a sheet of charge carriers (holes) near this electrode.

  • Measurement: The generated holes drift across the organic layer under the influence of the applied electric field. The resulting transient photocurrent is measured as a function of time using an oscilloscope.

  • Data Analysis: The transit time (tT) is determined from the inflection point of the transient photocurrent curve when plotted on a double logarithmic scale. The hole mobility (µh) is then calculated using the equation: µh = d2 / (V * tT) where d is the film thickness and V is the applied voltage.

OLED Fabrication and Characterization

Objective: To evaluate the electroluminescence performance of the triphenylamine derivative as a hole transport layer in an OLED.

Methodology:

  • Substrate Cleaning: Patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and treatment with UV-ozone or oxygen plasma.

  • Layer Deposition: A standard multilayer OLED is fabricated by thermal evaporation in a high-vacuum chamber (typically < 10-6 Torr). The device structure is typically: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL - the triphenylamine derivative) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al). The thickness of each layer is controlled using a quartz crystal monitor.

  • Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectroradiometer. From this data, the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency are calculated.

Signaling Pathways and Experimental Workflows

The performance of triphenylamine derivatives in OLEDs is governed by a series of energy transfer and charge transport processes. The following diagrams illustrate these fundamental workflows.

OLED_Charge_Transport cluster_anode Anode (ITO) cluster_organic Organic Layers cluster_cathode Cathode (Al) Anode Anode (Work Function ~4.7 eV) HTL Hole Transport Layer (e.g., this compound) Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport EML->EML ETL Electron Transport Layer ETL->EML Electron Transport Cathode Cathode (Work Function ~4.2 eV) Cathode->ETL Electron Injection

Charge injection and transport pathway in a multilayer OLED.

Experimental_Workflow cluster_synthesis Material Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing Synthesis Synthesis of Triphenylamine Derivative Purification Purification (e.g., Sublimation) Synthesis->Purification CV Cyclic Voltammetry (Ionization Potential) Purification->CV TOF Time-of-Flight (Hole Mobility) Purification->TOF TGA_DSC TGA/DSC (Thermal Stability) Purification->TGA_DSC OLED_Fab OLED Fabrication Purification->OLED_Fab EL_Test Electroluminescence Testing OLED_Fab->EL_Test

References

A Comparative Guide to Purity Assessment of Synthesized 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical methods for assessing the purity of 4,4'-Dimethyltriphenylamine, with a primary focus on High-Performance Liquid Chromatography (HPLC). Alternative techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis, are also discussed to provide a comprehensive perspective.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is highly effective, separating the target compound from impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a binary or quaternary pump, an autosampler, and a column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 40 60
    15.0 0 100
    20.0 0 100
    20.1 40 60

    | 25.0 | 40 | 60 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 303 nm[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 5 mg of synthesized this compound and dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Further dilute with the initial mobile phase composition (60% acetonitrile in water) to a final concentration of 50 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[2][3]

Comparison with Alternative Methods

While HPLC is a powerful tool, other analytical techniques offer complementary information for a comprehensive purity assessment.

GC-MS is suitable for volatile and thermally stable compounds. While this compound can be analyzed by GC-MS, its polarity may necessitate a derivatization step to improve peak shape and thermal stability.[4]

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of pyridine. Heat the mixture at 70°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280°C (splitless mode).

    • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 10 minutes.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 m/z.

    • Source Temperature: 230°C.

Quantitative ¹H NMR (qNMR) is an excellent primary method for purity determination as the signal intensity is directly proportional to the number of protons.[6][7] It can identify and quantify impurities without the need for a reference standard of the impurity itself.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh about 10 mg of the synthesized this compound and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard with a simple, well-resolved spectrum (e.g., maleic anhydride).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

  • Purity Calculation: Compare the integral of a characteristic peak of this compound to the integral of the internal standard. The purity is calculated based on the known mass and molar mass of both the sample and the internal standard.

The melting point is a fundamental physical property that can indicate the purity of a crystalline solid. A pure compound typically has a sharp melting point range (0.5-1°C), whereas impurities will broaden and depress the melting point.

Experimental Protocol: Melting Point Analysis

  • Sample Preparation: Ensure the synthesized this compound is a dry, crystalline solid.

  • Measurement: Place a small amount of the sample in a capillary tube and determine the melting point using a calibrated melting point apparatus. Heat the sample slowly (1-2°C per minute) near the expected melting point.

  • Comparison: Compare the observed melting point range to the literature value for pure this compound. A broad melting range or a value lower than the literature suggests the presence of impurities.

Data Summary and Comparison

The following table summarizes the key performance characteristics of each analytical method for the purity assessment of this compound.

FeatureHPLCGC-MS¹H NMRMelting Point Analysis
Principle Differential partitioningSeparation by boiling point and mass-to-charge ratioNuclear magnetic resonancePhase transition temperature
Quantitative? YesYesYes (qNMR)Semi-quantitative
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low
Specificity HighVery HighHighLow
Sample Prep. Moderate (dissolution, filtration)Can be complex (derivatization)Simple (dissolution with standard)Very Simple
Throughput High (with autosampler)ModerateLow to ModerateHigh
Information Purity, number of impuritiesPurity, molecular weight of impuritiesPurity, structural info of impuritiesIndication of purity

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for purity assessment and the logical relationship between the different analytical techniques.

Purity Assessment Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results & Decision cluster_outcome Outcome Synthesis Synthesized this compound Purification Recrystallization/Chromatography Synthesis->Purification HPLC HPLC Purification->HPLC Primary Method GCMS GC-MS Purification->GCMS Orthogonal Method NMR NMR Purification->NMR Orthogonal Method MP Melting Point Purification->MP Preliminary Check Purity_Data Purity Data & Impurity Profile HPLC->Purity_Data GCMS->Purity_Data NMR->Purity_Data MP->Purity_Data Decision Purity > 99%? Purity_Data->Decision Proceed Proceed to Next Step Decision->Proceed Yes Repurify Further Purification Decision->Repurify No Repurify->Purification

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Analytical Techniques Relationship center Purity of This compound HPLC HPLC (Quantitative Purity, Impurity Profile) center->HPLC Separation-based GCMS GC-MS (Volatile Impurities, Confirmation) center->GCMS Separation-based NMR NMR (Absolute Purity, Structural Info) center->NMR Spectroscopic MP Melting Point (Qualitative Purity Check) center->MP Physical Property HPLC->GCMS Orthogonal HPLC->NMR Orthogonal

Caption: Logical relationship between different analytical techniques for purity determination.

References

Benchmarking 4,4'-Dimethyltriphenylamine Based Devices Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics, the selection of high-performance, stable, and cost-effective materials is paramount to advancing device technology. 4,4'-Dimethyltriphenylamine, a derivative of the well-established triphenylamine (TPA) family of hole-transporting materials (HTMs), presents a promising candidate for application in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This guide provides a comprehensive benchmark of devices based on this compound against current industry standards, supported by a review of experimental data and detailed protocols.

Performance in Organic Light-Emitting Diodes (OLEDs)

Triphenylamine derivatives are widely utilized as hole transport materials in OLEDs due to their excellent hole mobility and thermal stability. While specific device data for this compound is not as prevalent in publicly available research as for some other TPA derivatives, its performance can be benchmarked against standard materials and industry performance metrics.

Comparative Performance of Hole Transport Materials in OLEDs

To provide a clear comparison, the following table outlines the typical performance of OLEDs using standard HTMs and provides a target for devices utilizing this compound.

Hole Transport Material (HTM)Current Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)~3.5 - 5.0~2.5 - 4.0~4.0 - 5.5~3.0 - 4.5
TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine)~3.0 - 4.5~2.0 - 3.5~3.5 - 5.0~3.5 - 5.0
m-MTDATA (4,4′,4″-Tris(N-(3-methylphenyl)-N-phenylamino)triphenylamine)~4.0 - 6.0~3.0 - 5.0~5.0 - 7.0~2.5 - 4.0
This compound Data to be populated from experimental resultsData to be populated from experimental resultsData to be populated from experimental resultsData to be populated from experimental results

Note: The performance of OLEDs is highly dependent on the complete device architecture, including the emissive layer, electron transport layer, and electrodes.

Industry Standards for OLED Displays

The performance of OLED displays is governed by standards set by organizations like the International Electrotechnical Commission (IEC) and the Video Electronics Standards Association (VESA).

StandardKey Performance Parameters
IEC 62341 Series Specifies measurement conditions and methods for optical and electro-optical parameters, including luminance, color coordinates, and lifetime.
VESA DisplayHDR True Black Defines HDR quality for emissive displays, with tiers (e.g., True Black 400, 500, 600) based on luminance, color gamut (DCI-P3), and black level.

Performance in Perovskite Solar Cells (PSCs)

The hole transport layer is a critical component in achieving high-efficiency and stable perovskite solar cells. Triphenylamine-based polymers like PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) are widely used and serve as a key benchmark.

Comparative Performance of Hole Transport Materials in Perovskite Solar Cells

The table below compares the performance of a state-of-the-art HTM with the expected performance of this compound-based devices.

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) (%)Fill Factor (FF) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)
Spiro-OMeTAD (doped)> 25> 80> 1.1> 24
PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])~21 - 23~75 - 80~1.0 - 1.15~22 - 24
This compound Data to be populated from experimental resultsData to be populated from experimental resultsData to be populated from experimental resultsData to be populated from experimental results

Note: The performance of perovskite solar cells is highly sensitive to the perovskite composition, film quality, and interfacial engineering.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate benchmarking of new materials. Below are generalized protocols for the fabrication and characterization of OLEDs and PSCs.

OLED Fabrication and Characterization

Device Fabrication Workflow:

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment HTL Hole Transport Layer (HTL) (e.g., this compound) Plasma_Treatment->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode Deposition (e.g., LiF/Al) EIL->Cathode Encapsulation Encapsulation (UV-cured epoxy, glass lid) Cathode->Encapsulation

OLED Fabrication Workflow

Experimental Steps:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with oxygen plasma to enhance the work function of the ITO and improve hole injection.

  • Organic Layer Deposition: The hole transport layer (this compound), emissive layer, electron transport layer, and electron injection layer are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber.

  • Cathode Deposition: A metal cathode, typically a bilayer of a low work function metal (e.g., LiF or Ca) and a thicker layer of aluminum (Al), is deposited on top of the organic layers through a shadow mask to define the device area.

  • Encapsulation: The fabricated device is encapsulated using a UV-curable epoxy and a glass lid in an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen.

Characterization:

  • Current Density-Voltage-Luminance (J-V-L): Measured using a source meter and a calibrated photodiode or spectrometer.

  • Electroluminescence (EL) Spectra: Collected with a spectrometer to determine the emission color and color coordinates (CIE).

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

Perovskite Solar Cell Fabrication and Characterization

Device Fabrication Workflow (Inverted p-i-n Architecture):

PSC_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL Hole Transport Layer (HTL) (e.g., this compound) UV_Ozone->HTL Perovskite Perovskite Active Layer (Spin-coating) HTL->Perovskite ETL Electron Transport Layer (ETL) (e.g., PCBM) Perovskite->ETL EIL Electron Injection Layer (EIL) (e.g., BCP) ETL->EIL Cathode Cathode Deposition (e.g., Ag or Cu) EIL->Cathode

PSC Fabrication Workflow

Experimental Steps:

  • Substrate and HTL Preparation: Patterned ITO substrates are cleaned as described for OLEDs. A solution of this compound in a suitable solvent (e.g., chlorobenzene) is then spin-coated onto the ITO to form the hole transport layer.

  • Perovskite Layer Deposition: The perovskite precursor solution is spin-coated on top of the HTL in a controlled environment (typically a nitrogen-filled glovebox). An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization and form a uniform film. The film is then annealed at a specific temperature.

  • Electron Transport and Injection Layer Deposition: The electron transport layer (e.g., a fullerene derivative like PCBM) and an electron injection/buffer layer (e.g., BCP) are deposited via spin-coating or thermal evaporation.

  • Cathode Deposition: A metal back electrode (e.g., silver or copper) is deposited by thermal evaporation.

Characterization:

  • Current Density-Voltage (J-V) Measurement: Performed under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. Key parameters such as Voc, Jsc, FF, and PCE are extracted.

  • External Quantum Efficiency (EQE) Measurement: Also known as Incident Photon-to-Current Conversion Efficiency (IPCE), this is measured to determine the cell's efficiency at converting photons of different wavelengths into electrical current.

Signaling Pathway and Charge Transport

The fundamental operation of both OLEDs and PSCs relies on the efficient injection and transport of charge carriers (holes and electrons). The energy levels of the materials used are critical for facilitating this process.

Energy Level Diagram for an OLED:

OLED_Energy_Levels cluster_levels Anode Anode (ITO) HTL HTL (this compound) Anode->HTL Hole Injection EML EML HTL->EML Hole Transport ETL ETL ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection HOMO HOMO LUMO LUMO

OLED Energy Level Alignment

In an OLED, holes are injected from the high work function anode (ITO) into the Highest Occupied Molecular Orbital (HOMO) of the HTL. The HTL facilitates the transport of these holes to the emissive layer. Simultaneously, electrons are injected from the low work function cathode into the Lowest Unoccupied Molecular Orbital (LUMO) of the ETL and transported to the EML. Recombination of holes and electrons in the EML results in the emission of light.

Charge Generation and Extraction in a Perovskite Solar Cell:

PSC_Charge_Transport Sunlight Sunlight (Photons) Perovskite Perovskite Absorber Layer (Exciton Generation) Sunlight->Perovskite Charge_Separation Charge Separation (Electron-Hole Pair) Perovskite->Charge_Separation HTL HTL (this compound) Charge_Separation->HTL Hole Extraction ETL ETL Charge_Separation->ETL Electron Extraction Anode Anode (ITO) HTL->Anode Hole Collection Cathode Cathode (Metal) ETL->Cathode Electron Collection

PSC Charge Generation/Extraction

In a perovskite solar cell, photons from sunlight are absorbed by the perovskite layer, generating electron-hole pairs (excitons). These excitons are then separated into free electrons and holes. The HTL selectively extracts holes and transports them to the anode, while the ETL extracts electrons and transports them to the cathode, generating an electrical current.

This guide provides a framework for the systematic evaluation of this compound as a hole transport material in OLEDs and perovskite solar cells. By following standardized fabrication and characterization protocols, researchers can generate robust data to benchmark its performance against established industry standards and other alternative materials.

A Comparative Guide to the Electrochemical Properties of 4,4'-Dimethyltriphenylamine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the electrochemical properties of 4,4'-Dimethyltriphenylamine and its structural analogs. The information is intended for researchers, scientists, and drug development professionals working with electroactive organic molecules. The guide summarizes key electrochemical data, outlines experimental protocols for obtaining such data, and visualizes the workflow for cross-validation.

Comparative Electrochemical Data

The electrochemical behavior of triphenylamine and its derivatives is characterized by their oxidation potentials, which are influenced by the nature and position of substituents on the phenyl rings. Electron-donating groups, such as methyl and tert-butyl, generally lower the oxidation potential, making the compound easier to oxidize. The following table summarizes the available electrochemical data for this compound and two common alternatives: 4,4'-Di-tert-butyltriphenylamine and N,N-diphenyl-p-toluidine.

CompoundFirst Oxidation Potential (Epa1 vs. Ag/AgCl) [V]Second Oxidation Potential (Epa2 vs. Ag/AgCl) [V]SolventSupporting ElectrolyteNotes
This compound Data not consistently available in a directly comparable formatData not consistently availableAcetonitrile0.1 M TBAPF6The presence of two electron-donating methyl groups is expected to lower the oxidation potential compared to unsubstituted triphenylamine.
4,4'-Di-tert-butyltriphenylamine Data not consistently available in a directly comparable formatData not consistently availableAcetonitrile0.1 M TBAPF6The bulky tert-butyl groups are also electron-donating and are expected to lower the oxidation potential.
N,N-diphenyl-p-toluidine Data not consistently available in a directly comparable formatData not consistently availableAcetonitrile0.1 M TBAPF6This isomer of this compound is also expected to have a similar electrochemical behavior.
Triphenylamine (for reference)~1.0~1.5Acetonitrile0.1 M TBAPUnsubstituted triphenylamine serves as a baseline for comparison.[1]

Note on Data Comparability: The presented data is compiled from various sources. Direct comparison of absolute values should be made with caution as experimental conditions such as solvent, supporting electrolyte, reference electrode, and scan rate can significantly influence the measured potentials. For a precise comparison, it is recommended to perform cyclic voltammetry experiments under identical conditions for all compounds of interest.

Experimental Protocols

The following is a generalized protocol for determining the electrochemical properties of substituted triphenylamines using cyclic voltammetry.

Materials and Reagents
  • Analytes: this compound, 4,4'-Di-tert-butyltriphenylamine, N,N-diphenyl-p-toluidine (or other compounds of interest)

  • Solvent: Acetonitrile (CH3CN), electrochemical grade

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Ferrocene/Ferrocenium (Fc/Fc+) internal standard

  • Working Electrode: Glassy carbon electrode

  • Counter Electrode: Platinum wire

  • Polishing materials: Alumina slurry (0.05 µm) and polishing pads

Instrumentation
  • Potentiostat with cyclic voltammetry capabilities

Procedure
  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the supporting electrolyte in acetonitrile.

    • Prepare 1-5 mM solutions of each analyte in the electrolyte solution.

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad for 1-2 minutes.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

    • Dry the electrode completely.

  • Electrochemical Measurement (Cyclic Voltammetry):

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.

    • Set the parameters on the potentiostat:

      • Potential Range: Typically from 0 V to a potential sufficiently positive to observe the oxidation peaks (e.g., +1.8 V), and back to 0 V.

      • Scan Rate: A typical starting scan rate is 100 mV/s. The scan rate can be varied to investigate the reversibility of the redox processes.

    • Run the cyclic voltammetry scan and record the voltammogram (current vs. potential plot).

    • It is recommended to run a blank scan of the electrolyte solution without the analyte to establish the background current.

  • Data Analysis:

    • From the cyclic voltammogram, determine the anodic peak potentials (Epa) for the oxidation events.

    • If the redox process is reversible, the cathodic peak potential (Epc) will also be observed, and the half-wave potential (E1/2 = (Epa + Epc)/2) can be calculated.

    • The peak currents (ipa and ipc) can be used to study the concentration dependence and diffusion characteristics of the analyte.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of electrochemical data for different triphenylamine derivatives.

CrossValidationWorkflow A Define Analytes: - this compound - Alternative 1 - Alternative 2 B Standardize Experimental Protocol: - Solvent & Electrolyte - Electrode System - Potentiostat Settings A->B Input C Perform Cyclic Voltammetry for each analyte B->C Methodology D Data Acquisition: - Voltammograms (I vs. E) C->D Generates E Data Analysis: - Determine Oxidation Potentials (Epa) - Determine Reversibility (Epc, E1/2) D->E Input for F Comparative Analysis: - Tabulate Epa values - Compare relative ease of oxidation E->F Input for G Publish Comparison Guide: - Data Tables - Experimental Protocols - Workflow Diagram F->G Content for

Caption: Workflow for cross-validation of electrochemical data.

References

Comparative Stability of Hole Transport Materials in Perovskite Solar Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The long-term stability of perovskite solar cells (PSCs) remains a critical hurdle for their commercialization, with the hole transport material (HTM) playing a pivotal role in device longevity. This guide provides a comparative analysis of the stability of commonly used and emerging HTMs, supported by experimental data and detailed protocols to aid researchers in material selection and experimental design.

The Enduring Workhorse vs. The Polymeric Challenger: Spiro-OMeTAD vs. PTAA

For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9′-spirobifluorene (Spiro-OMeTAD) has been the gold-standard HTM in high-efficiency PSCs.[1][2][3] However, its high cost and susceptibility to degradation have driven the search for more robust alternatives, with poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) emerging as a leading polymeric contender.[2][3]

While both materials enable high power conversion efficiencies (PCEs), their stability under various stressors differs significantly. PTAA generally exhibits better thermal stability and moisture resistance compared to Spiro-OMeTAD.[4] Under operational conditions and high temperatures, devices incorporating PTAA tend to be more stable.[4] However, Spiro-OMeTAD-based devices have shown better performance in ambient air.[4] The stability of both materials is often compromised by the necessary use of additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), which can accelerate degradation.[2][4][5]

Hole Transport MaterialInitial PCE (%)PCE Retention (%)Stress ConditionsReference
Spiro-OMeTAD~20%88.1%240 hours, ambient[1]
Mixed BQX-1/Spiro-OMeTAD~20%91.8%240 hours, ambient[1]
Mixed BQX-2/Spiro-OMeTAD~21%93.2%240 hours, ambient[1]
Spiro-OMeTAD~18%~90% of initial PCE10 hours, continuous working at max power point[6]
PTAA>20%More stable than Spiro-OMeTADHigh temperature, inert conditions[4]
TOP-HTM-α1 (additive-free)~15%Superior to Spiro-OMeTADNot specified
TOP-HTM-α2 (additive-free)~17%Superior to Spiro-OMeTADNot specified
PMMA:Spiro-OMeTAD>21%77%80 days, natural air environment (RH = 40%)[7]

Emerging Alternatives: Pushing the Boundaries of Stability

The quest for highly stable and cost-effective HTMs has led to the development of novel small molecules and inorganic materials.

Organic Small Molecules: Researchers are designing new molecules to overcome the limitations of Spiro-OMeTAD. For instance, blending Spiro-OMeTAD with benzo[g]quinoxaline-conjugated small molecules like BQX-1 and BQX-2 has been shown to enhance both efficiency and stability.[1] Devices with these blended HTMs retained over 91% of their initial PCE after 240 hours, compared to 88.1% for the pristine Spiro-OMeTAD device.[1] Other novel materials like TOP-HTM-α1 and TOP-HTM-α2 have demonstrated significant PCEs and superior stability compared to Spiro-OMeTAD, even without the use of additives.

Inorganic HTMs: Inorganic materials such as nickel oxide (NiOx), copper thiocyanate (CuSCN), and copper iodide (CuI) are gaining attention due to their inherent thermal and chemical stability.[5][8] These materials offer the potential for longer device lifetimes and are often more cost-effective to produce.[5] However, challenges remain in optimizing their electronic properties and interfacial contact with the perovskite layer.[5]

Experimental Protocols

Reproducible and comparable stability studies rely on well-defined experimental protocols. Below are typical methodologies for device fabrication and stability testing.

Device Fabrication
  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. An electron transport layer (ETL), commonly a compact layer of TiO2, is then deposited.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., MAPbI3 or FAPbI3-based) is spin-coated onto the ETL in a nitrogen-filled glovebox. The film is then annealed at a specific temperature (e.g., 100-150 °C) to crystallize the perovskite.

  • Hole Transport Layer Deposition: The HTM solution is prepared by dissolving the material (e.g., Spiro-OMeTAD, PTAA) in a solvent like chlorobenzene, often with additives such as LiTFSI and tBP.[9] The solution is then spin-coated on top of the perovskite layer. For example, a typical procedure is a two-step spin-coating process (e.g., 5 seconds slope, 30 seconds at 4000 rpm, 5 seconds slope).[9]

  • Electrode Deposition: The device is completed by thermally evaporating a metal back electrode, typically gold (Au), onto the HTM layer.

Stability Testing
  • Thermal Stability: Unencapsulated or encapsulated devices are stored in a dark, nitrogen-filled environment or in ambient air at elevated temperatures (e.g., 60-85 °C). The power conversion efficiency is measured periodically. For instance, some studies have monitored device performance at 85 °C with a relative humidity of 20% in air for up to 120 minutes.[10]

  • Moisture Stability: Devices are exposed to a controlled humidity environment (e.g., 20-50% relative humidity) at room temperature, and their performance is tracked over time.

  • Operational Stability (Light Soaking): Devices are continuously illuminated under a solar simulator (e.g., 1 sun, AM1.5G) at their maximum power point. The PCE is monitored over an extended period (e.g., 10-1000 hours).[6][11]

Experimental Workflow Diagram

experimental_workflow cluster_fabrication Device Fabrication cluster_testing Stability Testing sub_prep Substrate Cleaning (FTO Glass) etl_dep ETL Deposition (e.g., TiO2) sub_prep->etl_dep pero_dep Perovskite Deposition (Spin-Coating) etl_dep->pero_dep htm_dep HTM Deposition (Spin-Coating) pero_dep->htm_dep electrode_dep Electrode Deposition (Au Evaporation) htm_dep->electrode_dep initial_char Initial Characterization (J-V, EQE) electrode_dep->initial_char stress_tests Stress Application (Thermal, Light, Humidity) initial_char->stress_tests periodic_char Periodic Characterization stress_tests->periodic_char data_analysis Data Analysis (PCE vs. Time) periodic_char->data_analysis

Caption: A typical workflow for the fabrication and stability testing of perovskite solar cells.

References

Validating the Hole Mobility of 4,4'-Dimethyltriphenylamine and its Derivatives: A Comparative Guide to Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the charge transport properties of organic materials is paramount. 4,4'-Dimethyltriphenylamine (DMTPA) and its derivatives are a significant class of hole-transporting materials utilized in various organic electronic devices. Accurately measuring their hole mobility is crucial for device optimization and material design. This guide provides a comparative overview of three common techniques for determining hole mobility: Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Field-Effect Transistor (FET) measurements. While direct comparative data for DMTPA across all three techniques is limited in publicly available literature, this guide presents data for closely related triphenylamine derivatives to illustrate the expected range of values and the nuances of each measurement method.

Comparison of Hole Mobility Data for Triphenylamine Derivatives

The hole mobility of triphenylamine derivatives can vary significantly depending on the specific molecular structure, sample preparation, and the measurement technique employed. The following table summarizes representative hole mobility values for various triphenylamine-based materials, highlighting the differences observed between TOF, SCLC, and FET methods.

MaterialMeasurement TechniqueHole Mobility (cm²/Vs)Reference/Notes
Poly-Schiff base with 4,4′-diamino-triphenylamineTime-of-Flight (TOF)1.68 x 10⁻⁴Illustrates mobility in a polymeric system containing a triphenylamine moiety.
Triphenylamine (TPA) in polycarbonateTime-of-Flight (TOF)7 x 10⁻⁶Represents a dispersion of the parent molecule in a polymer matrix.
Oligomeric Triphenylamine (OTPA) in polycarbonateTime-of-Flight (TOF)1 x 10⁻⁷Shows the effect of oligomerization on hole mobility.
4,4′,4″-tris(n-(2-naphthyl)-n-phenyl-amino)-triphenylamineTime-of-Flight (TOF)~1.2 x 10⁻⁵Provides a baseline for a well-characterized triphenylamine derivative.[1]
4,4′,4″-tris(n-(2-naphthyl)-n-phenyl-amino)-triphenylamineDark-Injection Space-Charge-Limited Current (DI-SCLC)Excellent agreement with TOFDemonstrates consistency between TOF and SCLC under certain conditions.[1]
4,4′,4″-tris(n-(2-naphthyl)-n-phenyl-amino)-triphenylamineField-Effect Transistor (FET)9.8 x 10⁻⁷Highlights a common observation of lower mobility in FET configurations compared to TOF and SCLC.[1]

It is important to note that the discrepancies in mobility values between different techniques can arise from the fundamental principles of each measurement. TOF and SCLC are bulk transport measurements, while FET measures charge transport along a thin channel at the semiconductor-dielectric interface, which can be more sensitive to surface traps and morphology.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible hole mobility data. Below are outlines of the methodologies for the three key techniques.

Time-of-Flight (TOF) Measurement

The Time-of-Flight technique directly measures the time it takes for a packet of charge carriers to drift across a sample of known thickness under an applied electric field.

Experimental Setup:

  • A sample of the organic material is sandwiched between two electrodes, with at least one being transparent (e.g., ITO).

  • A pulsed laser with a photon energy greater than the bandgap of the material is used to generate a sheet of charge carriers near the transparent electrode.

  • A DC voltage source is applied across the sample to create an electric field.

  • A fast oscilloscope is used to measure the transient photocurrent as the charge carriers drift to the opposite electrode.

Procedure:

  • The organic material is deposited as a thin film of uniform thickness (typically a few micrometers) onto the bottom electrode.

  • The top electrode is then deposited on the organic layer.

  • A voltage is applied across the device.

  • A short laser pulse illuminates the sample through the transparent electrode, creating electron-hole pairs.

  • Depending on the polarity of the applied voltage, either holes or electrons will drift across the sample.

  • The resulting transient photocurrent is recorded by the oscilloscope. The transit time (t_T) is determined from the shape of the photocurrent transient.

  • The hole mobility (μ) is calculated using the formula: μ = d² / (V * t_T) where d is the thickness of the organic layer and V is the applied voltage.

Space-Charge-Limited Current (SCLC) Measurement

The SCLC method determines the charge carrier mobility by analyzing the current-voltage (I-V) characteristics of a single-carrier device in the space-charge-limited regime.

Experimental Setup:

  • A hole-only device is fabricated by sandwiching the organic material between two electrodes with appropriate work functions to ensure efficient hole injection and block electron injection.

  • A voltage source is used to apply a bias across the device.

  • A sensitive ammeter measures the resulting current.

Procedure:

  • A thin film of the organic material is deposited between the two electrodes.

  • The I-V characteristics of the device are measured.

  • At low voltages, the current follows Ohm's law (I ∝ V).

  • As the voltage increases, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes space-charge-limited, following the Mott-Gurney law (I ∝ V²).

  • The hole mobility (μ) is extracted from the SCLC region using the equation: J = (9/8) * ε₀ * ε_r * μ * (V²/d³) where J is the current density, ε₀ is the permittivity of free space, ε_r is the relative permittivity of the material, V is the applied voltage, and d is the film thickness.

Field-Effect Transistor (FET) Measurement

The FET technique measures the charge carrier mobility in a transistor configuration, where a gate electrode modulates the charge carrier density in a thin channel of the organic semiconductor.

Experimental Setup:

  • A standard thin-film transistor (TFT) structure is fabricated, typically in a bottom-gate, top-contact or top-gate, bottom-contact configuration.

  • The device consists of a gate electrode, a dielectric layer, source and drain electrodes, and the organic semiconductor active layer.

  • A semiconductor parameter analyzer is used to apply voltages to the gate, source, and drain electrodes and to measure the resulting currents.

Procedure:

  • The TFT device is fabricated using standard deposition techniques.

  • The output characteristics (Drain Current I_D vs. Drain-Source Voltage V_DS at constant Gate-Source Voltage V_GS) and transfer characteristics (I_D vs. V_GS at constant V_DS) are measured.

  • The hole mobility is typically extracted from the saturation regime of the transfer characteristics using the following equation: I_D = (W / 2L) * C_i * μ * (V_GS - V_th)² where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the dielectric layer, and V_th is the threshold voltage.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each mobility measurement technique.

TOF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Deposit Bottom Electrode (e.g., ITO) Prep2 Deposit Organic Thin Film (DMTPA) Prep1->Prep2 Prep3 Deposit Top Electrode Prep2->Prep3 Meas1 Apply DC Voltage Prep3->Meas1 Meas2 Irradiate with Pulsed Laser Meas1->Meas2 Meas3 Record Transient Photocurrent Meas2->Meas3 Ana1 Determine Transit Time (t_T) Meas3->Ana1 Ana2 Calculate Hole Mobility (μ) Ana1->Ana2

Time-of-Flight (TOF) Experimental Workflow

SCLC_Workflow cluster_prep Device Fabrication cluster_measurement Measurement cluster_analysis Data Analysis Fab1 Deposit Bottom Electrode Fab2 Deposit Organic Layer (DMTPA) Fab1->Fab2 Fab3 Deposit Top Electrode (Hole-Injecting) Fab2->Fab3 Meas1 Sweep Voltage Fab3->Meas1 Meas2 Measure Current Meas1->Meas2 Ana1 Plot I-V Curve Meas2->Ana1 Ana2 Identify SCLC Regime (I ∝ V²) Ana1->Ana2 Ana3 Fit to Mott-Gurney Law Ana2->Ana3 Ana4 Extract Hole Mobility (μ) Ana3->Ana4

Space-Charge-Limited Current (SCLC) Experimental Workflow

FET_Workflow cluster_prep Device Fabrication cluster_measurement Measurement cluster_analysis Data Analysis Fab1 Prepare Substrate with Gate Electrode Fab2 Deposit Dielectric Layer Fab1->Fab2 Fab3 Deposit Source/Drain Electrodes Fab2->Fab3 Fab4 Deposit Organic Semiconductor (DMTPA) Fab3->Fab4 Meas1 Measure Output Characteristics (I_D vs. V_DS) Fab4->Meas1 Meas2 Measure Transfer Characteristics (I_D vs. V_GS) Meas1->Meas2 Ana1 Plot Transfer Curve Meas2->Ana1 Ana2 Identify Saturation Regime Ana1->Ana2 Ana3 Fit to FET Equation Ana2->Ana3 Ana4 Extract Hole Mobility (μ) Ana3->Ana4

Field-Effect Transistor (FET) Experimental Workflow

By understanding the principles and methodologies of these techniques, researchers can make informed decisions on the most appropriate method for their specific material and device architecture, leading to more accurate and meaningful characterization of hole mobility in this compound and other organic semiconductors.

References

The Cost-Performance Balancing Act: 4,4'-Dimethyltriphenylamine in Solar Cell Technology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Solar Energy

In the relentless pursuit of efficient and economically viable solar energy, the choice of materials is paramount. For perovskite solar cells (PSCs), the hole transport material (HTM) plays a critical role in determining both the power conversion efficiency (PCE) and the overall cost of the device. While the spiro-OMeTAD has been a benchmark HTM, its high cost, stemming from a complex multi-step synthesis, has been a significant barrier to large-scale commercialization. This has spurred a search for alternative HTMs that can offer comparable or superior performance at a fraction of the cost. Among the promising candidates is 4,4'-Dimethyltriphenylamine (DMTPA), a simpler derivative of the triphenylamine (TPA) family. This guide provides a comprehensive cost-performance analysis of DMTPA in the context of its potential as a next-generation HTM in solar cells, comparing it with the incumbent spiro-OMeTAD and other TPA-based alternatives.

Performance Metrics: A Comparative Overview

While direct and extensive performance data for this compound in peer-reviewed literature is limited, we can infer its potential by examining the performance of structurally similar and more complex triphenylamine-based HTMs. These materials consistently demonstrate high power conversion efficiencies, often rivaling that of spiro-OMeTAD.

The key performance parameters for solar cells are the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below summarizes the performance of various TPA-based HTMs and spiro-OMeTAD as reported in recent studies. This comparative data suggests that TPA derivatives, including by extension the simpler DMTPA, are capable of achieving high efficiencies. For instance, a multi-armed TPA derivative, tetra-TPA, has been shown to achieve a PCE of 17.9%[1]. Another study on a novel spiro-OMeTAD derivative reported a PCE of 18.6%[2]. These results underscore the potential of the triphenylamine core in designing efficient HTMs.

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)
Spiro-OMeTAD (Reference) ~19.0%[2]~1.1~23~0.78
Tetra-TPA 17.9%[1]Not specifiedHigher than di-TPA & tri-TPA[1]Higher than di-TPA & tri-TPA[1]
Di-TPA 15.3%[1]Not specifiedLower than tetra-TPA[1]Lower than tetra-TPA[1]
TET (Spiro-OMeTAD derivative) 18.6%[2]Not specifiedNot specified> 0.81[2]
This compound (DMTPA) Estimated ~15-18%Estimated ~1.0-1.1Estimated ~20-23Estimated ~0.70-0.78

Note: The performance metrics for this compound are estimated based on the performance of other triphenylamine-based HTMs. Further experimental validation is required.

Cost Analysis: A Significant Advantage for DMTPA

The primary driver for exploring alternatives to spiro-OMeTAD is its prohibitive cost. The synthesis of spiro-OMeTAD is a multi-step process involving expensive precursors and purification methods. In contrast, this compound can be synthesized through more straightforward routes, significantly reducing its production cost.

One common synthesis route for DMTPA involves the reaction of p-toluidine with p-cresol. The prices of these precursors are substantially lower than those required for spiro-OMeTAD synthesis.

MaterialEstimated Price (per gram)
Spiro-OMeTAD ~$110 - $225[3]
p-Toluidine ~$0.07 - $0.10
p-Cresol ~$0.50

Note: Prices are estimates based on bulk supplier listings and may vary.

This stark difference in precursor cost, combined with a simpler synthesis process, positions DMTPA as a highly cost-effective alternative. A study on a new spiro-OMeTAD derivative, TET, highlighted that a lower synthesis and purification cost (

123/gvs.123/g vs. ~123/gvs.
500/g for high-purity spiro-OMeTAD) combined with a thinner required layer could reduce the material cost per device by a factor of 25[2]. A similar or even greater cost reduction can be anticipated for the much simpler DMTPA molecule.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed experimental protocols for the synthesis of a triphenylamine derivative and the fabrication of perovskite solar cells.

Synthesis of a Triphenylamine Derivative (Illustrative Example)

A general method for synthesizing triphenylamine derivatives involves the Ullmann condensation or Buchwald-Hartwig amination. For instance, the synthesis of a diformyl-triphenylamine derivative has been reported as follows:

  • Vilsmeier-Haack formylation: To a solution of diphenylamine in dry DMF at 0°C, phosphorus oxychloride (POCl3) is added dropwise.

  • The reaction mixture is stirred at room temperature.

  • The resulting intermediate is then hydrolyzed with an aqueous solution of sodium acetate.

  • The crude product is purified by column chromatography to yield the desired triphenylamine derivative.

Fabrication of Perovskite Solar Cells

The following is a general protocol for the fabrication of a standard n-i-p planar perovskite solar cell. The process can be adapted to incorporate DMTPA as the hole transport layer.

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Electrode Deposition & Encapsulation FTO_Cleaning FTO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone ETL Electron Transport Layer (ETL) Deposition (e.g., SnO2) Perovskite Perovskite Layer Deposition (Spin-coating) ETL->Perovskite HTL Hole Transport Layer (HTL) Deposition (Spin-coating DMTPA solution) Perovskite->HTL Electrode Metal Electrode Deposition (e.g., Gold/Silver) Encapsulation Device Encapsulation Electrode->Encapsulation

Caption: Experimental workflow for perovskite solar cell fabrication.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone for 15-20 minutes to improve the wettability of the surface.

  • Electron Transport Layer (ETL) Deposition: An electron transport layer, such as a compact layer of SnO2 or TiO2, is deposited onto the FTO substrate, typically by spin-coating a precursor solution followed by annealing.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by thermal annealing.

  • Hole Transport Layer (HTL) Deposition: A solution of this compound (DMTPA) in a suitable solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP to enhance conductivity, is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: A back contact of gold or silver is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

  • Device Characterization: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination to determine the PCE, Voc, Jsc, and FF.

Signaling Pathways and Logical Relationships

The operation of a perovskite solar cell relies on a cascade of charge generation, transport, and collection processes. The logical relationship in the cost-performance analysis of HTMs involves evaluating how the material's intrinsic properties and synthesis cost impact the final device efficiency and economic viability.

G cluster_0 Material Properties & Cost cluster_1 Device Outcome Cost Synthesis Cost LCOE Levelized Cost of Electricity (LCOE) Cost->LCOE Lower Cost, Lower LCOE Performance Photovoltaic Performance Performance->LCOE Higher Efficiency, Lower LCOE

Caption: Logical flow of cost-performance analysis for HTMs.

Conclusion and Future Outlook

This compound presents a compelling case as a cost-effective and high-performance hole transport material for perovskite solar cells. While more direct experimental data is needed to fully validate its performance against the reigning champion, spiro-OMeTAD, the evidence from similar triphenylamine-based materials is highly encouraging. The significantly lower synthesis cost of DMTPA, driven by inexpensive and readily available precursors and a simpler reaction process, is its most significant advantage.

For researchers and professionals in the field of solar energy, DMTPA and other simple TPA derivatives represent a promising avenue to drive down the cost of perovskite solar cell technology without compromising on efficiency. Future research should focus on optimizing the deposition of DMTPA layers, exploring dopant-free DMTPA-based devices, and conducting long-term stability studies to fully assess its commercial potential. The continued exploration of such cost-effective, high-performance materials will be crucial in unlocking the full potential of perovskite solar cells and accelerating the transition to a sustainable energy future.

References

Unambiguous Structure Confirmation: 4,4'-Dimethyltriphenylamine Analysis by Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

A definitive method for the structural elucidation of synthesized compounds is paramount in chemical research and drug development. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for providing unequivocal proof of a molecule's three-dimensional structure. This guide compares the utility of SC-XRD for confirming the structure of 4,4'-Dimethyltriphenylamine with other common analytical techniques, supported by experimental data and protocols.

Method Comparison: Unveiling the Molecular Architecture

The determination of a molecule's precise atomic arrangement is crucial for understanding its properties and reactivity. Below is a comparison of analytical techniques used for the structural elucidation of aromatic amines like this compound.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[1][2][3]Unambiguous structure determination, absolute configuration for chiral molecules.[1]Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei.[4]Excellent for determining the carbon-hydrogen framework in solution.Does not provide bond lengths or angles directly; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[5][6][7]High sensitivity, provides molecular formula confirmation.Does not provide information on stereochemistry or connectivity of atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups.[8][9][10]Fast and non-destructive.Provides limited information on the overall molecular structure.

Experimental Data

Single-Crystal X-ray Diffraction Data for 4,4'-Dimethoxydiphenylamine

As a close structural analog to this compound, the crystallographic data for 4,4'-Dimethoxydiphenylamine offers valuable insight into the expected solid-state structure.

ParameterValue
Formula C₁₄H₁₅NO₂
Crystal System Orthorhombic
Space Group C 2 c b
Unit Cell Dimensions a = 6.14510 Å, b = 26.7789 Å, c = 7.39200 Å
Volume 1216.5 ų
Z 4
Density (calculated) 1.25 g/cm³
R-factor 0.0315
Data obtained from PubChem CID 7571.[11]
Spectroscopic Data for Triphenylamine Derivatives (Illustrative)
TechniqueCompoundKey Observations
¹H NMR N,N-p-ditolylanilineAromatic protons in the range of 6.8-7.2 ppm, methyl protons around 2.3 ppm.
¹³C NMR N,N-p-ditolylanilineAromatic carbons in the range of 120-150 ppm, methyl carbon around 21 ppm.
Mass Spec (EI) 4,4'-DimethoxydiphenylamineMolecular ion peak (M+) at m/z 229.[12]
FT-IR Poly(triphenylamine)Characteristic N-H stretching and C-N stretching vibrations.[9]

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the target compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-rays are generated, monochromatized, and collimated before striking the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The diffraction data is then processed to determine the unit cell parameters and the electron density distribution, which is used to solve and refine the crystal structure.[1][2]

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Mounting crystal_selection->crystal_mounting diffraction Diffraction crystal_mounting->diffraction xray_source X-ray Generation xray_source->diffraction detection Data Detection diffraction->detection data_processing Data Processing detection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement

Single-Crystal X-ray Diffraction Workflow
NMR Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is then placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, radiofrequency pulses are applied to excite the hydrogen nuclei. The resulting signals (free induction decay) are detected and Fourier transformed to produce the NMR spectrum. ¹³C NMR is performed similarly but requires more scans due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (Electron Ionization)

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field. A detector then records the abundance of each ion, generating a mass spectrum.[13]

FT-IR Spectroscopy

A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film of the sample is cast on a salt plate. The sample is then placed in the path of an infrared beam. The interferometer in the FT-IR spectrometer allows for the simultaneous collection of all frequencies. The resulting interferogram is then Fourier transformed to produce the infrared spectrum, which shows the absorption of infrared radiation at specific wavenumbers corresponding to different molecular vibrations.

Logical Relationship for Structure Confirmation

The following diagram illustrates the logical flow for confirming a molecular structure, highlighting the definitive role of single-crystal X-ray diffraction.

logical_relationship cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of This compound nmr NMR (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ftir FT-IR synthesis->ftir preliminary_structure Proposed Structure nmr->preliminary_structure ms->preliminary_structure ftir->preliminary_structure sc_xrd Single-Crystal X-ray Diffraction preliminary_structure->sc_xrd confirmed_structure Confirmed 3D Structure sc_xrd->confirmed_structure

Structure Confirmation Workflow

References

Reproducibility of Performance in 4,4'-Dimethyltriphenylamine Based Perovskite Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the choice of the hole transport material (HTM) is critical for achieving high power conversion efficiencies (PCEs) and ensuring long-term device stability. While 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD) has been the benchmark HTM for over a decade, its high cost, complex synthesis, and need for performance-enhancing dopants that can compromise stability have driven the search for viable alternatives.[1] Among the promising candidates are molecules based on the triphenylamine (TPA) scaffold, such as 4,4'-Dimethyltriphenylamine (DMTPA), which offer the potential for simpler synthesis and cost-effective production.[1]

This guide provides a comparative analysis of the performance and reproducibility of perovskite solar cells based on DMTPA against the well-established Spiro-OMeTAD. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the development of next-generation photovoltaic technologies.

Performance Comparison: DMTPA vs. Spiro-OMeTAD

While direct, large-scale statistical studies on the reproducibility of DMTPA-based perovskite solar cells are limited in publicly available literature, we can infer its potential performance based on studies of similar triphenylamine-based HTMs. These studies suggest that TPA-based materials can achieve power conversion efficiencies comparable to Spiro-OMeTAD.[2]

The following table summarizes typical performance parameters for perovskite solar cells using Spiro-OMeTAD and the expected performance for devices based on TPA derivatives like DMTPA.

Performance ParameterSpiro-OMeTAD (with dopants)This compound (DMTPA) (expected)
Power Conversion Efficiency (PCE) > 25% (champion devices)[2]18 - 22%
Open-Circuit Voltage (VOC) ~1.1 - 1.2 V~1.0 - 1.15 V
Short-Circuit Current Density (JSC) ~23 - 25 mA/cm²~22 - 24 mA/cm²
Fill Factor (FF) > 80%> 75%
Reproducibility Moderate to high, but sensitive to processing conditions and dopant oxidation.[1]Potentially high due to simpler processing, but requires further statistical validation.
Stability (Thermal & Humidity) Moderate; dopants can be hygroscopic and contribute to degradation.[3]Potentially improved due to the absence of hygroscopic dopants, but requires comprehensive stability studies.
Cost HighLow to moderate

Note: The performance of perovskite solar cells is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions. The values for DMTPA are estimations based on related triphenylamine compounds and require direct experimental verification.

Experimental Protocols

To ensure a fair comparison and reproducible results, standardized experimental protocols are essential. The following sections detail the synthesis of DMTPA and the fabrication and characterization of perovskite solar cells.

Synthesis of this compound (DMTPA)

A common method for synthesizing DMTPA is through a Buchwald-Hartwig amination reaction.

Materials:

  • 4,4'-Dimethyldiphenylamine

  • Bromobenzene

  • Potassium tert-butoxide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., a biarylphosphine)

  • Anhydrous toluene (solvent)

Procedure:

  • In a nitrogen-filled glovebox, combine 4,4'-dimethyldiphenylamine, bromobenzene, potassium tert-butoxide, the palladium catalyst, and the ligand in a reaction vessel.

  • Add anhydrous toluene to the mixture.

  • Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a set duration (e.g., 12-24 hours) with constant stirring.

  • After cooling to room temperature, the reaction mixture is quenched and the product is extracted using an organic solvent.

  • The crude product is purified using column chromatography to yield pure this compound.

Fabrication of Perovskite Solar Cells

The following protocol describes the fabrication of a standard n-i-p planar perovskite solar cell architecture.

1. Substrate Preparation: a. Patterned fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes to remove any organic residues.

2. Deposition of Electron Transport Layer (ETL): a. A compact titanium dioxide (TiO2) layer is deposited onto the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and annealing at high temperature (e.g., 500 °C).

3. Deposition of Perovskite Layer: a. A perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a mixed solvent of DMF and DMSO) is spin-coated onto the TiO2 layer in a nitrogen-filled glovebox. b. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce uniform crystallization. c. The film is then annealed at a specific temperature (e.g., 100-150 °C) to form the crystalline perovskite layer.

4. Deposition of Hole Transport Layer (HTL): a. For DMTPA-based devices: A solution of DMTPA in a suitable solvent (e.g., chlorobenzene) is spin-coated onto the perovskite layer. b. For Spiro-OMeTAD-based devices: A solution of Spiro-OMeTAD, typically containing additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP), in chlorobenzene is spin-coated onto the perovskite layer.

5. Deposition of Metal Electrode: a. A metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

6. Device Characterization: a. The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²). b. The external quantum efficiency (EQE) is measured to determine the spectral response of the device. c. For reproducibility studies, a statistically significant number of cells (e.g., >20) should be fabricated and characterized for each HTM. d. For stability testing, devices are subjected to various stress conditions, such as continuous illumination, elevated temperature, and high humidity, and their performance is monitored over time.

Visualizing Experimental Workflows and Relationships

To better understand the processes and relationships involved, the following diagrams are provided.

Perovskite_Solar_Cell_Fabrication_Workflow cluster_Substrate_Prep Substrate Preparation cluster_Layer_Deposition Layer Deposition cluster_Characterization Device Characterization FTO_Cleaning FTO Substrate Cleaning UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone ETL_Depo ETL (TiO2) Deposition UV_Ozone->ETL_Depo Perovskite_Depo Perovskite Deposition ETL_Depo->Perovskite_Depo HTL_Depo HTL Deposition Perovskite_Depo->HTL_Depo Metal_Depo Metal Electrode Deposition HTL_Depo->Metal_Depo JV_Measurement J-V Measurement Metal_Depo->JV_Measurement EQE_Measurement EQE Measurement Stability_Testing Stability Testing

Caption: Workflow for the fabrication and characterization of perovskite solar cells.

DMTPA_vs_Spiro_Comparison cluster_DMTPA This compound (DMTPA) cluster_Spiro Spiro-OMeTAD DMTPA_Props Simpler Synthesis Lower Cost Dopant-Free Potential DMTPA_Perf Good Performance Potential DMTPA_Repro High Reproducibility (Hypothesized) Spiro_Perf High Performance (Benchmark) DMTPA_Perf->Spiro_Perf Comparable PCE DMTPA_Stab Potentially Higher Intrinsic Stability Spiro_Repro Moderate Reproducibility DMTPA_Repro->Spiro_Repro Potentially Better Spiro_Stab Stability Limited by Dopants DMTPA_Stab->Spiro_Stab Potentially Better Spiro_Props Complex Synthesis Higher Cost Dopants Required

Caption: Comparison of key attributes between DMTPA and Spiro-OMeTAD.

Conclusion

This compound presents a promising, cost-effective alternative to the widely used Spiro-OMeTAD as a hole transport material in perovskite solar cells. While preliminary studies on similar triphenylamine-based molecules suggest comparable power conversion efficiencies, a comprehensive evaluation of the reproducibility and long-term stability of DMTPA-based devices is necessary. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. Further research focusing on large-batch fabrication and rigorous stability testing will be crucial to fully assess the potential of DMTPA to contribute to the commercial viability of perovskite solar cell technology.

References

Safety Operating Guide

Proper Disposal of 4,4'-Dimethyltriphenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides detailed procedural guidance for the safe handling and disposal of 4,4'-Dimethyltriphenylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following instructions are intended for researchers, scientists, and drug development professionals.

Hazard and Safety Summary

Prior to handling, it is crucial to be aware of the hazards associated with this compound. This information is critical for implementing appropriate safety measures and for proper waste segregation.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[1]
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is essential to prevent environmental contamination and ensure workplace safety. Follow these steps meticulously.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Identification and Segregation:

  • This compound waste should be classified as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

3. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, can be used.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the container securely sealed when not in use to prevent spills or evaporation.

4. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The storage area should be well-ventilated and away from incompatible materials.

  • Ensure the exterior of the waste container remains clean and free of contamination.

5. Disposal Request and Pickup:

  • Once the container is full or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Complete all necessary waste disposal request forms, accurately detailing the contents of the container.

6. Decontamination of Empty Containers:

  • If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be managed as non-hazardous waste, in accordance with your facility's procedures. Deface the original label to prevent misuse.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill or routine waste? B->C D Contain and clean up spill using appropriate kit C->D Spill E Collect waste in a labeled, compatible hazardous waste container C->E Routine Waste D->E F Store container in designated Satellite Accumulation Area E->F G Is the container full? F->G G->F No H Arrange for pickup by EHS or licensed contractor G->H Yes I End: Waste properly disposed H->I

References

Essential Safety and Logistics for Handling 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure to 4,4'-Dimethyltriphenylamine. The following table summarizes the recommended PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently as all disposable gloves have some level of permeability.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.

Operational Plan

A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the chemical to be used and the nature of the procedure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

  • Review Safety Data: Although a specific SDS is unavailable, review the SDS for similar compounds like Diphenylamine to understand potential hazards, which may include skin irritation, allergic skin reactions, and aquatic toxicity.[3][4]

Step 2: Handling the Compound

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[5]

  • Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely set up within the fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]

  • Hand Washing: Immediately after removing PPE, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment. All waste generated from handling this compound should be treated as hazardous chemical waste.

  • Solid Waste:

    • Place all contaminated solid waste, such as gloves, weighing papers, and pipette tips, in a designated, labeled, and sealed hazardous waste container.[1][5]

  • Liquid Waste:

    • Collect all solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.[1] The container should be designated for non-halogenated organic waste unless mixed with halogenated solvents.

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and associated hazards.[1]

    • Segregation: Do not mix incompatible waste streams.

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]

    • Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Visual Workflow for Safe Handling

The following diagram illustrates the procedural workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe workspace Prepare Ventilated Workspace (Fume Hood) ppe->workspace weighing Weigh Compound in Ventilated Enclosure workspace->weighing dissolving Prepare Solution (Add Solid to Solvent) weighing->dissolving reaction Perform Experimental Procedure dissolving->reaction decontaminate Decontaminate Work Surfaces reaction->decontaminate dispose Segregate and Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.